7-Hydroxycholesterol
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-25,28-29H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,24?,25+,26+,27-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXZMSRRJOYLLO-UOQFGJKXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(C=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-Hydroxycholesterol: A Pivotal Mediator in Disease Pathogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
7-Hydroxycholesterol (7-HC) represents a class of oxysterols, which are oxidized derivatives of cholesterol, that play a significant and often detrimental role in the pathophysiology of numerous chronic diseases. Generated through both enzymatic and non-enzymatic pathways, the primary isomers, 7α-hydroxycholesterol (7α-HC) and 7β-hydroxycholesterol (7β-HC), exhibit distinct biological activities that contribute to cellular dysfunction and tissue damage. This technical guide provides a comprehensive overview of the role of 7-HC in disease, with a focus on atherosclerosis, neurodegenerative disorders, and the inflammatory response. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by these oxysterols.
The Dichotomy of this compound Isomers
While often grouped, 7α-HC and 7β-HC have different origins and functions. 7α-HC is primarily an intermediate in the classical pathway of bile acid synthesis, formed from cholesterol by the enzyme cholesterol 7α-hydroxylase (CYP7A1).[1] In contrast, 7β-HC is predominantly a product of cholesterol auto-oxidation mediated by reactive oxygen species (ROS).[2][3] This distinction is crucial as it positions 7β-HC as a marker and mediator of oxidative stress. Another related and highly cytotoxic oxysterol, 7-ketocholesterol (B24107) (7KC), is also formed through cholesterol oxidation and can be metabolically converted to 7β-HC.[4]
Role in Disease
Atherosclerosis
7-oxygenated oxysterols, including 7α-HC, 7β-HC, and 7KC, are major components of atherosclerotic plaques, constituting 75-85% of the oxysterols detected.[5][6] Their accumulation within the arterial wall contributes to the progression of atherosclerosis through several mechanisms:
-
Inflammation: 7α-HC promotes inflammation by upregulating the expression of pro-inflammatory molecules.[5] It can enhance the innate immune response by increasing the expression of pattern recognition receptors like TLR6 on monocytic cells.[5][7] This leads to an amplified response to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), resulting in the secretion of cytokines and chemokines that attract immune cells to the plaque.[5] Specifically, 7α-HC has been shown to induce the expression of IL-8 and IL-23 in monocytes and macrophages.[6][8]
-
Foam Cell Formation: The uptake of oxidized low-density lipoprotein (ox-LDL), which is rich in 7-oxygenated oxysterols, by macrophages is a critical step in the formation of foam cells, a hallmark of atherosclerotic lesions.[6]
-
TGF-β Signaling Suppression: 7-dehydrocholesterol (B119134) (7-DHC), a precursor to 7-HC, has been shown to suppress canonical TGF-β signaling.[9] This is significant as suppressed TGF-β signaling is observed in vascular cells from human atherosclerotic plaques.[9]
Neurodegenerative Diseases
Oxysterols, unlike cholesterol, can cross the blood-brain barrier, implicating them in the pathology of neurodegenerative diseases.[4]
-
Alzheimer's Disease (AD): Increased levels of 7β-HC have been found in the hair of AD patients and correlate with clinical severity.[10][11] Intrahippocampal injection of 7β-HC in mice induced astrocyte and microglial activation, increased pro-inflammatory cytokine levels (TNF-α, IL-1β, IL-6), and enhanced the amyloidogenic pathway.[10][11][12] This suggests that 7β-HC could serve as a peripheral biomarker and a direct contributor to AD pathogenesis.[10][11]
-
Multiple Sclerosis (MS): The ROS-produced oxysterols, 7KC and 7β-HC, are associated with neuroaxonal injury in MS, as indicated by their positive correlation with serum neurofilament light chain (sNfL) levels.[2][3] In contrast, enzymatically produced oxysterols like 7α-HC did not show this association.[2][3] This highlights the role of oxidative stress-derived oxysterols in the neurodegenerative aspects of MS.
Immune Response Modulation
7-HC isomers are potent modulators of the innate immune system. 7α-HC, in particular, can prime monocytic cells to be more responsive to inflammatory stimuli. It achieves this by upregulating the expression of TLR6 and CD14.[5] This leads to an exaggerated inflammatory response upon encountering TLR ligands, characterized by increased production of cytokines and chemokines.[5] Glucocorticoids can counteract these effects by downregulating the expression of these receptors and inhibiting downstream signaling pathways.[5][7]
Quantitative Data in Disease States
The following tables summarize the levels of this compound and related oxysterols in various disease contexts as reported in the literature.
| Disease State | Analyte | Matrix | Patient Group | Control Group | Fold Change/Significance | Reference |
| Alzheimer's Disease | 7α-OHC | Hair | AD Patients | Normal Cognition | Significantly Higher (p=0.020) | [10] |
| Alzheimer's Disease | 7β-OHC | Hair | AD Patients | Normal Cognition | Significantly Higher (p=0.003) | [10] |
| Multiple Sclerosis | 7-Ketocholesterol | Serum | MS Patients | - | Positively associated with sNfL (p=0.032) | [3] |
| Multiple Sclerosis | 7β-Hydroxycholesterol | Serum | MS Patients | - | Positively associated with sNfL (p=0.0025) | [3] |
| Atherosclerosis | 7-Ketocholesterol | Plaque | Carotid Endarterectomy Patients | - | Major 7-oxygenated sterol | [13] |
| Atherosclerosis | 7β-Hydroxycholesterol | Plaque | Carotid Endarterectomy Patients | - | Present, less than 7K | [13] |
| Atherosclerosis | 7α-Hydroxycholesterol | Plaque | Carotid Endarterectomy Patients | - | Present, less than 7β-OH and 7K | [13] |
Key Experimental Protocols
Quantification of this compound by LC-MS/MS
Objective: To accurately measure the concentration of 7-HC isomers in biological samples.
Methodology:
-
Sample Preparation:
-
For tissues like skin biopsies, extraction is performed using a solvent mixture such as ethyl acetate:methanol (1:1, v/v).[14][15]
-
For liquid samples like plasma or cell culture supernatant, a simple protein precipitation with acetonitrile (B52724) is often sufficient.[16]
-
Solid-phase extraction (SPE) can be employed for cleaner extracts and to remove interfering lipids.[14][17]
-
An internal standard, such as a deuterated form of the analyte (e.g., D7-cholesterol), is added at the beginning of the sample preparation to account for extraction losses and matrix effects.[16]
-
-
Derivatization (Optional but Recommended for Improved Ionization):
-
Derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can improve the ionization efficiency of 7-HC in electrospray ionization mass spectrometry (ESI-MS).[14][15]
-
-
Chromatographic Separation:
-
A C18 reverse-phase column is commonly used for separation.[16][17]
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or a mixture of isopropanol (B130326) and methanol) is employed.[16][17]
-
-
Mass Spectrometric Detection:
-
Tandem mass spectrometry (MS/MS) is used for detection in Multiple Reaction Monitoring (MRM) mode.
-
The instrument is typically operated in positive atmospheric pressure chemical ionization (APCI+) or electrospray ionization (ESI+) mode.[16]
-
Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For example, the MRM transition for 7α-HC can be m/z 385.1 -> 159.1.[16]
-
-
Quantification:
-
A calibration curve is generated using standards of known concentrations.
-
The peak area ratio of the analyte to the internal standard is used for quantification.[16]
-
The method should be validated according to international guidelines, assessing linearity, precision, accuracy, recovery, and matrix effects.[14][15][16]
-
Cell Viability and Apoptosis Assays
Objective: To assess the cytotoxic and pro-apoptotic effects of 7-HC.
Methodology:
-
Cell Culture:
-
Relevant cell lines (e.g., THP-1 monocytes, neuronal cells, chondrocytes) are cultured under standard conditions.
-
-
Treatment:
-
Cells are treated with varying concentrations of 7-HC isomers for specific time periods.
-
-
Cell Viability Assessment:
-
MTT or WST-1 Assay: These colorimetric assays measure the metabolic activity of viable cells.
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.
-
-
Apoptosis Assessment:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is externalized in early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells. Stained cells are analyzed by flow cytometry.
-
Caspase Activity Assays: The activity of key executioner caspases, such as caspase-3, can be measured using colorimetric or fluorometric substrate-based assays.[18]
-
Western Blotting: The cleavage of PARP and the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family (e.g., Bax, Bad, Bcl-2) can be assessed.[18]
-
Mitochondrial Membrane Potential (ΔΨm) Measurement: Dyes like JC-1 or TMRM can be used to measure changes in ΔΨm, an early event in the intrinsic apoptosis pathway. A decrease in ΔΨm is indicative of apoptosis.[19]
-
In Vivo Administration and Behavioral Testing
Objective: To evaluate the pathological and behavioral effects of 7-HC in animal models.
Methodology:
-
Animal Model:
-
Administration:
-
Behavioral Testing:
-
Histopathological and Molecular Analysis:
-
Following the behavioral tests, animals are euthanized, and tissues (e.g., brain) are collected.
-
Immunohistochemistry/Immunofluorescence: To detect markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and AD pathology (e.g., Aβ, tau).
-
ELISA/Western Blotting/RT-qPCR: To quantify the levels of inflammatory cytokines, amyloid-beta, and other relevant proteins and genes in tissue homogenates.[10][11]
-
Signaling Pathways and Molecular Mechanisms
7β-Hydroxycholesterol-Induced Apoptosis
7β-HC is a potent inducer of apoptosis, primarily through the mitochondrial pathway.[19][22] The process involves an influx of calcium, activation of calmodulin and calcineurin, leading to the dephosphorylation of Bad. This promotes mitochondrial depolarization, the release of pro-apoptotic factors like cytochrome c, and the activation of a caspase cascade.[19]
References
- 1. 7α-Hydroxycholesterol - Wikipedia [en.wikipedia.org]
- 2. The cholesterol autoxidation products, 7-ketocholesterol and 7β-hydroxycholesterol are associated with serum neurofilaments in multiple sclerosis | Quanterix [quanterix.com]
- 3. The cholesterol autoxidation products, 7-ketocholesterol and 7β-hydroxycholesterol are associated with serum neurofilaments in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucocorticoids Impair the 7α-Hydroxycholesterol-Enhanced Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7α-Hydroxycholesterol Elicits TLR6-Mediated Expression of IL-23 in Monocytic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucocorticoids Impair the 7α-Hydroxycholesterol-Enhanced Innate Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. 7-Dehydrocholesterol (7-DHC), But Not Cholesterol, Causes Suppression of Canonical TGF-β Signaling and Is Likely Involved in the Development of Atherosclerotic Cardiovascular Disease (ASCVD) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cholesterol profiling reveals 7β-hydroxycholesterol as a pathologically relevant peripheral biomarker of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 7-Hydroperoxycholesterol and its products in oxidized low density lipoprotein and human atherosclerotic plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. research.manchester.ac.uk [research.manchester.ac.uk]
- 16. Determination of 7α-OH cholesterol by LC-MS/MS: application in assessing the activity of CYP7A1 in cholestatic minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
The Discovery and Biological Significance of 7α-Hydroxycholesterol: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
7α-hydroxycholesterol, a pivotal oxysterol, stands at the crossroads of cholesterol metabolism and cellular signaling. Its discovery was not a singular event but rather a gradual elucidation intertwined with the mapping of the bile acid synthesis pathway in the mid-20th century. Initially identified as the first and rate-limiting intermediate in the conversion of cholesterol to bile acids, its biological significance has since expanded dramatically. Beyond its foundational role in maintaining cholesterol homeostasis, 7α-hydroxycholesterol is now recognized as a potent signaling molecule implicated in inflammation and the regulation of nuclear receptor activity. This technical guide provides an in-depth exploration of the discovery of 7α-hydroxycholesterol, detailing the experimental protocols that defined its existence and function. It presents a comprehensive overview of its quantitative presence in biological systems and visualizes its complex roles in key signaling pathways, offering a critical resource for researchers and professionals in drug development.
The Discovery of 7α-Hydroxycholesterol: A Historical Perspective
The formal identification of 7α-hydroxycholesterol is intrinsically linked to the pioneering work on bile acid biosynthesis. While a single, definitive "discovery" paper is not readily identifiable, its existence and critical role as an intermediate were firmly established through a series of seminal studies in the 1960s and 1970s. These investigations focused on the enzymatic conversion of cholesterol into bile acids, a process vital for dietary lipid absorption and cholesterol excretion.
The key enzyme, cholesterol 7α-hydroxylase (CYP7A1) , was identified as the catalyst for the initial and rate-limiting step in this pathway: the hydroxylation of cholesterol at the 7α-position to form 7α-hydroxycholesterol. This enzymatic conversion was a landmark discovery, solidifying the role of 7α-hydroxycholesterol as the committed precursor for the synthesis of both cholic acid and chenodeoxycholic acid. Early research by pioneers in the field, including the work referenced in the 1977 review by Myant and Mitropoulos, laid the groundwork for understanding this crucial metabolic process. A significant publication by Mitropoulos and Balasubramaniam in 1972 provided detailed characterization of the cholesterol 7α-hydroxylase enzyme in rat liver microsomes, further cementing the identity and importance of its product, 7α-hydroxycholesterol.
Quantitative Data on 7α-Hydroxycholesterol
The concentration of 7α-hydroxycholesterol in biological tissues and fluids is a critical indicator of bile acid synthesis rates and can be altered in various physiological and pathological states. The following tables summarize quantitative data from various studies.
Table 1: Serum Concentrations of 7α-Hydroxycholesterol in Humans
| Condition | Concentration (ng/mL) | Concentration (pmol/mL) | Method | Reference |
| Healthy Controls | 75 ± 19 | 237 ± 97 | GC-MS | [1] |
| Healthy Volunteers | 40 ± 11 | - | GC-MS | [2] |
| Hypercholesterolemia | - | - | GC-MS | [2] |
| Advanced Liver Cirrhosis | 22 ± 8 | 78 ± 59 | GC-MS | [1][2] |
| Chronic Hepatitis | - | 262 ± 102 | GC-MS | [1] |
| Cholelithiasis (free) | - | 48.3 ± 19.8 | GC-MS | [3] |
| Cholelithiasis (esterified) | - | 198.0 ± 90.3 | GC-MS | [3] |
| After Cholestyramine (4g b.i.d.) | 181 ± 95 | - | GC-MS | [2] |
| After Chenodeoxycholic Acid (300mg/day) | - | 20.5 ± 11.1 (free), 64.9 ± 33.6 (esterified) | GC-MS | [3] |
Table 2: Tissue Concentrations of 7α-Hydroxycholesterol
| Tissue | Species | Condition | Concentration (nmol/g) | Method | Reference |
| Liver | Human | Gallstone-free (Control) | 5.3 ± 1.2 | Not specified | [4] |
| Liver | Human | Cholesterol Gallstones | 12.9 ± 2.6 | Not specified | [4] |
| Brain (export rate) | Human | Healthy | ~2 mg/24h (as 7β-hydroxycholesterol) | GC-MS | [5] |
| Cerebrospinal Fluid (CSF) | Human | Healthy (Control) | - | LC-MS | [6] |
| Cerebrospinal Fluid (CSF) | Human | Alzheimer's Disease | - | LC-MS | [6] |
Experimental Protocols
The identification and quantification of 7α-hydroxycholesterol have evolved significantly with advancements in analytical chemistry.
Early Methods (circa 1960s-1970s)
The initial characterization of 7α-hydroxycholesterol relied on a combination of chromatography and spectroscopic techniques.
Protocol: Isolation and Identification of Sterols from Biological Samples
-
Extraction: Steroids were typically extracted from tissues or biological fluids using organic solvents like ethanol (B145695) or a chloroform-methanol mixture. This process also served to precipitate proteins.
-
Saponification: To hydrolyze steryl esters and triglycerides, the extract was often treated with a strong alkali, such as potassium hydroxide. This step liberated the free sterols.
-
Purification: The saponified extract was then subjected to further purification using techniques like:
-
Solvent Partitioning: Separating compounds based on their differential solubility in two immiscible liquid phases.
-
Column Chromatography: Using a solid stationary phase (e.g., silica (B1680970) gel, alumina) to separate compounds based on their polarity.
-
Thin-Layer Chromatography (TLC): A planar chromatographic technique for separating and identifying compounds.
-
-
Derivatization: To increase their volatility for gas chromatography, the hydroxyl groups of sterols were often derivatized to form trimethylsilyl (B98337) (TMS) ethers.
-
Gas-Liquid Chromatography (GLC): This was a cornerstone technique for separating and quantifying sterols. The retention time of a compound on a specific column was a key identifying feature.
-
Mass Spectrometry (MS): When coupled with GLC, MS provided definitive structural information by analyzing the fragmentation pattern of the ionized molecules.
Stereospecific Synthesis of 7α-Hydroxycholesterol (Published 1976)
A key development for producing pure standards for research was the establishment of a stereospecific synthesis method.
Protocol: Five-Step Synthesis of 7α-Hydroxycholesterol [7]
-
Starting Material: Cholesterol benzoate.
-
Bromination: Introduction of a bromine atom at the 7α-position to form 7α-bromocholesterol benzoate.
-
Solvolysis (Key Stereospecific Step): Treatment with potassium acetate (B1210297) in acetic acid. This reaction proceeds with retention of configuration at the 7-position, yielding 7α-acetoxycholesterol benzoate.
-
Reduction: The diester is then readily reduced using a powerful reducing agent like lithium aluminum hydride.
-
Final Product: 7α-hydroxycholesterol.
Modern Analytical Methods: LC-MS/MS
Today, the gold standard for the quantification of 7α-hydroxycholesterol is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: Quantification of Oxysterols by LC-MS/MS
-
Sample Preparation:
-
Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., [2H7]7α-hydroxycholesterol) is added to the sample for accurate quantification.
-
Extraction: Oxysterols are extracted from the biological matrix using an organic solvent, such as methyl tert-butyl ether.
-
Derivatization (Optional): While not always necessary with modern sensitive instruments, derivatization can be used to improve ionization efficiency.
-
-
Liquid Chromatography (LC) Separation: The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase column (e.g., C18 or phenyl-hexyl) is typically used to separate the different oxysterols based on their hydrophobicity.
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
Ionization: The eluting compounds are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Analysis: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of 7α-hydroxycholesterol) and then detecting a specific product ion that is formed upon fragmentation of the precursor ion. This highly selective detection method minimizes interferences from other molecules in the sample.
-
-
Quantification: The peak area of the analyte is compared to the peak area of the internal standard to calculate the concentration of 7α-hydroxycholesterol in the original sample.
Signaling Pathways and Biological Roles
Beyond its role as a metabolic intermediate, 7α-hydroxycholesterol is an active signaling molecule.
The Classical Bile Acid Synthesis Pathway
The canonical role of 7α-hydroxycholesterol is as the first committed intermediate in the classical (or neutral) pathway of bile acid synthesis. This pathway is the primary mechanism for cholesterol catabolism.
Caption: The Classical Pathway of Bile Acid Synthesis.
Pro-inflammatory Signaling
7α-hydroxycholesterol has been shown to induce inflammatory responses in macrophages, a key event in the pathogenesis of atherosclerosis.[7]
Caption: Pro-inflammatory Signaling Cascade of 7α-Hydroxycholesterol.
Regulation of Nuclear Receptor Activity
7α-hydroxycholesterol can modulate the activity of several nuclear receptors, thereby influencing gene expression related to metabolism and inflammation. It has been identified as a high-affinity ligand for RORα and RORγ, acting as an inverse agonist.[8]
Caption: Modulation of Nuclear Receptors by 7α-Hydroxycholesterol.
Conclusion
The journey from the initial characterization of 7α-hydroxycholesterol as a mere metabolic intermediate to its current status as a multifaceted signaling molecule highlights the dynamic nature of biochemical research. Its central role in cholesterol homeostasis via the bile acid synthesis pathway remains undisputed. However, its emerging roles in inflammation and nuclear receptor signaling open new avenues for therapeutic intervention in a range of diseases, from atherosclerosis to metabolic disorders. The continued development of sophisticated analytical techniques will undoubtedly uncover further layers of complexity in the biological functions of this pivotal oxysterol, promising exciting future discoveries for both basic science and clinical application.
References
- 1. Serum 7 alpha-hydroxycholesterol as a new parameter of liver function in patients with chronic liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum concentration of 7 alpha-hydroxycholesterol as an indicator of bile acid synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Esterified and total 7 alpha-hydroxycholesterol in human serum as an indicator for hepatic bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accumulation of 7 alpha-hydroxycholesterol in liver tissue of patients with cholesterol gallstones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholesterol metabolites exported from human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concentrations of bile acid precursors in cerebrospinal fluid of Alzheimer's disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7α-Hydroxycholesterol induces inflammation by enhancing production of chemokine (C-C motif) ligand 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of Retinoic Acid Receptor-related Orphan Receptor α and γ Activity by 7-Oxygenated Sterol Ligands - PMC [pmc.ncbi.nlm.nih.gov]
7-Hydroxycholesterol: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxycholesterol refers to derivatives of cholesterol oxygenated at the seventh position, primarily existing as 7α-hydroxycholesterol and 7β-hydroxycholesterol, along with its oxidized counterpart, 7-ketocholesterol (B24107). These oxysterols are critical molecules at the intersection of cholesterol metabolism, cellular signaling, and pathology. 7α-hydroxycholesterol is the primary product of the rate-limiting step in the classic bile acid synthesis pathway, playing a pivotal role in cholesterol homeostasis. Conversely, 7β-hydroxycholesterol and 7-ketocholesterol are formed predominantly through non-enzymatic cholesterol auto-oxidation and are widely recognized as biomarkers of oxidative stress.[1] These oxidation products are implicated in the pathophysiology of numerous age-related and inflammatory diseases, including atherosclerosis, neurodegenerative disorders, and certain ocular conditions, primarily through their cytotoxic and pro-inflammatory activities.[2][3] This guide provides an in-depth review of the biosynthesis, metabolism, signaling pathways, and pathological roles of 7-hydroxycholesterols, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a resource for researchers in the field.
Biosynthesis and Metabolism
The formation and subsequent metabolic fate of 7-hydroxycholesterols are dictated by distinct enzymatic and non-enzymatic pathways.
7α-Hydroxycholesterol (7α-OHC)
The synthesis of 7α-OHC is a tightly regulated enzymatic process. It is the initial and rate-limiting step in the classic pathway of bile acid synthesis.[4][5][6][7]
-
Enzyme: Cholesterol 7α-hydroxylase (CYP7A1), a cytochrome P450 enzyme located in the endoplasmic reticulum of hepatocytes.[4][6]
-
Reaction: CYP7A1 catalyzes the oxidation of cholesterol at the 7α-position, utilizing molecular oxygen and NADPH.[4]
-
Metabolic Fate: 7α-OHC is further metabolized by hydroxysteroid dehydrogenase 3B7 to 7α-hydroxy-4-cholesten-3-one (C4), a key intermediate for the synthesis of the primary bile acids, cholic acid and chenodeoxycholic acid.[6] This entire process is central to eliminating excess cholesterol from the body.[8]
7β-Hydroxycholesterol (7β-OHC) and 7-Ketocholesterol (7KC)
In contrast to the enzymatic synthesis of the alpha-isomer, 7β-OHC and 7KC are primarily products of non-enzymatic auto-oxidation of cholesterol, driven by reactive oxygen species (ROS).[1][2][9] This makes them significant markers of oxidative stress.[1][10]
-
Formation: ROS attack the cholesterol molecule, leading to the formation of various oxidized derivatives, with 7KC and 7β-OHC being major products.[2]
-
Metabolic Fate: 7KC can be enzymatically reduced to 7β-OHC and 7α-OHC by enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is primarily found in the liver.[11] This conversion can mitigate some of the cytotoxicity associated with 7KC.[11] Furthermore, macrophages can metabolize 7KC via sterol 27-hydroxylase (CYP27A1) to more water-soluble products, representing a potential detoxification pathway.[12]
Pathophysiological Roles and Signaling Pathways
While 7α-OHC has essential physiological functions, its accumulation, along with the presence of 7β-OHC and 7KC, is linked to numerous pathologies.
Inflammation and Immune Response
7α-OHC is a potent modulator of the innate immune response.[13] It can induce a pro-inflammatory phenotype in monocytes and macrophages.[10]
-
TLR Upregulation: 7α-OHC upregulates the expression of Toll-like Receptor 6 (TLR6) and CD14 on monocytic cells.[10][13][14] This enhances the cellular response to TLR ligands, leading to increased production of pro-inflammatory cytokines like IL-23 and chemokines such as CCL2, CCL3, and CCL4.[10][15]
-
Signaling Cascade: This process involves the activation of downstream signaling pathways, including the phosphorylation of Akt, Src, ERK1/2, and the p65 subunit of NF-κB.[10][14]
Cytotoxicity and Apoptosis
7KC and 7β-OHC are well-documented cytotoxic agents that can induce cell death in various cell types, including those of the vascular wall, retina, and nervous system.[2] Their toxicity is largely mediated by the induction of oxidative stress, leading to organelle dysfunction and apoptosis.[2][11]
-
Mechanism: These oxysterols trigger an overproduction of ROS, partly through the activation of NADPH oxidase (NOX).[11] This oxidative stress leads to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c and AIF.[16]
-
Apoptotic Cascade: The release of these factors activates a caspase cascade (including caspases -3, -7, -8, and -9), leading to PARP degradation and ultimately, DNA fragmentation and cell death.[16] This combined process of oxidative stress, apoptosis, and autophagy is sometimes termed "oxiapoptophagy".[3]
Role in Specific Diseases
-
Atherosclerosis: 7-oxygenated oxysterols are major components of oxidized LDL and are abundant in atherosclerotic plaques.[13][15] 7KC is often the most concentrated oxysterol found in these lesions.[11][12][17] They contribute to atherogenesis by promoting inflammation, inducing macrophage cell death (foam cell formation), and impairing normal cholesterol metabolism.[9][11]
-
Neurodegenerative Diseases: Increased levels of 7KC and 7β-OHC are found in the brains of patients with conditions like Alzheimer's disease.[1][2][18][19] They contribute to neurodegeneration by inducing oxidative stress, inflammation, peroxisomal and mitochondrial dysfunction, and neuronal cell death.[18][20] Recent studies also suggest 7β-OHC could serve as a peripheral biomarker for Alzheimer's, as its levels are elevated in patient hair and correlate with disease severity.[21]
-
Age-Related Ocular Diseases: These cytotoxic oxysterols are implicated in the pathophysiology of age-related macular degeneration and cataracts.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data related to 7-hydroxycholesterols from various studies.
Table 1: Cytotoxicity and In Vitro Experimental Concentrations
| Compound | Cell Line | Effect | Concentration / IC50 | Citation |
| 7α-Hydroxycholesterol | 158N (Oligodendroglia) | Cytotoxicity | IC50 ≈ 15 µM | [10] |
| 7α-Hydroxycholesterol | C6 (Glioma) | Cytotoxicity | IC50 ≈ 40 µM | [10] |
| 7α-Hydroxycholesterol | Primary Hepatocytes / L-cells | Reduced sterol synthesis | 8 µg/mL | [10] |
| 7α-Hydroxycholesterol | Monocytes/Macrophages | Increased TLR6 transcription | 5 µg/mL | [10] |
| 7α-Hydroxycholesterol | THP-1 cells | Increased CCL2 & MMP-9 | 5 µg/mL | [22] |
Table 2: Concentrations in Biological Samples
| Compound | Sample Type | Condition | Concentration | Citation |
| 7α,25-dihydroxycholesterol | Human Plasma | Healthy Individuals (n=20) | 0.21 ± 0.05 nM | [23] |
| 7α,27-dihydroxycholesterol | Human Plasma | Healthy Individuals (n=20) | 3.4 ± 0.1 nM | [23] |
Experimental Protocols and Methodologies
The analysis of oxysterols is challenging due to their low abundance, structural similarity to cholesterol, and the existence of numerous isomers.[24][25] Robust analytical methods are crucial for accurate quantification.
Sample Preparation and Extraction
A common initial step involves protein precipitation and lipid extraction from the biological matrix (e.g., plasma, tissue homogenate).
-
Protein Precipitation: Samples (e.g., 100 µL of plasma) are often added to a larger volume of cold organic solvent, such as acetonitrile (B52724) or ethanol, to precipitate proteins.[23][26] Internal standards (e.g., deuterium-labeled oxysterols like [²H₇]24R/S-HC) are added at this stage for accurate quantification.[26]
-
Lipid Extraction: Following precipitation and centrifugation, lipids are extracted from the supernatant. This can be achieved using methods like liquid-liquid extraction with solvents such as methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE).[27]
-
Saponification (Optional): To measure total oxysterols (both free and esterified), a saponification step (hydrolysis with a strong base like KOH) is required to release oxysterols from their ester forms. This step is omitted for the analysis of free oxysterols only.
Analytical Techniques: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for oxysterol analysis, offering high sensitivity and specificity without the need for derivatization, which is required for GC-MS.[25][28][29]
-
Chromatographic Separation:
-
Technique: Reversed-phase liquid chromatography (RPLC) is most commonly used for analyzing oxysterols in complex biological samples.[24]
-
Column: Columns with C18 or phenyl-hexyl stationary phases are frequently employed to separate the isomeric oxysterols.[24][27]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.[27][30]
-
-
Mass Spectrometry Detection:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization sources.[29][30]
-
Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.[27][30] For example, the MRM transition for 7α-OHC can be set to m/z 385.1 -> 159.1.[30]
-
Cellular and In Vivo Models
-
Cell Models: Human monocytic cell lines like THP-1 are widely used to study inflammatory responses.[14][15] Glial, microglial, and neuronal cell cultures are employed to investigate neurotoxic effects.[18]
-
Animal Models: Rabbits and mice fed high-cholesterol diets are common models for studying the role of oxysterols in atherosclerosis.[22] Transgenic mouse models of diseases like Alzheimer's are used to investigate the link between cholesterol metabolism and neurodegeneration.[21]
Conclusion
7-Hydroxycholesterols are a multifaceted class of molecules with dual roles in health and disease. 7α-hydroxycholesterol is an indispensable intermediate in bile acid synthesis, while its isomers and oxidized derivatives, 7β-hydroxycholesterol and 7-ketocholesterol, are potent cytotoxic and pro-inflammatory agents generated under conditions of oxidative stress. Their accumulation is a key feature in the pathology of prevalent age-related diseases, including atherosclerosis and neurodegenerative disorders. A thorough understanding of their metabolic pathways, signaling cascades, and mechanisms of toxicity is critical for developing novel diagnostic markers and therapeutic strategies targeting these conditions. The advanced analytical methodologies outlined provide the necessary tools for researchers to accurately quantify these molecules and further elucidate their complex biological functions.
References
- 1. Oxysterols, age-related-diseases and nutritherapy: Focus on 7-ketocholesterol and 7β-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inpst.net [inpst.net]
- 4. Cholesterol 7 alpha-hydroxylase - Wikipedia [en.wikipedia.org]
- 5. 7α-Hydroxycholesterol - Wikipedia [en.wikipedia.org]
- 6. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7α-Hydroxycholesterol [a.osmarks.net]
- 8. Cholesterol, hydroxycholesterols, and bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-ketocholesterol as a critical oxysterol: Impact on human health and safety in food systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sterol 27-hydroxylase acts on 7-ketocholesterol in human atherosclerotic lesions and macrophages in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glucocorticoids Impair the 7α-Hydroxycholesterol-Enhanced Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glucocorticoids Impair the 7α-Hydroxycholesterol-Enhanced Innate Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 7α-Hydroxycholesterol Elicits TLR6-Mediated Expression of IL-23 in Monocytic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 7-Ketocholesterol in disease and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 7-Ketocholesterol- and 7β-Hydroxycholesterol-Induced Peroxisomal Disorders in Glial, Microglial and Neuronal Cells: Potential Role in Neurodegeneration : 7-ketocholesterol and 7β-hydroxycholesterol-Induced Peroxisomal Disorders and Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Controversial Role of 24-S-Hydroxycholesterol in Alzheimer’s Disease [mdpi.com]
- 20. Influential role of 7-Ketocholesterol in the progression of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cholesterol profiling reveals 7β-hydroxycholesterol as a pathologically relevant peripheral biomarker of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. caymanchem.com [caymanchem.com]
- 23. Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS - OAK Open Access Archive [oak.novartis.com]
- 24. publications.aston.ac.uk [publications.aston.ac.uk]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | Identification of unusual oxysterols biosynthesised in human pregnancy by charge-tagging and liquid chromatography - mass spectrometry [frontiersin.org]
- 27. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types [mdpi.com]
- 28. Derivatization Techniques for Oxysterol Analysis by Liquid Chromatography-Mass Spectometry - ProQuest [proquest.com]
- 29. Oxysterols: Functions, Occurrence, and Analysis Techniques - Creative Proteomics Blog [creative-proteomics.com]
- 30. Determination of 7α-OH cholesterol by LC-MS/MS: application in assessing the activity of CYP7A1 in cholestatic minipigs - PMC [pmc.ncbi.nlm.nih.gov]
7-Hydroxycholesterol signaling pathway
An In-depth Technical Guide to 7-Hydroxycholesterol Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (7-HC) encompasses a group of oxysterols, which are oxidized derivatives of cholesterol, that play critical roles as signaling molecules in a myriad of physiological and pathological processes. These molecules are formed through both enzymatic pathways and non-enzymatic auto-oxidation. The primary isomers, 7α-hydroxycholesterol (7α-OHC) and 7β-hydroxycholesterol (7β-OHC), along with the related 7-ketocholesterol (B24107) (7KC), exhibit distinct biological activities by modulating a variety of signaling pathways. Their effects range from the regulation of lipid metabolism and immune responses to the induction of inflammation and programmed cell death. Elevated levels of these oxysterols are often implicated in the pathogenesis of prevalent diseases, including atherosclerosis, neurodegenerative disorders, and certain inflammatory conditions.[1][2] This guide provides a comprehensive technical overview of the core signaling pathways governed by 7-hydroxycholesterols, detailed experimental protocols for their study, and quantitative data to support further research and drug development.
Biosynthesis and Metabolism of 7-Hydroxycholesterols
The generation of 7-hydroxycholesterols can occur via two main routes: specific enzymatic conversion and non-enzymatic auto-oxidation.
-
7α-Hydroxycholesterol (7α-OHC): This isomer is primarily synthesized from cholesterol by the enzyme cholesterol 7α-hydroxylase (CYP7A1) , which is located in the endoplasmic reticulum.[3][4] This conversion is the initial and rate-limiting step in the "classic" or "neutral" pathway of bile acid synthesis.[3][4]
-
7β-Hydroxycholesterol (7β-OHC) and 7-Ketocholesterol (7KC): These oxysterols are predominantly formed through the non-enzymatic, free-radical-mediated oxidation of cholesterol.[5][6] This process of auto-oxidation is often heightened under conditions of oxidative stress, which explains their accumulation in pathological tissues like atherosclerotic plaques.[5][7] 7KC can also be enzymatically synthesized from 7-dehydrocholesterol (B119134) by CYP7A1 or from 7β-OHC by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[6][8]
Once formed, these oxysterols can be further metabolized. For instance, the enzyme sterol 27-hydroxylase (CYP27A1), a mitochondrial cytochrome P450, can act on 7-ketocholesterol, representing a potential pathway for its elimination.[9]
Core Signaling Pathways
7-Hydroxycholesterols exert their biological effects by modulating several key signaling pathways, primarily involving nuclear receptors, inflammatory cascades, and apoptosis machinery.
Nuclear Receptor Modulation
LXRs are critical regulators of lipid metabolism and inflammation. While various oxysterols are established as natural LXR agonists[10][11], specific derivatives of 7-dehydrocholesterol (a precursor to 7-HC) have been identified as selective LXR modulators.[12][13] For example, 1α,25-dihydroxy-7-dehydrocholesterol (1,25-(OH)₂-7-DHC) activates both LXRα and LXRβ, leading to the transrepression of pro-inflammatory genes induced by lipopolysaccharide (LPS) in an LXR-dependent manner.[12] This modulation occurs through a distinct interaction with the LXRα ligand-binding domain compared to potent synthetic agonists.[12]
RORs, particularly RORγt, are master regulators of T helper 17 (Th17) cell differentiation, which are crucial in autoimmune diseases. Several naturally occurring oxysterols have been identified as RORγt agonists.[14][15] Specifically, 7β,27-dihydroxycholesterol and 7α,27-dihydroxycholesterol, which are produced by Th17 cells via the enzyme CYP27A1, bind directly to the RORγt ligand-binding domain.[14][15] This binding promotes the recruitment of coactivators, enhances RORγt-dependent gene expression, and drives the differentiation of both murine and human Th17 cells, leading to increased IL-17 production.[14][15] Conversely, 7α-OHC, 7β-OHC, and 7KC have been reported to act as inverse agonists of RORγt, repressing its constitutive transcriptional activity.[16]
Pro-Inflammatory Signaling
7α-OHC is a potent pro-inflammatory mediator, particularly in monocytic cells and macrophages.[17][18] Its signaling cascade involves the upregulation of pattern recognition receptors and the activation of downstream kinase pathways.
-
Toll-Like Receptor (TLR) Pathway: 7α-OHC induces the transcription of the TLR6 gene and increases the surface expression of TLR6 protein on monocytes. This sensitizes the cells to TLR2/6 ligands (e.g., FSL-1), leading to enhanced production of the pro-inflammatory cytokine IL-23.[7] It also promotes the expression of CD14, a co-receptor for LPS (a TLR4 ligand).[17][19]
-
Kinase Activation: The inflammatory response to 7α-OHC involves the phosphorylation and activation of several key kinases, including Akt, Src, and ERK1/2.[17][19] This culminates in the activation of the transcription factor NF-κB, evidenced by the phosphorylation and nuclear translocation of its p65 subunit.[20][19]
-
Chemokine Production: A major outcome of this signaling is the robust production and secretion of chemokines, including CCL2 (MCP-1), CCL3 (MIP-1α), CCL4 (MIP-1β), and IL-8.[17][19][21][22] This promotes the migration and recruitment of immune cells, thereby propagating the inflammatory response.
-
C5a Receptor Involvement: The induction of IL-8 by 7α-OHC has been shown to be mediated by the upregulation of the C5a receptor (C5aR).[23] This effect is dependent on the PI3K and MEK signaling pathways.[23]
Apoptosis and Oxiapoptophagy
7β-OHC and 7KC are potent inducers of apoptosis, a form of programmed cell death, in a wide variety of cell types.[1][5] The cell death mechanism is often multifaceted, involving oxidative stress, mitochondrial dysfunction, and caspase activation, a process that has been termed "oxiapoptophagy".[24][25][26]
Key events in 7β-OHC- and 7KC-induced apoptosis include:
-
ROS Production: A significant overproduction of reactive oxygen species (ROS) is an early event, which contributes to mitochondrial damage.[5]
-
Calcium Influx: The oxysterols trigger an influx of extracellular Ca²⁺.[5]
-
Mitochondrial Pathway Activation: The rise in intracellular calcium activates calmodulin and calcineurin, leading to the dephosphorylation of the pro-apoptotic protein Bad. This promotes mitochondrial membrane depolarization (loss of ΔΨm).[5] The damaged mitochondria then release key apoptotic factors into the cytosol, including cytochrome c, apoptosis-inducing factor (AIF), and endonuclease-G.[5][27]
-
Caspase Cascade: Cytochrome c release triggers the activation of a cascade of executioner caspases, including caspase-3, -7, -8, and -9.[5]
-
Inhibition of Survival Pathways: 7KC has been shown to inhibit the pro-survival PDK1/Akt signaling pathway, further tipping the balance towards apoptosis.[5]
References
- 1. 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cholesterol autoxidation products, 7-ketocholesterol and 7β-hydroxycholesterol are associated with serum neurofilaments in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7α-Hydroxycholesterol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. rem.bioscientifica.com [rem.bioscientifica.com]
- 7. 7α-Hydroxycholesterol Elicits TLR6-Mediated Expression of IL-23 in Monocytic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sterol 27-hydroxylase acts on 7-ketocholesterol in human atherosclerotic lesions and macrophages in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of the nuclear receptor LXR by oxysterols defines a new hormone response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. 1α-Hydroxy derivatives of 7-dehydrocholesterol are selective liver X receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 7-Dehydrocholesterol metabolites produced by sterol 27-hydroxylase (CYP27A1) modulate liver X receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Oxysterols are agonist ligands of RORγt and drive Th17 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Glucocorticoids Impair the 7α-Hydroxycholesterol-Enhanced Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 7α-Hydroxycholesterol induces inflammation by enhancing production of chemokine (C-C motif) ligand 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Glucocorticoids Impair the 7α-Hydroxycholesterol-Enhanced Innate Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. 7alpha-Hydroxycholesterol - Focus Biomolecules [mayflowerbio.com]
- 23. 7α-Hydroxycholesterol induces monocyte/macrophage cell expression of interleukin-8 via C5a receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 7-Ketocholesterol Induces Oxiapoptophagy and Inhibits Osteogenic Differentiation in MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Oxysterols, age-related-diseases and nutritherapy: Focus on 7-ketocholesterol and 7β-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. publications.aston.ac.uk [publications.aston.ac.uk]
- 27. researchgate.net [researchgate.net]
7-Hydroxycholesterol Metabolic Pathway: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the metabolic pathway of 7-hydroxycholesterol, catering to researchers, scientists, and drug development professionals. The guide details the synthesis, degradation, and signaling functions of this pivotal oxysterol, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways.
Introduction to this compound
This compound is an oxysterol, an oxidized derivative of cholesterol, that serves as a crucial intermediate in multiple biological processes. It is primarily known as the initial and rate-limiting product in the "classic" or "neutral" pathway of bile acid synthesis.[1][2][3] Beyond its role in cholesterol catabolism, this compound and its metabolites are significant signaling molecules, particularly through their interaction with Liver X Receptors (LXRs), which govern cholesterol homeostasis and inflammatory responses.[4][5]
Synthesis of this compound
The primary route for the synthesis of this compound is the hydroxylation of cholesterol at the 7-alpha position.
-
Location: Endoplasmic reticulum of hepatocytes[3]
-
Reaction: Cholesterol + O₂ + NADPH + H⁺ → 7α-hydroxycholesterol + NADP⁺ + H₂O
-
Regulation: The expression and activity of CYP7A1 are tightly regulated. It is transcriptionally upregulated by Liver X Receptor (LXR) in response to high cholesterol levels and feedback inhibited by bile acids.[2][6]
Degradation of this compound: The Bile Acid Synthesis Pathway
7α-hydroxycholesterol is the precursor to the two primary bile acids, cholic acid and chenodeoxycholic acid.[3][4]
-
Conversion to 7α-hydroxy-4-cholesten-3-one: 7α-hydroxycholesterol is converted to 7α-hydroxy-4-cholesten-3-one by the enzyme 3β-hydroxy-Δ⁵-C27-steroid oxidoreductase (HSD3B7).[3] This is a key step in the bile acid synthesis pathway.
-
Bifurcation of the Pathway:
-
Cholic Acid Synthesis: In the presence of sterol 12α-hydroxylase (CYP8B1), 7α-hydroxy-4-cholesten-3-one is hydroxylated to 7α,12α-dihydroxycholest-4-en-3-one, which is then further processed to yield cholic acid.[4][7]
-
Chenodeoxycholic Acid Synthesis: In the absence of CYP8B1 activity, 7α-hydroxy-4-cholesten-3-one is directly metabolized to form chenodeoxycholic acid.[4]
-
Signaling Pathways Involving this compound and its Metabolites
This compound and other oxysterols are natural ligands for Liver X Receptors (LXRs), which are nuclear receptors that play a pivotal role in regulating cholesterol, fatty acid, and glucose homeostasis.[4][5] Upon activation by oxysterols, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.[4]
Key LXR Target Genes in Cholesterol Metabolism:
-
CYP7A1: Upregulation of CYP7A1 expression promotes the conversion of cholesterol to bile acids, thus reducing cellular cholesterol levels.[1]
-
ATP-binding cassette (ABC) transporters (ABCA1, ABCG1, ABCG5, ABCG8): These transporters are crucial for reverse cholesterol transport, facilitating the efflux of cholesterol from peripheral tissues to the liver for excretion.[1][8]
-
Apolipoprotein E (ApoE): Involved in the transport of cholesterol and other lipids in the plasma.[9]
-
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A key transcription factor in fatty acid synthesis.[9]
Quantitative Data
The following tables summarize key quantitative data related to the this compound metabolic pathway.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | K_m_ (μM) | V_max_ (nmol/min/mg) | k_cat_ (min⁻¹) | Source(s) |
| HSD3B7 | 7α-hydroxycholesterol | 17.4 | 735 | 24.7 | [5] |
| CYP8B1 | 7α-hydroxycholest-4-en-3-one | 0.5 | - | 7.4 | [10] |
| CYP7A1 | Cholesterol | 1.3 ± 0.4 | - | 3.1 ± 0.3 (s⁻¹) | [11] |
Table 2: 7α-Hydroxycholesterol Concentrations in Human Serum
| Condition | Concentration (ng/mL) | Notes | Source(s) |
| Healthy Controls | 75 ± 19 | Matched controls | [12] |
| Healthy Volunteers | 40 ± 11 | Before treatment | [12] |
| Healthy Volunteers | 63 ± 5 | - | [13] |
| Advanced Liver Cirrhosis | 22 ± 8 | Significantly lower than controls | [12] |
| Hypercholesterolemia | - | Significant correlation with bile acid synthesis | [12] |
| Cholestyramine Treatment | 181 ± 95 | After 14 days of treatment | [12] |
Experimental Protocols
Measurement of Cholesterol 7α-hydroxylase (CYP7A1) Activity
This protocol is based on the principle of quantifying the conversion of cholesterol to 7α-hydroxycholesterol in liver microsomes.
Materials:
-
Liver microsomes
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Cholesterol oxidase
-
High-Performance Liquid Chromatography (HPLC) system with UV detection
-
Internal standard (e.g., 5α-cholestane-3β,6β-diol)
Procedure:
-
Incubation: Incubate liver microsomes with an NADPH regenerating system to initiate the CYP7A1-mediated hydroxylation of endogenous cholesterol.
-
Enzyme Quenching and Conversion: Stop the reaction and simultaneously convert the 7α-hydroxycholesterol product to 7α-hydroxy-4-cholesten-3-one using cholesterol oxidase. This product has a strong UV absorbance at 240 nm.
-
Extraction: Extract the sterols from the reaction mixture using an organic solvent (e.g., ethyl acetate).
-
HPLC Analysis: Separate and quantify the 7α-hydroxy-4-cholesten-3-one using HPLC with UV detection at 240 nm. Use an internal standard to correct for extraction efficiency and injection volume variations.[9]
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general workflow for the sensitive and specific quantification of this compound in biological samples.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Deuterated internal standard (e.g., 7α-hydroxycholesterol-d7)
-
Solid Phase Extraction (SPE) cartridges
-
LC-MS/MS system with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Derivatization (Optional): To enhance ionization efficiency and sensitivity, oxysterols can be derivatized.[16]
-
LC Separation:
-
Inject the extracted and optionally derivatized sample into an HPLC system equipped with a suitable column (e.g., C18).
-
Use a gradient elution with a mobile phase typically consisting of a mixture of water, methanol, and acetonitrile (B52724) with a small amount of acid (e.g., formic acid).[17]
-
-
MS/MS Detection:
-
Introduce the eluent from the LC into the mass spectrometer.
-
Use Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting the precursor ion of this compound and its specific product ion after fragmentation.
-
Monitor the corresponding transition for the deuterated internal standard.
-
-
Quantification:
Visualizations
This compound Metabolic Pathway
Caption: The metabolic pathway of 7α-hydroxycholesterol to primary bile acids.
LXR Signaling Pathway
Caption: Activation of the LXR signaling pathway by 7α-hydroxycholesterol.
Experimental Workflow for Oxysterol Analysis
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxysterol Quantification Service | Accurate LC-MS/MS Profiling for Lipidomics - Creative Proteomics [creative-proteomics.com]
- 4. Liver X receptor in cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substrate specificity and kinetic mechanism of 3β-hydroxy-Δ5-C27-steroid oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. egeneinc.com [egeneinc.com]
- 7. 7-Dehydrocholesterol metabolites produced by sterol 27-hydroxylase (CYP27A1) modulate liver X receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liver X Receptors as Therapeutic Targets for Managing Cholesterol: Implications for Atherosclerosis and Other Inflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liver X receptor - Wikipedia [en.wikipedia.org]
- 10. The structure and characterization of human cytochrome P450 8B1 supports future drug design for nonalcoholic fatty liver disease and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytochrome P450 7A1 Cholesterol 7α-Hydroxylation: INDIVIDUAL REACTION STEPS IN THE CATALYTIC CYCLE AND RATE-LIMITING FERRIC IRON REDUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Down-regulation of cholesterol 7alpha-hydroxylase (CYP7A1) gene expression by bile acids in primary rat hepatocytes is mediated by the c-Jun N-terminal kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Determination of kinetic parameters for 3α-hydroxysteroid dehydrogenase using the five major bile acids and their conjugates as substrates and correlation with their structure and solubility - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. LC-MS Approaches for Oxysterols in Various Biosamples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Down-regulation of the LXR transcriptome provides the requisite cholesterol levels to proliferating hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 7alpha-hydroxycholest-4-en-3-one 12alpha-hydroxylase - Wikipedia [en.wikipedia.org]
7-Hydroxycholesterol: A Pivotal Player in the Pathogenesis of Neurodegenerative Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and amyotrophic lateral sclerosis (ALS), represent a growing global health challenge. While the specific etiologies of these disorders are multifaceted, accumulating evidence points to shared pathological mechanisms, including chronic neuroinflammation, oxidative stress, and mitochondrial dysfunction. Emerging from the complex landscape of lipid metabolism, 7-hydroxycholesterol (7-OHC), an oxidation product of cholesterol, has garnered significant attention as a key molecule implicated in the progression of these devastating diseases. This technical guide provides a comprehensive overview of the role of 7-OHC in neurodegeneration, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways it modulates.
7-OHC exists in two main isoforms, 7β-hydroxycholesterol (7β-OHC) and 7α-hydroxycholesterol (7α-HC), along with its metabolite 7-ketocholesterol (B24107) (7-KC). These oxysterols are formed through both enzymatic and non-enzymatic oxidation of cholesterol and have been found at elevated levels in the biological fluids and tissues of patients with neurodegenerative conditions.[1] Their cytotoxic properties, including the induction of oxidative stress, organelle dysfunction, and apoptosis, position them as significant contributors to neuronal cell death.[2] This guide will delve into the specific contributions of these molecules to the pathophysiology of various neurodegenerative diseases, offering a valuable resource for researchers and drug development professionals seeking to understand and target this critical pathway.
Data Presentation: Quantitative Levels of this compound and Related Oxysterols in Neurodegenerative Diseases
The following table summarizes the quantitative findings on the levels of this compound and its related metabolite, 7-ketocholesterol, in patients with Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis compared to healthy controls. The data is compiled from various studies utilizing mass spectrometry-based techniques for oxysterol quantification in different biological matrices.
| Disease | Analyte | Matrix | Patient Concentration (ng/mL or ng/mg protein) | Control Concentration (ng/mL or ng/mg protein) | Fold Change/Significance | Reference(s) |
| Alzheimer's Disease | 7β-hydroxycholesterol | Hair | Significantly elevated in AD vs. NC | - | Correlated with clinical severity (MMSE and GDS scores) | [3][4] |
| 7α-hydroxycholesterol | Hair | Significantly elevated in AD vs. NC | - | - | [3] | |
| 7-ketocholesterol | Cerebrospinal Fluid (CSF) | Higher levels related to lower Aβ42 | - | p = 0.041 | [5] | |
| 24S-hydroxycholesterol | Cerebrospinal Fluid (CSF) | 2.03 ± 0.63 ng/mL (ALS-naïve) | 1.59 ± 0.05 ng/mL | p = 0.018 | [6] | |
| Parkinson's Disease | 7α-hydroxycholesterol | Cerebrospinal Fluid (CSF) | Positively correlated with depression (BDI scores) | - | - | [7][8] |
| 7α,(25R)26-dihydroxycholesterol | Cerebrospinal Fluid (CSF) | Significantly elevated in PD | - | - | [7][8] | |
| Amyotrophic Lateral Sclerosis (ALS) | 7α,25-dihydroxycholest-4-en-3-one | Serum | Elevated in ALS | - | P < 0.01 | |
| 25-hydroxycholesterol | Cerebrospinal Fluid (CSF) | 0.14 ± 0.06 ng/mL (ALS-naïve) | 0.09 ± 0.04 ng/mL | p = 0.012 | [6] | |
| 25-hydroxycholesterol | Serum | 5.39 ± 1.94 ng/mL (ALS-naïve) | 4.27 ± 1.18 ng/mL | p = 0.017 | [6] |
NC: Normal Cognition; MMSE: Mini-Mental State Examination; GDS: Global Deterioration Scale; BDI: Beck Depression Inventory. Data are presented as mean ± SD where available.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound in neurodegenerative diseases.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from methodologies used for the analysis of oxysterols in biological samples.[9]
a. Sample Preparation and Lipid Extraction:
-
To 100 µL of cerebrospinal fluid (CSF) or serum, add an internal standard solution containing a known amount of deuterated this compound (e.g., [2H7]7α-HC).
-
Perform lipid extraction using a mixture of n-hexane and isopropanol (B130326) (3:2, v/v). Vortex vigorously for 1 minute and centrifuge at 3000 x g for 10 minutes.
-
Collect the upper organic phase containing the lipids. Repeat the extraction process twice and pool the organic phases.
-
Evaporate the solvent under a stream of nitrogen gas.
b. Saponification and Derivatization:
-
Resuspend the dried lipid extract in 1 mL of 1 M methanolic KOH and incubate at 60°C for 1 hour to saponify the cholesteryl esters.
-
After cooling, add 1 mL of water and extract the non-saponifiable lipids (including oxysterols) three times with 2 mL of n-hexane.
-
Pool the hexane (B92381) extracts and evaporate to dryness under nitrogen.
-
To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Incubate at 60°C for 1 hour to form trimethylsilyl (B98337) (TMS) ether derivatives of the oxysterols.
c. GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into a gas chromatograph equipped with a capillary column (e.g., 35%-diphenyl/65%-dimethyl polysiloxane stationary phase).
-
Use helium as the carrier gas at a constant flow rate.
-
Employ a temperature gradient program to separate the different oxysterols. For example, start at 180°C, ramp to 280°C at 10°C/min, and hold for 15 minutes.
-
The GC is coupled to a mass spectrometer operating in electron ionization (EI) mode.
-
Monitor characteristic ions for this compound-TMS derivatives and the internal standard for quantification.
Induction of 7β-Hydroxycholesterol Toxicity in SH-SY5Y Human Neuroblastoma Cells
This protocol is based on established methods for studying oxysterol-induced neurotoxicity.[10]
a. Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.[11]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
To induce a neuronal-like phenotype, differentiate the cells by treating with 10 µM all-trans-retinoic acid (ATRA) in a low-serum medium (1% FBS) for 3-7 days.
b. Treatment with 7β-Hydroxycholesterol:
-
Prepare a stock solution of 7β-hydroxycholesterol in ethanol (B145695).
-
On the day of the experiment, dilute the stock solution in the cell culture medium to the desired final concentration (e.g., 5 µM).[10] Ensure the final ethanol concentration is non-toxic to the cells (typically <0.1%).
-
Replace the medium of the differentiated SH-SY5Y cells with the medium containing 7β-hydroxycholesterol or vehicle control (medium with the same concentration of ethanol).
-
Incubate the cells for the desired time period (e.g., 6, 24, or 48 hours) to assess different endpoints of toxicity.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential.[12]
-
Plate and treat differentiated SH-SY5Y cells or primary neurons with this compound as described in the previous protocol.
-
Prepare a positive control for mitochondrial depolarization by treating a separate set of cells with a mitochondrial uncoupler such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP) (e.g., 50 µM for 5-10 minutes).
-
At the end of the treatment period, remove the culture medium and wash the cells once with warm phosphate-buffered saline (PBS).
-
Incubate the cells with 2 µM JC-1 dye in culture medium for 15-30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess dye.
-
Analyze the cells using a fluorescence microscope or a fluorescence plate reader.
-
In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (excitation ~585 nm, emission ~590 nm). In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (excitation ~514 nm, emission ~529 nm).
-
Quantify the change in ΔΨm by calculating the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Western Blot Analysis of Apoptosis Markers
This protocol outlines the steps for detecting key apoptotic proteins by western blotting.[13]
a. Protein Extraction:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein extract.
-
Determine the protein concentration using a BCA or Bradford protein assay.
b. SDS-PAGE and Protein Transfer:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 12% for caspase-3 and PARP) and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP-1, Bcl-2) overnight at 4°C with gentle agitation. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control. An increase in the levels of cleaved caspase-3 and cleaved PARP-1 indicates the induction of apoptosis.
Signaling Pathways and Visualizations
This compound exerts its neurotoxic effects through the activation of several interconnected signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex molecular interactions.
This compound-Induced Neuroinflammation via TLR4/NF-κB Pathway
7-ketocholesterol (7-KC), a major metabolite of this compound, can trigger neuroinflammatory responses by activating the Toll-like receptor 4 (TLR4) signaling cascade. This leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines.
This compound-Induced Apoptosis via Mitochondrial Dysfunction and ER Stress
This compound can induce neuronal apoptosis through both intrinsic and extrinsic pathways, often involving mitochondrial dysfunction and endoplasmic reticulum (ER) stress. This leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death.
7β-Hydroxycholesterol and the Amyloidogenic Pathway in Alzheimer's Disease
In the context of Alzheimer's disease, 7β-hydroxycholesterol has been shown to promote the amyloidogenic pathway of amyloid precursor protein (APP) processing, leading to increased production of amyloid-beta (Aβ) peptides.
Conclusion
The evidence presented in this technical guide strongly implicates this compound and its metabolites as critical mediators of neurodegeneration. The consistent findings of elevated levels of these oxysterols in patients with neurodegenerative diseases, coupled with their demonstrated neurotoxic effects in experimental models, underscore their significance as both potential biomarkers and therapeutic targets. The elucidation of the signaling pathways through which 7-OHC exerts its detrimental effects, including the induction of neuroinflammation, mitochondrial dysfunction, ER stress, and apoptosis, provides a solid foundation for the development of novel drug discovery strategies.
For researchers and drug development professionals, targeting the formation, detoxification, or downstream signaling of this compound represents a promising avenue for therapeutic intervention. Future research should focus on further delineating the precise molecular mechanisms of 7-OHC-induced neurotoxicity, identifying and validating robust biomarkers for early disease detection and monitoring, and developing targeted therapies that can mitigate the harmful effects of these oxysterols in the central nervous system. A deeper understanding of the role of this compound will undoubtedly pave the way for innovative treatments for Alzheimer's, Parkinson's, and other devastating neurodegenerative disorders.
References
- 1. publications.aston.ac.uk [publications.aston.ac.uk]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Oxysterols as biomarkers in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alteration in the Cerebrospinal Fluid Lipidome in Parkinson’s Disease: A Post-Mortem Pilot Study [mdpi.com]
- 5. rem.bioscientifica.com [rem.bioscientifica.com]
- 6. Changes in brain oxysterols at different stages of Alzheimer's disease: Their involvement in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cerebrospinal Fluid Profile of Cholesterol Metabolites in Parkinson’s Disease and Their Association With Disease State and Clinical Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cerebrospinal Fluid Profile of Cholesterol Metabolites in Parkinson's Disease and Their Association With Disease State and Clinical Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]
- 10. Refinement of a differentiation protocol using neuroblastoma SH-SY5Y cells for use in neurotoxicology research [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
7-Hydroxycholesterol and Oxidative Stress: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxycholesterol (7-HC) is an oxysterol, an oxidized derivative of cholesterol, that is increasingly recognized as a critical signaling molecule and a biomarker of oxidative stress.[1][2] Formed through both enzymatic and non-enzymatic pathways, its presence and concentration in biological systems are intimately linked to the cellular redox state. Elevated levels of 7-HC have been implicated in the pathophysiology of numerous age-related and inflammatory diseases, including atherosclerosis, neurodegenerative disorders, and osteoarthritis.[2][3] This technical guide provides a comprehensive overview of the core relationship between this compound and oxidative stress, detailing its biochemical origins, cytotoxic mechanisms, and the signaling pathways it modulates. Furthermore, it offers detailed experimental protocols for its analysis and the assessment of its cellular effects, along with a curated summary of quantitative data to support researchers and drug development professionals in this field.
Biochemical Formation and Metabolism
This compound exists as two main stereoisomers, 7α-hydroxycholesterol and 7β-hydroxycholesterol. 7α-hydroxycholesterol is primarily formed through the enzymatic action of cholesterol 7α-hydroxylase (CYP7A1), a key enzyme in the bile acid synthesis pathway.[4] Conversely, both 7α- and 7β-hydroxycholesterol can be generated non-enzymatically via the free radical-mediated oxidation of cholesterol, a hallmark of oxidative stress.[2] 7-ketocholesterol, another prominent oxysterol, is also formed through these oxidative processes and can be interconverted with 7β-hydroxycholesterol by cellular enzymes.[5] The balance between these oxysterols is crucial, as they often exhibit distinct biological activities.
Core Concepts: this compound as a Mediator of Oxidative Stress
The accumulation of this compound is a double-edged sword; it is both a marker and a potent inducer of oxidative stress. This cyclical relationship amplifies cellular damage and contributes to disease progression. The primary mechanisms by which this compound elicits oxidative stress and subsequent cellular dysfunction include:
-
Induction of Reactive Oxygen Species (ROS): this compound treatment has been shown to rapidly enhance the production of ROS in various cell types, including neutrophils and neuronal cells.[6][7][8] This surge in ROS disrupts the cellular redox balance, leading to oxidative damage to lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: The mitochondria are primary targets of this compound-induced toxicity. It can trigger a loss of mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway.[9] This dysfunction further exacerbates ROS production and compromises cellular energy metabolism.
-
Induction of Apoptosis: this compound is a potent inducer of apoptosis, or programmed cell death.[9][10][11] This process is often mediated by the activation of caspase cascades, key executioner enzymes in apoptosis. Both caspase-dependent and -independent pathways have been implicated in this compound-induced cell death.[9]
-
Pro-inflammatory Signaling: this compound can stimulate inflammatory responses by inducing the expression of pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8).[12][13] This inflammatory signaling contributes to the chronic inflammation observed in diseases associated with elevated oxysterol levels.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies investigating the effects of this compound and related oxysterols.
Table 1: Cytotoxicity of Hydroxycholesterols in Various Cell Lines
| Oxysterol | Cell Line | Assay | Endpoint | Result | Reference |
| 7α,25-Dihydroxycholesterol | Primary Chondrocytes | MTT | Cell Viability | 67.9% ± 0.8% viability at 50 µg/ml | [10] |
| 2this compound | MCF-7 (Breast Cancer) | MTT | Cell Viability | IC50 = 2.19 µM | [14] |
| 2this compound | MDA-MB-231 (Breast Cancer) | Annexin V/PI | Apoptosis | Increased total apoptotic cells at 0.1, 1, and 10 µM | [14] |
Table 2: Concentrations of 7α-Hydroxycholesterol in Biological Samples
| Sample Type | Condition | Concentration (Mean ± SD) | Reference |
| Human Serum | Healthy Volunteers | 40 ± 11 ng/mL | [15] |
| Human Serum | Healthy Volunteers (after Cholestyramine) | 181 ± 95 ng/mL | [15] |
| Human Serum | Patients with Advanced Cirrhosis | 22 ± 8 ng/mL | [15] |
| Rat Serum (Young, Male) | Control | ~15 ng/mL | [16] |
| Rat Serum (Old, Male) | Control | ~25 ng/mL | [16] |
Table 3: Effects of 7-Hydroxycholesterols on Inflammatory Markers and Caspase Activity
| Oxysterol | Cell Line | Marker | Effect | Reference |
| 7α-Hydroxycholesterol | THP-1 (Monocytes/Macrophages) | IL-8 Secretion | Significantly enhanced at 5 µg/ml | [12] |
| 7-Ketocholesterol | Human Microvascular Endothelial Cells | Caspase-3 Activity | Increased activity at 24 hours | [17] |
| 7-Ketocholesterol + Simvastatin (0.001 µM) | Human Microvascular Endothelial Cells | Caspase-3 Activity | 54% reduction in 7kCH-induced activity | [17] |
Signaling Pathways
The cellular response to this compound-induced oxidative stress involves a complex interplay of signaling pathways, primarily culminating in apoptosis and inflammation.
Apoptotic Signaling Pathway
This compound-induced apoptosis can proceed through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is often initiated by mitochondrial dysfunction, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3. The extrinsic pathway involves the activation of death receptors on the cell surface, leading to the activation of caspase-8, which can also activate caspase-3.
Inflammatory Signaling Pathway
7α-Hydroxycholesterol has been shown to induce the expression of pro-inflammatory chemokines like IL-8 in monocytes and macrophages. This process can involve the activation of various kinases and transcription factors that lead to the upregulation of inflammatory gene expression.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound and oxidative stress research.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted for the analysis of 7-hydroxy steroids in biological samples.[18]
1. Sample Preparation and Saponification:
-
To 100 µL of serum or plasma, add an internal standard (e.g., epicoprostanol).
-
Add 2 mL of 1 M methanolic KOH to saponify steroid esters.
-
Vortex for 30 seconds and incubate at room temperature for 1 hour.
2. Extraction:
-
Add 1 mL of deionized water to the tube.
-
Extract the steroids by adding 5 mL of a n-hexane/ethyl acetate (B1210297) (9:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction one more time and combine the organic layers.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization:
-
To the dried extract, add 50 µL of pyridine (B92270) to ensure complete dissolution.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 60°C for 1 hour to ensure complete derivatization.
4. GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Initial temperature 180°C, hold for 1 minute; ramp at 20°C/min to 250°C; ramp at 5°C/min to 300°C, hold for 10 minutes.
-
MS Conditions: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic fragment ions for this compound and the internal standard.
Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol is a general guide for measuring ROS in adherent cells.[19][20][21][22]
1. Cell Seeding:
-
Seed adherent cells in a 96-well black, clear-bottom plate at a density of 2.5 x 10^4 cells per well.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
2. Cell Treatment:
-
Remove the culture medium and treat the cells with varying concentrations of this compound or a vehicle control for the desired time period. Include a positive control for ROS induction (e.g., 100 µM tert-butyl hydroperoxide).
3. DCFH-DA Staining:
-
Prepare a 10 µM working solution of DCFH-DA in pre-warmed serum-free medium or PBS immediately before use.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
4. Fluorescence Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol describes the use of the ratiometric dye JC-1 to measure changes in mitochondrial membrane potential.[23][24]
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with this compound as described for the ROS assay.
2. JC-1 Staining:
-
Prepare a 2 µM working solution of JC-1 in cell culture medium.
-
Remove the treatment medium and add 100 µL of the JC-1 working solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes.
3. Fluorescence Measurement:
-
Aspirate the JC-1 solution and wash the cells with pre-warmed PBS.
-
Add 100 µL of PBS or culture medium to each well.
-
Measure the fluorescence of JC-1 aggregates (healthy mitochondria) at Ex/Em ~535/595 nm and JC-1 monomers (depolarized mitochondria) at Ex/Em ~485/535 nm.
-
The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.
Detection of Apoptosis by TUNEL Assay
This protocol outlines the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay for detecting DNA fragmentation in apoptotic cells.[25][26][27][28][29]
1. Cell Seeding and Treatment:
-
Grow cells on coverslips in a multi-well plate and treat with this compound to induce apoptosis.
2. Fixation and Permeabilization:
-
Remove the culture medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash twice with deionized water.
3. TUNEL Reaction:
-
Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently labeled dUTP) according to the manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.
4. Detection and Visualization:
-
If using a biotin- or BrdU-labeled dUTP, follow with an incubation with a fluorescently labeled streptavidin or anti-BrdU antibody.
-
Counterstain the nuclei with a DNA stain such as DAPI or Hoechst.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Conclusion
This compound is a pivotal molecule at the interface of lipid metabolism and oxidative stress. Its dual role as a biomarker and an active participant in cellular damage underscores its importance in a multitude of pathological conditions. For researchers and drug development professionals, a thorough understanding of its mechanisms of action and robust methodologies for its study are paramount. This guide provides a foundational resource for investigating the complex biology of this compound, with the aim of facilitating the development of novel therapeutic strategies targeting oxidative stress-related diseases. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a practical framework for advancing research in this critical area.
References
- 1. Detection of lipid peroxidation in vivo: total hydroxyoctadecadienoic acid and this compound as oxidative stress marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cholesterol profiling reveals 7β‐hydroxycholesterol as a pathologically relevant peripheral biomarker of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoids Impair the 7α-Hydroxycholesterol-Enhanced Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Ketocholesterol Induces Oxiapoptophagy and Inhibits Osteogenic Differentiation in MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 7-Keto-cholesterol and 25-hydroxy-1 cholesterol rapidly enhance ROS production in human neutrophils [rua.ua.es]
- 8. 7-Keto-cholesterol and 25-hydroxy-1 cholesterol rapidly enhance ROS production in human neutrophils [agris.fao.org]
- 9. Activation of caspase-3-dependent and -independent pathways during 7-ketocholesterol- and 7beta-hydroxycholesterol-induced cell death: a morphological and biochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7α,25-Dihydroxycholesterol-Induced Oxiapoptophagic Chondrocyte Death via the Modulation of p53-Akt-mTOR Axis in Osteoarthritis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generation of an oxidative stress precedes caspase activation during 7beta-hydroxycholesterol-induced apoptosis in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 7α-Hydroxycholesterol induces monocyte/macrophage cell expression of interleukin-8 via C5a receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. The Cytotoxicity of 2this compound in MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Serum concentration of 7 alpha-hydroxycholesterol as an indicator of bile acid synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. benchchem.com [benchchem.com]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nanopartikel.info [nanopartikel.info]
- 22. cosmobiousa.com [cosmobiousa.com]
- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 24. JC-1 - Mitochondrial Membrane Potential Assay Kit (ab288313) | Abcam [abcam.com]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. sileks.com [sileks.com]
- 27. docs.aatbio.com [docs.aatbio.com]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Methodological & Application
Application Notes and Protocols for the LC-MS Analysis of 7-Hydroxycholesterol
Audience: Researchers, scientists, and drug development professionals.
Introduction
7α-hydroxycholesterol is a critical intermediate in the classic pathway of bile acid synthesis, catalyzed by the enzyme cholesterol 7α-hydroxylase (CYP7A1).[1][2] As the rate-limiting step in this pathway, the quantification of 7α-hydroxycholesterol in biological matrices serves as a key biomarker for CYP7A1 activity.[1] Accurate and robust analytical methods are essential for studying liver function, cholesterol homeostasis, and the effects of therapeutic interventions targeting these pathways. This document provides detailed protocols and data for the analysis of 7-hydroxycholesterol using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for this application.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various LC-MS/MS methods for the analysis of 7α-hydroxycholesterol.
Table 1: Linearity and Sensitivity of 7α-Hydroxycholesterol Quantification
| Parameter | Method 1 | Method 2 |
| Linear Range | 1.563 - 100.0 ng/mL | 0.005 - 1 ng/µL |
| LLOQ | 1.563 ng/mL[1] | 0.08 ng/µL[3] |
| Matrix | Liver Microsomes[1] | Cells and Mitochondria[3] |
| Internal Standard | D7-cholesterol[1] | Not Specified |
Table 2: Recovery and Matrix Effects for 7α-Hydroxycholesterol Analysis
| Parameter | Value |
| Mean Extraction Recovery | 90.9% - 104.4%[1] |
| Absolute Matrix Effect | 98.1% - 107%[1] |
| Internal Standard Recovery | 80%[1] |
| Internal Standard Matrix Effect | 100%[1] |
Signaling Pathway
The classical bile acid synthesis pathway, initiated by the conversion of cholesterol to 7α-hydroxycholesterol, is a central route for cholesterol catabolism.
Caption: Classical Bile Acid Synthesis Pathway.
Experimental Protocols
Protocol 1: Analysis of 7α-Hydroxycholesterol in Liver Microsomes
This protocol is adapted from a validated method for determining CYP7A1 activity.[1]
1. Sample Preparation: Protein Precipitation
-
To 0.5 mL of the microsomal incubation mixture, add an appropriate volume of internal standard working solution (e.g., D7-cholesterol).
-
Add acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Column: Synergi polar-C18, 50 x 4.6 mm, 3 µm[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1 mL/min[1]
-
Column Temperature: 40 °C[1]
-
Injection Volume: Appropriate for the instrument sensitivity.
-
Gradient: A gradient elution is performed to separate the analyte from matrix components.[1]
3. Mass Spectrometry Conditions
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), Positive Mode[1]
-
Source Temperature: 500 °C[1]
-
MRM Transitions:
-
Instrument Parameters:
Protocol 2: Analysis of Oxysterols in Tissues and Cells
This protocol provides a method for the extraction and quantification of multiple oxysterols, including 7α-hydroxycholesterol, from various biological matrices.[3]
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Homogenize tissue or cell pellets.
-
Perform a liquid-liquid extraction (e.g., using a Triton and DMSO-based method for improved recovery).[3]
-
Reconstitute the dried lipid extract in 500 µL of methanol (B129727) and 1.5 mL of LC-MS grade water with 0.1% formic acid.[3]
-
Condition an Oasis HLB SPE cartridge with 800 µL of methanol and 600 µL of water with 0.1% formic acid.[3]
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 600 µL of water with 0.1% formic acid and then with 600 µL of hexane (B92381) to remove non-polar interferences.[3]
-
Elute the oxysterols with 1 mL of butyl acetate.[3]
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in 40 µL of 40% methanol containing 0.1% formic acid for LC-MS/MS analysis.[3]
2. Liquid Chromatography Conditions
-
Column: A reverse-phase C18 column is suitable for oxysterol separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient should be optimized to resolve different oxysterol isomers.
3. Mass Spectrometry Conditions
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Instrument Parameters:
Experimental Workflow
The following diagram illustrates a typical workflow for the LC-MS/MS analysis of this compound.
Caption: General LC-MS/MS Workflow.
References
- 1. Determination of 7α-OH cholesterol by LC-MS/MS: application in assessing the activity of CYP7A1 in cholestatic minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 7-Hydroxycholesterol in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxycholesterol (7-HOC) exists as two main isomers, 7α-hydroxycholesterol (7α-HOC) and 7β-hydroxycholesterol (7β-HOC). 7α-HOC is a primary metabolite of cholesterol, formed by the enzyme cholesterol 7α-hydroxylase (CYP7A1), and is the rate-limiting intermediate in the classic pathway of bile acid synthesis.[1] Its levels in plasma are considered an indicator of bile acid production.[2] 7β-HOC, on the other hand, is primarily formed by the non-enzymatic autooxidation of cholesterol and can be a marker of oxidative stress. Accurate quantification of these isomers in plasma is crucial for understanding cholesterol homeostasis, diagnosing and monitoring certain diseases, and in the development of therapeutic interventions targeting lipid metabolism and oxidative stress pathways.
This document provides detailed application notes and protocols for the quantification of 7-HOC in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Clinical Significance
The measurement of plasma 7-HOC levels has significant clinical implications:
-
Bile Acid Synthesis: Plasma 7α-HOC concentrations correlate with the activity of hepatic CYP7A1, the rate-limiting enzyme in bile acid synthesis.[3] Elevated levels can be indicative of increased bile acid production, which may be relevant in conditions like hypercholesterolemia and in monitoring the effects of bile acid sequestrants.[2]
-
Oxidative Stress: Increased plasma concentrations of 7β-HOC are associated with elevated in vivo lipid peroxidation and oxidative stress, which are implicated in the pathophysiology of cardiovascular diseases.[4]
-
Inherited Metabolic Disorders: Altered levels of 7-HOC and its precursors are observed in certain genetic disorders. For instance, in Smith-Lemli-Opitz syndrome (SLOS), a defect in cholesterol biosynthesis leads to an accumulation of 7-dehydrocholesterol (B119134) (7-DHC), a precursor to both cholesterol and certain oxysterols.[5][6] In Cerebrotendinous Xanthomatosis (CTX), patients can present with increased levels of 7-ketocholesterol (B24107), a downstream metabolite of 7-HOC.[7]
-
Neurodegenerative Diseases: Oxysterol metabolism, including that of 7-HOC, is implicated in the pathogenesis of neurodegenerative diseases, making its quantification a valuable tool in neuroscience research.
Biosynthesis and Metabolism of this compound
The formation of 7α-HOC is a key regulatory step in cholesterol catabolism, while 7β-HOC is a product of non-enzymatic oxidation. Both can be further metabolized to other oxysterols, such as 7-ketocholesterol.
Caption: Simplified this compound Metabolism Pathway
Quantitative Data Summary
The following tables summarize typical concentrations of 7α-HOC and 7β-HOC in human plasma from various studies. It is important to note that values can vary depending on the analytical method, study population, and individual physiological conditions.
Table 1: Plasma 7α-Hydroxycholesterol Concentrations
| Population | Mean Concentration (ng/mL) | Method | Reference |
| Healthy Volunteers | 40 ± 11 | GC-MS | [2] |
| Healthy Controls | 75 ± 19 | GC-MS | [2] |
| Patients with Hypercholesterolemia | Varies (correlation with bile acid synthesis) | GC-MS | [2] |
| Patients with Liver Cirrhosis | 22 ± 8 | GC-MS | [2] |
| Healthy Volunteers (Post-Cholestyramine) | 181 ± 95 | GC-MS | [2] |
Table 2: Plasma 7β-Hydroxycholesterol Concentrations
| Population | Mean Concentration (ng/mL) | Method | Reference |
| Healthy Swedish Men | 9 ± 8 | GC-MS | [4] |
| Lithuanian Men (High CVD risk) | 12 ± 5 | GC-MS | [4] |
Experimental Protocols
Accurate quantification of 7-HOC in plasma requires robust analytical methods to overcome challenges such as low endogenous concentrations and potential interference from the complex plasma matrix. Both LC-MS/MS and GC-MS are powerful techniques for this purpose.
Experimental Workflow Overview
Caption: General Workflow for 7-HOC Quantification
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol provides a general method for the simultaneous quantification of 7α-HOC and 7β-HOC in plasma.
1. Materials and Reagents
-
7α-hydroxycholesterol and 7β-hydroxycholesterol standards
-
Deuterated internal standards (e.g., [2H7]7α-hydroxycholesterol)
-
HPLC-grade methanol, acetonitrile, isopropanol, and water
-
Formic acid
-
Potassium hydroxide (B78521) (KOH)
-
n-Hexane and ethyl acetate (B1210297)
-
Human plasma (and charcoal-stripped plasma for calibration curve)
2. Sample Preparation
-
Thawing and Aliquoting: Thaw plasma samples on ice. Vortex gently and aliquot 100 µL into a glass tube.
-
Internal Standard Spiking: Add a known amount of deuterated internal standard solution to each plasma sample, calibrator, and quality control sample.
-
Saponification (Hydrolysis of Esters): To release esterified 7-HOC, add 1 mL of 1 M KOH in methanol. Vortex and incubate at room temperature for 1 hour in the dark.
-
Liquid-Liquid Extraction (LLE):
-
Add 1 mL of deionized water to the saponified sample.
-
Add 5 mL of n-hexane/ethyl acetate (9:1, v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction once more and combine the organic layers.
-
-
Drying and Reconstitution:
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water).
-
3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol/acetonitrile (1:1, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 7α-HOC and 7β-HOC from other plasma components. For example, start at 80% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor specific precursor-to-product ion transitions for each analyte and internal standard. These should be optimized for the specific instrument.
4. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Use a linear regression model with a weighting factor (e.g., 1/x or 1/x²) to fit the calibration curve.
-
Determine the concentration of 7-HOC in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of this compound by GC-MS
This protocol involves derivatization to increase the volatility of the analytes for gas chromatography.
1. Materials and Reagents
-
Same as for LC-MS/MS protocol.
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
2. Sample Preparation
-
Thawing, Aliquoting, Internal Standard Spiking, Saponification, and LLE: Follow steps 1-4 from the LC-MS/MS sample preparation protocol.
-
Drying: Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen at 40°C. It is crucial that the sample is completely dry before derivatization.
-
Derivatization:
-
To the dried extract, add 50 µL of pyridine to dissolve the residue.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 60°C for 1 hour to form the trimethylsilyl (B98337) (TMS) ethers.
-
Cool to room temperature before injection.
-
3. GC-MS Conditions
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 250°C.
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes.
-
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions for the TMS-derivatives of 7α-HOC, 7β-HOC, and the internal standard.
4. Data Analysis and Quantification
-
Similar to the LC-MS/MS protocol, construct a calibration curve using the peak area ratios of the analytes to the internal standard and quantify the unknown samples.
Conclusion
The quantification of 7α-hydroxycholesterol and 7β-hydroxycholesterol in plasma provides valuable insights into bile acid metabolism and oxidative stress. Both LC-MS/MS and GC-MS are robust and sensitive methods for this purpose. The choice of method may depend on the available instrumentation and the specific research question. Careful sample preparation, including saponification to measure total 7-HOC, and the use of appropriate internal standards are critical for accurate and reproducible results. The protocols provided here serve as a detailed guide for researchers to establish and validate the quantification of these important biomarkers in their own laboratories.
References
- 1. Structural characterization of human cholesterol 7α-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum concentration of 7 alpha-hydroxycholesterol as an indicator of bile acid synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The level of 7-dehydrocholesterol in plasma reflects the activity of 3-hydroxy-3-methylglutaryl coenzyme A reductase in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive machine-readable view of the mammalian cholesterol biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jasem.com.tr [jasem.com.tr]
- 6. Smith–Lemli–Opitz syndrome - Wikipedia [en.wikipedia.org]
- 7. On the formation of 7-ketocholesterol from 7-dehydrocholesterol in patients with CTX and SLO - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Hydroxycholesterol in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Hydroxycholesterol (7-HC) is an oxysterol, an oxidized derivative of cholesterol, that plays a significant role in various cellular processes. It exists in two main isomeric forms, 7α-hydroxycholesterol and 7β-hydroxycholesterol, along with its oxidized metabolite, 7-ketocholesterol (B24107) (7-KC). These compounds are potent modulators of cellular functions, including cell viability, apoptosis, inflammation, and oxidative stress. Understanding their effects on cells is crucial for research in atherosclerosis, neurodegenerative diseases, and cancer. This document provides detailed protocols for studying the effects of 7-HC in cell culture.
Data Presentation: Quantitative Effects of this compound and 7-Ketocholesterol on Various Cell Lines
The following tables summarize the cytotoxic and pro-apoptotic concentrations of 7β-hydroxycholesterol and 7-ketocholesterol in different cell lines.
Table 1: Cytotoxicity (IC50) of 7β-Hydroxycholesterol in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| DLD-1 | Colon Carcinoma | 3-10 | Not Specified |
| KM20L2 | Colon Carcinoma | 3-10 | Not Specified |
| HCT-116 | Colon Carcinoma | 3-10 | Not Specified |
| HT-29 | Colon Carcinoma | 3-10 | Not Specified |
| SW620 | Colon Carcinoma | 3-10 | Not Specified |
| SCC9 | Head and Neck Squamous Cell Carcinoma | 13.19 - 20.79 | 72 |
| SCC25 | Head and Neck Squamous Cell Carcinoma | 13.19 - 20.79 | 72 |
| CAL27 | Head and Neck Squamous Cell Carcinoma | 13.19 - 20.79 | 72 |
| FaDu | Head and Neck Squamous Cell Carcinoma | 13.19 - 20.79 | 72 |
Table 2: Pro-apoptotic Concentrations of 7-Ketocholesterol
| Cell Line | Cell Type | Concentration (µM) | Effect | Incubation Time (hours) |
| MC3T3-E1 | Murine Pre-osteoblastic | 20 | 26.3% Apoptosis | Not Specified |
| MC3T3-E1 | Murine Pre-osteoblastic | 40 | 35.6% Apoptosis | Not Specified |
| U937 | Human Monocytic | ~16 (40 µg/mL) | ~40% Apoptosis | 30 |
| HUVEC | Human Umbilical Vein Endothelial | ~16 (40 µg/mL) | Significant DNA fragmentation | 20 |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a stock solution of this compound for cell culture experiments.
Materials:
-
7α-Hydroxycholesterol or 7β-Hydroxycholesterol powder
-
Ethanol (absolute, sterile)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Sterile microcentrifuge tubes
Protocol:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of absolute ethanol. For example, dissolve 10 mg in 200 µL of ethanol.
-
Vortex briefly until the powder is completely dissolved.
-
Further dilute the solution with sterile cell culture grade DMSO to achieve a final stock concentration (e.g., 10 mM).
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Before use, thaw an aliquot and dilute it to the final working concentration in the cell culture medium. Ensure the final concentration of the solvent (ethanol/DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Cell Viability Assessment using MTT Assay
Objective: To determine the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound diluted in a complete culture medium. Include a vehicle control (medium with the same concentration of solvent as the highest 7-HC concentration).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well.[1][2]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570-590 nm using a microplate reader.
Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with the desired concentrations of this compound for the specified time. Include both untreated and vehicle controls.
-
Harvest the cells, including both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine with the supernatant containing floating cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[4]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[5]
-
Add 5 µL of Annexin V-FITC and 1 µL of PI solution to the cell suspension.[4]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[4][5]
-
Add 400 µL of 1X Binding Buffer to each tube.[4]
-
Analyze the samples by flow cytometry within one hour.
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
Objective: To measure the levels of intracellular ROS induced by this compound.
Materials:
-
Cells of interest
-
Black, clear-bottom 96-well plates
-
This compound stock solution
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Serum-free cell culture medium
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Wash the cells once with serum-free medium.
-
Prepare a working solution of DCFH-DA (e.g., 10-20 µM) in pre-warmed serum-free medium.[6]
-
Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.[7]
-
Wash the cells twice with PBS to remove excess probe.
-
Add fresh culture medium containing the desired concentrations of this compound to the wells.
-
Incubate for the desired time.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[8] Alternatively, visualize the fluorescence using a fluorescence microscope.
Caspase-3 Activity Assay (Colorimetric)
Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis, following this compound treatment.
Materials:
-
Cells of interest
-
This compound stock solution
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Protocol:
-
Induce apoptosis by treating cells with this compound for the desired time.
-
Harvest 1-5 x 10⁶ cells and pellet them by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Determine the protein concentration of the lysate. Adjust the protein concentration to 50-200 µg per 50 µL of lysis buffer.
-
To a 96-well plate, add 50 µL of the cell lysate.
-
Prepare the reaction mix by adding DTT to the 2X Reaction Buffer (final concentration 10 mM).
-
Add 50 µL of the reaction mix to each well containing the lysate.
-
Add 5 µL of the DEVD-pNA substrate (final concentration 200 µM) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 400-405 nm using a microplate reader.
Measurement of Inflammatory Cytokine (IL-8) by ELISA
Objective: To quantify the secretion of the pro-inflammatory cytokine IL-8 from cells treated with this compound.
Materials:
-
Cells of interest
-
This compound stock solution
-
Human IL-8 ELISA Kit
-
Microplate reader
Protocol:
-
Seed cells and treat them with this compound as described in previous protocols.
-
After the incubation period, collect the cell culture supernatant.
-
Centrifuge the supernatant at 1000 x g for 20 minutes to remove any cells or debris.[9]
-
Perform the ELISA according to the manufacturer's instructions. A general procedure is as follows: a. Add standards and samples (supernatants) to the wells of the antibody-coated microplate. b. Incubate for the specified time (e.g., 2 hours at room temperature).[10] c. Wash the wells multiple times with the provided wash buffer. d. Add the detection antibody (biotin-conjugated) and incubate (e.g., 1 hour at room temperature).[10] e. Wash the wells. f. Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate (e.g., 1 hour at room temperature).[10] g. Wash the wells. h. Add the substrate solution (e.g., TMB) and incubate in the dark (e.g., 15-30 minutes).[11] i. Add the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-8 in the samples by comparing their absorbance to the standard curve.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for studying the effects of this compound.
Signaling Pathways
Caption: Simplified signaling pathway of 7-Ketocholesterol-induced apoptosis.
Caption: Key signaling pathways in 7-Ketocholesterol-induced inflammation.[12][13]
Caption: Oxysterol modulation of Hedgehog and Liver X Receptor (LXR) signaling pathways.[14][15][16]
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. bosterbio.com [bosterbio.com]
- 6. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 7. bioscience.co.uk [bioscience.co.uk]
- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.elabscience.com [file.elabscience.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. elkbiotech.com [elkbiotech.com]
- 12. mdpi.com [mdpi.com]
- 13. 7-Ketocholesterol–Induced Inflammation: Involvement of Multiple Kinase Signaling Pathways via NFκB but Independently of Reactive Oxygen Species Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxysterols stimulate Sonic hedgehog signal transduction and proliferation of medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of the nuclear receptor LXR by oxysterols defines a new hormone response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oxysterols are novel activators of the hedgehog signaling pathway in pluripotent mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Hydroxycholesterol Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxycholesterols (7-OHCs), particularly 7β-hydroxycholesterol, and the related oxysterol 7-ketocholesterol (B24107) (7KC), are products of cholesterol auto-oxidation.[1] These molecules are more than metabolic byproducts; they are potent signaling molecules implicated in the pathophysiology of numerous chronic and age-related diseases.[2][3] Elevated levels of 7-OHCs and 7KC are found in pathological states such as atherosclerosis, neurodegenerative disorders, and certain eye conditions.[1] Their cytotoxic effects are often mediated through the induction of oxidative stress, inflammation, and apoptosis.[1][3]
Animal models are indispensable tools for elucidating the in vivo mechanisms of these oxysterols and for testing potential therapeutic interventions. The most commonly utilized models include mice, rats, and rabbits.[1] This document provides detailed application notes and protocols for researchers employing animal models to study the effects of 7-hydroxycholesterols and 7-ketocholesterol.
Application Note 1: A Rat Model of 7-Ketocholesterol-Induced Inflammation and Angiogenesis
This model provides a robust in vivo system to study the direct pro-inflammatory and pro-angiogenic effects of 7KC locally. It involves implanting biodegradable wafers containing 7KC into the anterior chamber of the rat eye, leading to a measurable and quantifiable biological response.[4]
Experimental Workflow
// Invisible edges for ranking edge [style=invis]; p1 -> a1; a1 -> an1; }
Caption: Workflow for the rat ocular implant model.
Key Quantitative Data
The following table summarizes typical results from this model, demonstrating the dose-dependent effect of 7KC on angiogenesis.
| Parameter | Control (Cholesterol 20%) | 7KC (10%) | 7KC (20%) | Citation |
| Animal Model | Sprague-Dawley Rats | Sprague-Dawley Rats | Sprague-Dawley Rats | [4] |
| Administration | Ocular Implant | Ocular Implant | Ocular Implant | [4] |
| Duration | 7 Days | 7 Days | 7 Days | [4] |
| Neovessel Area (mm²) | 0 | 1.9 ± 0.5 | 4.8 ± 0.9 | [4] |
| VEGF in Aqueous Humor (pg/ml) | Undetectable | 210 ± 55 | 450 ± 110 | [4] |
| IL-1β in Aqueous Humor (pg/ml) | Undetectable | 150 ± 40 | 320 ± 85 | [4] |
Application Note 2: Mouse Models of 7-Ketocholesterol-Induced Atherosclerosis
Genetically modified mice, such as Apolipoprotein E knockout (ApoE-/-) and LDL-receptor knockout (Ldlr-/-) mice, are standard models for atherosclerosis research.[5] Incorporating 7KC into their diet can accelerate or exacerbate lesion development, providing a model to study the specific contribution of oxidized cholesterol to the disease and to test anti-atherosclerotic therapies.
Experimental Workflow
// Invisible edges for ranking edge [style=invis]; s1 -> t1; t1 -> a1; }
Caption: Workflow for atherosclerosis studies in mice.
Key Quantitative Data
This table presents data from studies investigating the effects of 7KC, either as a dietary component or as an inducer of apoptosis in macrophages, within the context of atherosclerosis.
| Parameter | Control Group | 7KC-Treated Group | Citation |
| Animal Model | ApoE-/- mice | ApoE-/- mice | [6][7] |
| Diet | Western Diet | Western Diet + 7KC | [8][9] |
| Treatment Duration | 4 - 16 weeks | 4 - 16 weeks | [6][8] |
| Aortic Lesion Area (Aortic Root, μm²) | 162,961 ± 34,288 | Lesion area increased | [6] |
| Plaque Necrosis Area (%) | Baseline | Reduced by ~50% in CHOP-/- mice** | [6] |
| Macrophage Apoptosis (in vitro, %) | ~10% (Vehicle) | ~25% (50 μM 7KC) | [6] |
| Serum 7KC (ng/µL) | 15.5 ± 4.1 | 35.8 ± 9.2 | [8] |
*Qualitative increase reported, specific quantitative comparison not provided in the cited abstract. **This result is from a study on the role of the ER stress effector CHOP, where 7KC was used as an in vitro stimulus. It highlights a key mechanism in plaque progression. ***Data from a study on psoriasis-like dermatitis in steatohepatitic mice, but provides relevant in vivo serum levels after dietary 7KC administration.
Key Signaling Pathways
7-Ketocholesterol and 7β-hydroxycholesterol are potent inducers of apoptosis, a critical process in the development of atherosclerotic plaque instability and neurodegeneration. The primary pathway involves the induction of oxidative stress, mitochondrial dysfunction, and the activation of a cascade of caspases.
// Nodes Oxy [label="7-OH-Cholesterol\n7-Keto-Cholesterol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; Ca [label="↑ Intracellular Ca2+", fillcolor="#FBBC05", fontcolor="#202124"]; Mito [label="Mitochondrial\nDepolarization (↓ΔΨm)", fillcolor="#FBBC05", fontcolor="#202124"]; CytoC [label="Cytochrome c\nRelease", fillcolor="#FBBC05", fontcolor="#202124"]; Casp9 [label="Caspase-9\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Casp3 [label="Caspase-3\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; PARP [label="PARP Cleavage", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA [label="DNA\nFragmentation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Oxy -> ROS [color="#5F6368"]; Oxy -> Ca [color="#5F6368"]; ROS -> Mito [color="#5F6368"]; Ca -> Mito [color="#5F6368"]; Mito -> CytoC [color="#5F6368"]; CytoC -> Casp9 [color="#5F6368"]; Casp9 -> Casp3 [color="#5F6368"]; Casp3 -> PARP [color="#5F6368"]; Casp3 -> DNA [color="#5F6368"]; DNA -> Apoptosis [color="#5F6368"]; PARP -> Apoptosis [color="#5F6368"]; }
Caption: Simplified signaling pathway of oxysterol-induced apoptosis.
Protocols
Protocol 1: Preparation and Implantation of 7KC Wafers in the Rat Eye
Adapted from Amaral et al., 2013.[4]
Materials:
-
7-Ketocholesterol (7KC) and Cholesterol (Ch)
-
Biodegradable polymers (e.g., 50:50 polylactic-co-glycolic acid)
-
Appropriate solvent (e.g., Dichloromethane)
-
Teflon mold
-
Surgical microscope, 30° ophthalmic knives, toothless forceps
-
Sprague-Dawley rats (150-200g)
-
Anesthetics (Ketamine 40-80 mg/Kg, Xylazine 10-12 mg/Kg)
-
Sodium fluorescein (B123965) for angiography
Procedure:
-
Wafer Preparation: a. Dissolve the polymers and a specified weight percentage of 7KC (e.g., 10% or 20% w/w) or Ch (control) in the solvent. b. Cast the mixture into a Teflon mold and allow the solvent to evaporate completely under a fume hood. c. Punch out small, uniform wafers (e.g., 1.5 mm diameter) from the resulting polymer film.
-
Animal Surgery: a. Anesthetize the rat via intraperitoneal injection. All procedures must be approved by the institutional Animal Care and Use Committee.[4] b. Under a surgical microscope, make a full-thickness corneal incision parallel to the plane of the iris using an ophthalmic knife. c. Using toothless forceps, gently insert a single wafer into the anterior chamber. d. Position the wafer in the temporal area, approximately 0.8 mm from the limbus. e. Apply a topical antibiotic ointment to the eye to prevent infection.
-
Post-Operative Monitoring and Analysis: a. Monitor the animal's recovery and check for any signs of distress. b. Perform fluorescein angiography at desired time points (e.g., days 4, 7, 10, 21) to visualize and quantify neovessel growth. Inject sodium fluorescein intraperitoneally and image the eye with a fluorescent stereoscopic microscope. c. For endpoint analysis, euthanize the animal, collect the aqueous humor for cytokine analysis (ELISA), and enucleate the eye for histological processing (e.g., fixation in 4% paraformaldehyde, cryosectioning, and immunohistochemistry for markers like CD68).
Protocol 2: Oral Gavage Administration of Compounds in Mice
General protocol based on common laboratory practice.[10][11][12]
Materials:
-
Test compound (e.g., 7KC) and vehicle (e.g., corn oil)
-
Appropriate mouse strain (e.g., C57BL/6J, ApoE-/-)
-
20-22 gauge, 1.5-inch stainless steel feeding needles with a ball tip
-
1 ml syringes
-
Animal scale
Procedure:
-
Preparation: a. Prepare the dosing solution by dissolving or suspending the test compound in the chosen vehicle to the desired concentration. b. Weigh the mouse to calculate the precise volume to be administered. A typical volume for mice is 5-10 ml/kg body weight.
-
Animal Handling: a. Restrain the mouse firmly by grasping the loose skin over the neck and back to immobilize the head. The mouse's body should be supported. b. Position the mouse in a vertical orientation.
-
Gavage Administration: a. Gently insert the feeding needle into the mouth, slightly to one side of the oral cavity to bypass the incisors. b. Advance the needle along the roof of the mouth and over the tongue into the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw and re-insert. DO NOT FORCE THE NEEDLE to avoid esophageal or tracheal perforation. c. Once the needle is properly positioned in the esophagus/stomach, slowly depress the syringe plunger to deliver the solution. d. Gently withdraw the needle in a single, smooth motion.
-
Post-Procedure: a. Return the mouse to its cage and monitor for several minutes for any signs of immediate distress, such as difficulty breathing. b. Continue to monitor body weight and general health according to the study design.
Protocol 3: Quantification of Atherosclerotic Lesions in Mouse Aorta
Adapted from standard methods for atherosclerosis analysis.[5][13][14]
Materials:
-
Dissection tools, perfusion pump, phosphate-buffered saline (PBS), 4% paraformaldehyde (PFA) or 10% neutral buffered formalin.
-
For en face analysis: Oil Red O stain, isopropanol (B130326), dissecting microscope with camera.
-
For aortic root analysis: O.C.T. compound, cryostat, microscope slides, Hematoxylin and Eosin (H&E) stain, Oil Red O stain.
Procedure:
-
Tissue Harvest: a. Euthanize the mouse and open the thoracic cavity. b. Perfuse the circulatory system via the left ventricle with PBS until the effluent from a nick in the right atrium is clear, followed by perfusion with a fixative (e.g., 4% PFA). c. Carefully dissect the heart and the entire aorta, from the aortic root to the iliac bifurcation. d. Clean the adventitial fat from the aorta under a dissecting microscope.
-
En Face Analysis of the Aorta: a. Cut the aorta open longitudinally. b. Pin the aorta flat, luminal side up, on a suitable surface. c. Stain with a filtered Oil Red O solution for 15-25 minutes to visualize lipid-rich lesions. d. Differentiate in 70% isopropanol and rinse with water. e. Capture a digital image of the entire aorta. f. Use image analysis software (e.g., ImageJ) to quantify the lesion area as a percentage of the total aortic surface area.
-
Aortic Root Cross-Section Analysis: a. After dissection, embed the upper portion of the heart, including the aortic root, in O.C.T. compound and freeze. b. Cut serial cryosections (e.g., 8-10 µm thick) through the aortic root, starting from the appearance of the aortic valve leaflets. c. Collect sections on microscope slides. d. Stain sections with H&E for general morphology or Oil Red O for lipid content. Immunohistochemistry can be performed for macrophages (e.g., anti-CD68) or smooth muscle cells (e.g., anti-α-SMA). e. Capture images of multiple sections from each animal. f. Use image analysis software to measure the average lesion area (in µm²) per section for each animal.[13]
References
- 1. 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Ketocholesterol- and 7β-Hydroxycholesterol-Induced Peroxisomal Disorders in Glial, Microglial and Neuronal Cells: Potential Role in Neurodegeneration : 7-ketocholesterol and 7β-hydroxycholesterol-Induced Peroxisomal Disorders and Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Atherosclerosis: an overview of mouse models and a detailed methodology to quantify lesions in the aortic root - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduced Apoptosis and Plaque Necrosis in Advanced Atherosclerotic Lesions of Apoe−/− and Ldlr−/− Mice Lacking CHOP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Ketocholesterol Induces Autophagy in Vascular Smooth Muscle Cells through Nox4 and Atg4B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Dietary Oxysterol, 7-Ketocholesterol, Exacerbates Imiquimod-Induced Psoriasis-like Dermatitis in Steatohepatitic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dietary Oxysterol, 7-Ketocholesterol Accelerates Hepatic Lipid Accumulation and Macrophage Infiltration in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effects of repeated oral gavage on the health of male CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A mini-review on quantification of atherosclerosis in hypercholesterolemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Atherosclerosis: an overview of mouse models and a detailed methodology to quantify lesions in the aortic root - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 7-Hydroxycholesterol in Lipidomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxycholesterol (7-HC) is an oxysterol, an oxidized derivative of cholesterol, that is increasingly recognized for its significant role in a multitude of physiological and pathological processes. Generated through both enzymatic and non-enzymatic pathways, 7-HC and its isomers (7α-hydroxycholesterol and 7β-hydroxycholesterol) are pivotal signaling molecules and biomarkers in the field of lipidomics. Their involvement in cellular lipid peroxidation, inflammatory responses, and programmed cell death pathways has positioned them as key targets of investigation in various diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1][2][3] This document provides detailed application notes and experimental protocols for the study of this compound in a lipidomics context.
Core Applications in Lipidomics
The study of this compound in lipidomics has several critical applications:
-
Biomarker of Oxidative Stress: 7-HC is a stable end-product of cholesterol peroxidation, making it a reliable biomarker for oxidative stress.[1][3] Unlike other markers, its levels can reflect localized oxidative damage in specific tissues or cell types. In conditions of oxidative stress, the amount of cholesterol oxidation products like this compound can be significantly higher than those of polyunsaturated fatty acids in cellular environments.[1]
-
Investigation of Disease Mechanisms: Altered levels of 7-HC have been implicated in the pathogenesis of numerous diseases.
-
Atherosclerosis: 7β-hydroxycholesterol is found in high concentrations in atherosclerotic plaques and contributes to the inflammatory processes and cytotoxicity that drive lesion development.[4]
-
Neurodegenerative Diseases: Elevated levels of 7β-hydroxycholesterol have been identified in patients with Alzheimer's disease, where it can induce neuroinflammation and neuronal cell death.[5]
-
Sarcopenia: Increased plasma levels of 7β-hydroxycholesterol are associated with sarcopenia, contributing to muscle cell atrophy and inflammation.[6]
-
-
Drug Discovery and Development: Understanding the pathways modulated by 7-HC can unveil novel therapeutic targets. For instance, molecules that can mitigate the cytotoxic effects of 7-HC are being investigated for the treatment of diseases associated with oxidative stress.[2]
-
Ferroptosis Research: The precursor of 7-HC, 7-dehydrocholesterol (B119134) (7-DHC), has been identified as a potent endogenous suppressor of ferroptosis, a form of iron-dependent programmed cell death.[7][8][9] Studying the balance between 7-DHC and its oxidized products can provide insights into cellular defense mechanisms against lipid peroxidation and ferroptosis.
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound and related oxysterols in various biological samples. These values can serve as a reference for experimental design and data interpretation.
Table 1: Representative Concentrations of 7α-Hydroxycholesterol
| Biological Matrix | Condition | Concentration Range | Reference |
| Human Plasma | Healthy | 3.125 - 80.00 ng/mL | [10] |
| Rat Liver Microsomes | Basal | 1.563 - 100.0 ng/mL | [10] |
| Human Serum | Cholestyramine-treated rats | Increased significantly (p<0.001) | [11] |
Table 2: Representative Concentrations of 7β-Hydroxycholesterol
| Biological Matrix | Condition | Concentration Range | Reference |
| Human Plasma | Healthy | ~3 ng/mL | [12] |
| Human Plasma | Sarcopenic Patients | Significantly higher than non-sarcopenic | [6] |
| Mouse Serum | 3xTg-AD (Alzheimer's model) | Increased with aging | [5] |
Table 3: Representative Concentrations of 7-Ketocholesterol (B24107)
| Biological Matrix | Condition | Concentration Range | Reference |
| Human Plasma | Sarcopenic Patients | Higher than non-sarcopenic | [6] |
| Meat Samples (raw and cooked) | 40 ng/g to 3.5 µg/g | [13] |
Key Signaling Pathways and Workflows
This compound Induced Apoptosis Signaling Pathway
7-ketocholesterol and 7β-hydroxycholesterol are potent inducers of apoptosis. The signaling cascade involves an influx of calcium, activation of calmodulin and calcineurin, and subsequent mitochondrial dysfunction leading to the release of pro-apoptotic factors.[4]
Caption: Signaling pathway of this compound-induced apoptosis.
7-Dehydrocholesterol and Ferroptosis Suppression
7-Dehydrocholesterol (7-DHC), the precursor to cholesterol and a molecule closely related to 7-HC, acts as a natural suppressor of ferroptosis. It integrates into cellular membranes and utilizes its conjugated diene structure to trap lipid peroxyl radicals, thereby preventing the propagation of lipid peroxidation.[9][14]
Caption: Mechanism of ferroptosis suppression by 7-Dehydrocholesterol.
Experimental Workflow for this compound Analysis
The quantification of 7-HC in biological samples typically involves lipid extraction, potential derivatization, and analysis by mass spectrometry.
Caption: General workflow for this compound analysis.
Experimental Protocols
Protocol 1: Quantification of 7α-Hydroxycholesterol in Liver Microsomes by LC-MS/MS
This protocol is adapted from a method for determining CYP7A1 activity by measuring the formation of 7α-OH cholesterol.[10]
1. Materials and Reagents:
-
7α-Hydroxycholesterol standard (Sigma-Aldrich)
-
D7-cholesterol (Internal Standard, I.S.)
-
Methanol, Acetonitrile, Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Liver microsomes
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Cholesterol
2. Sample Preparation (Microsomal Incubation):
-
Prepare a 0.5 mL incubation mixture containing:
-
0.25 mg/mL microsomal protein
-
80 µM cholesterol
-
3.3 mM glucose-6-phosphate
-
1.3 mM NADP+
-
3.3 mM MgCl2
-
1 U glucose-6-phosphate dehydrogenase
-
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Quench the reaction by adding 250 µL of acetonitrile.
-
Add the internal standard (D7-cholesterol) to a final concentration of 100 ng/mL.
-
Vortex the samples and centrifuge at 13,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1200 or equivalent
-
Column: Synergi polar-C18 (50 × 4.6 mm, 3 µm) or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1 mL/min
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., API 4000)
-
Ionization Mode: APCI, Positive
-
MRM Transitions:
-
7α-OH cholesterol: 385.1 -> 159.1
-
D7-cholesterol (I.S.): 376.4 -> 266.3
-
-
Source Temperature: 500°C
4. Calibration and Quantification:
-
Prepare matrix-matched calibration standards of 7α-OH cholesterol ranging from 1.563 to 100.0 ng/mL.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Use a linear regression model with a 1/x² weighting factor for quantification.
Protocol 2: Analysis of 7-Dehydrocholesterol in Human Skin by LC-MS/MS with PTAD Derivatization
This protocol is based on a validated method for measuring 7-DHC in human skin biopsies.[15][16]
1. Materials and Reagents:
-
7-Dehydrocholesterol (7-DHC) standard
-
7-DHC internal standard (e.g., deuterated 7-DHC)
-
Ethyl acetate (B1210297) (EA), Methanol (MeOH)
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Propan-2-ol, Water (LC-MS grade)
-
Acetonitrile (ACN), Formic Acid (LC-MS grade)
2. Sample Preparation and Derivatization:
-
Obtain 5 mm human skin punch biopsies and remove subcutaneous fat.
-
Add 50 µL of 5 µg/mL 7-DHC internal standard.
-
Add 5 mL of EA:MeOH (1:1, v/v) to each sample.
-
Rotor mix for 2 minutes at 40 rpm, sonicate for 30 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer 1 mL of the supernatant to a borosilicate tube and dry under a stream of nitrogen at 60°C.
-
Reconstitute the dried extract in 100 µL of propan-2-ol and vortex for 30 seconds.
-
Add 200 µL of water and vortex for another 30 seconds.
-
Derivatize with PTAD to improve ionization efficiency.[15] The reaction is typically fast and can be stopped by adding water.[15]
3. LC-MS/MS Conditions:
-
LC System: Standard HPLC or UPLC system
-
Column: Pentafluorophenyl (PFP) reversed-phase column (e.g., 100 mm × 2.1 mm, 2.7 µm)[15]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-2 min: 65% B
-
3-5 min: 95% B
-
7 min: 65% B
-
-
Total Run Time: 14 minutes
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: ESI, Positive
-
MRM Transition (PTAD-derivatized 7-DHC): m/z 559.6 -> [fragment ion] (The specific fragment ion needs to be determined during method development).
4. Calibration and Quantification:
-
Prepare calibration standards and perform a linear regression to create a calibration curve (typical r² > 0.99).
-
The Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ) should be established based on the expected concentrations in the samples (e.g., 1.6 µg/g and 100 µg/g for skin).[15]
Conclusion
The analysis of this compound and its related compounds is a rapidly evolving area in lipidomics. The protocols and information provided herein offer a solid foundation for researchers to explore the multifaceted roles of these oxysterols in health and disease. As analytical technologies continue to improve in sensitivity and specificity, the full biological significance of this compound will undoubtedly be further elucidated, paving the way for new diagnostic and therapeutic strategies.
References
- 1. 7-Hydroxycholestrol as a possible biomarker of cellular lipid peroxidation: difference between cellular and plasma lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxysterols, age-related-diseases and nutritherapy: Focus on 7-ketocholesterol and 7β-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cholesterol profiling reveals 7β-hydroxycholesterol as a pathologically relevant peripheral biomarker of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7β-Hydroxycholesterol and 7-ketocholesterol: New oxidative stress biomarkers of sarcopenia inducing cytotoxic effects on myoblasts and myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Precursor of cholesterol protects cells from ferroptosis | EurekAlert! [eurekalert.org]
- 8. sciencedaily.com [sciencedaily.com]
- 9. 7-Dehydrocholesterol dictates ferroptosis sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of 7α-OH cholesterol by LC-MS/MS: application in assessing the activity of CYP7A1 in cholestatic minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. akjournals.com [akjournals.com]
- 14. 7-Dehydrocholesterol dictates ferroptosis sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A newly developed and validated LC–MS/MS method for measuring 7-dehydrocholesterol (7DHC) concentration in human skin: a tool for vitamin D photobiology research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
Application Notes and Protocols for 7-Hydroxycholesterol ELISA Kit
For Research Use Only. Not for use in diagnostic procedures.
Introduction
7-Hydroxycholesterol (7-HC) is a critical oxysterol and an intermediate in the synthesis of bile acids from cholesterol. It exists in two main isomeric forms, 7α-hydroxycholesterol and 7β-hydroxycholesterol, which are produced by the enzymes cholesterol 7α-hydroxylase (CYP7A1) and cholesterol 7β-hydroxylase (CYP7B1), respectively. The quantification of 7-HC is essential for researchers in various fields, including drug development, metabolic disease, and neuroscience, as its levels can indicate the activity of key cholesterol metabolic pathways.
This document provides a detailed protocol for the quantitative determination of this compound in biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The assay is designed for high sensitivity and specificity, enabling reliable measurement in various sample types.
Assay Principle
This ELISA kit operates on the principle of competitive binding. The microplate wells are pre-coated with a capture antibody specific for this compound. During the assay, this compound present in the sample or standard competes with a fixed amount of biotin-labeled this compound for a limited number of binding sites on the capture antibody. After an incubation period, the unbound components are washed away. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated this compound captured by the antibody. Following another wash step, a substrate solution is added, and the HRP enzyme catalyzes a colorimetric reaction. The intensity of the color developed is inversely proportional to the concentration of this compound in the sample. The concentration is determined by comparing the optical density (OD) of the samples to a standard curve.[1]
Materials and Methods
Materials Provided
| Component | Quantity (96 tests) | Storage |
| Pre-coated 96-well Microplate | 1 plate | 4°C |
| This compound Standard | 1 vial, lyophilized | -20°C |
| Biotin-labeled this compound | 1 vial | -20°C |
| Streptavidin-HRP Conjugate | 1 vial | 4°C |
| Standard Diluent | 1 bottle | 4°C |
| Assay Buffer | 1 bottle | 4°C |
| Wash Buffer Concentrate (20X) | 1 bottle | 4°C |
| TMB Substrate | 1 bottle | 4°C |
| Stop Solution | 1 bottle | 4°C |
| Plate Sealer | 2 sheets | Room Temperature |
Materials Required but Not Provided
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Vortex mixer
-
Tubes for standard dilution
-
Absorbent paper
Experimental Protocols
Reagent Preparation
-
Bring all reagents to room temperature before use.
-
Wash Buffer (1X): Dilute the 20X Wash Buffer Concentrate with deionized or distilled water at a 1:19 ratio. For example, add 20 mL of 20X Wash Buffer Concentrate to 380 mL of deionized water to make 400 mL of 1X Wash Buffer.
-
This compound Standard: Reconstitute the lyophilized standard with the volume of Standard Diluent specified on the vial label to create the stock solution. Allow it to sit for 10-15 minutes with gentle agitation to ensure complete dissolution.
-
Standard Curve Preparation: Prepare a serial dilution of the this compound standard stock solution using the Standard Diluent. A typical standard curve might include concentrations such as 100 ng/mL, 50 ng/mL, 25 ng/mL, 12.5 ng/mL, 6.25 ng/mL, 3.125 ng/mL, and a zero standard (Standard Diluent only).
| Standard Tube | Concentration (ng/mL) |
| S7 | 100 |
| S6 | 50 |
| S5 | 25 |
| S4 | 12.5 |
| S3 | 6.25 |
| S2 | 3.125 |
| S1 | 0 (Blank) |
-
Biotin-labeled this compound and Streptavidin-HRP Conjugate: These reagents are typically provided ready to use. If provided as a concentrate, dilute according to the manufacturer's instructions.
Sample Preparation
-
Serum: Use a serum separator tube and allow samples to clot for 30 minutes at room temperature before centrifugation for 15 minutes at 1000 x g. Remove the serum and assay immediately or aliquot and store samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Assay immediately or aliquot and store samples at -20°C or -80°C.[2]
-
Cell Culture Supernatants: Remove particulates by centrifugation for 10 minutes at 1000 x g. Assay immediately or aliquot and store samples at -20°C or -80°C.
-
Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in a suitable buffer and centrifuge for 15 minutes at 5000 x g to remove debris. Assay the supernatant immediately or store at -80°C.
Assay Procedure
-
Determine the number of wells to be used and remove any unused strips from the plate frame.
-
Add 50 µL of Standard or Sample to the appropriate wells.
-
Add 50 µL of Biotin-labeled this compound to each well.
-
Incubate: Cover the plate with a plate sealer and incubate for 1 hour at 37°C.
-
Wash: Aspirate the liquid from each well and wash three times with 300 µL of 1X Wash Buffer per well. After the final wash, invert the plate and blot it against clean absorbent paper to remove any remaining liquid.
-
Add Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubate: Cover the plate and incubate for 30 minutes at 37°C.
-
Wash: Repeat the wash step as in step 5.
-
Substrate Addition: Add 90 µL of TMB Substrate to each well.
-
Incubate: Incubate the plate for 15-20 minutes at 37°C in the dark. The color will develop in proportion to the amount of bound enzyme.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Read the optical density (OD) of each well at 450 nm within 10 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the average OD for each set of duplicate standards and samples.
-
Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of this compound in the samples by interpolating their mean OD values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor if the samples were diluted.
Signaling Pathways and Workflows
Caption: A flowchart illustrating the major steps of the this compound competitive ELISA protocol.
Caption: The classical pathway of bile acid synthesis, highlighting the role of CYP7A1 in converting cholesterol to 7α-hydroxycholesterol.
References
Application Notes and Protocols: 7-Hydroxycholesterol Extraction from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxycholesterol (7-HOC) is a critical oxysterol involved in numerous physiological and pathological processes. As an intermediate in bile acid synthesis and a potent signaling molecule, its accurate quantification in biological tissues is paramount for research in areas such as neurodegenerative diseases, cardiovascular conditions, and cancer. This document provides detailed protocols for the extraction, purification, and analysis of 7-HOC from tissue samples, catering to both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms.
I. Experimental Protocols
A. Tissue Homogenization and Lipid Extraction
The initial and most critical step is the efficient extraction of total lipids from the tissue matrix. The two most widely employed methods are the Folch and Bligh-Dyer techniques. Both methods utilize a chloroform (B151607)/methanol (B129727) mixture to disrupt cell membranes and solubilize lipids.
Protocol 1: Modified Folch Method for Lipid Extraction
This method is particularly suitable for a variety of tissues.
-
Homogenization:
-
Accurately weigh approximately 100 mg of frozen tissue.
-
In a glass homogenizer, add the tissue to 20 volumes of ice-cold chloroform:methanol (2:1, v/v). For 100 mg of tissue, use 2 mL of the solvent mixture.
-
Homogenize the tissue thoroughly until a uniform suspension is achieved.
-
-
Phase Separation:
-
Transfer the homogenate to a glass centrifuge tube with a PTFE-lined cap.
-
Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for 2 mL of homogenate).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to facilitate phase separation.
-
-
Lipid Collection:
-
Two distinct phases will be visible: a lower chloroform phase containing the lipids and an upper aqueous methanol phase.
-
Carefully aspirate the upper phase.
-
Collect the lower chloroform phase using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Protocol 2: Bligh-Dyer Method for Lipid Extraction
This method is often preferred for samples with high water content.
-
Initial Extraction:
-
To a sample containing approximately 1 g of tissue (and assuming ~80% water content, i.e., 0.8 mL of water), add 3 mL of a chloroform:methanol (1:2, v/v) mixture.
-
Homogenize thoroughly.
-
-
Phase Separation:
-
Add 1 mL of chloroform and mix.
-
Add 1 mL of water and mix again.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
-
Lipid Collection:
-
Collect the lower chloroform phase.
-
The collected lipid extract can then be dried under nitrogen.
-
B. Saponification of Sterol Esters (Optional but Recommended)
A significant portion of 7-HOC in tissues can be esterified to fatty acids. Saponification is a chemical hydrolysis step that cleaves these ester bonds, liberating free 7-HOC for analysis.
Protocol 3: Saponification
-
Reaction Setup:
-
Re-dissolve the dried lipid extract in 1 mL of 1 M methanolic KOH.
-
Incubate the mixture at 60°C for 1 hour.
-
-
Neutralization and Extraction:
-
After cooling to room temperature, add 1 mL of water.
-
Neutralize the solution by adding 1 M HCl dropwise until a pH of ~7 is reached.
-
Extract the non-saponifiable lipids (including 7-HOC) three times with 2 mL of n-hexane.
-
Pool the hexane (B92381) extracts and dry under a stream of nitrogen.
-
C. Solid-Phase Extraction (SPE) for Purification
SPE is a crucial step to remove interfering compounds and enrich the oxysterol fraction. Silica (B1680970) and C18 cartridges are commonly used.
Protocol 4: SPE using a Silica Cartridge
-
Cartridge Conditioning:
-
Condition a 100 mg silica SPE cartridge by washing with 3 mL of hexane.
-
-
Sample Loading:
-
Re-dissolve the dried, saponified lipid extract in 500 µL of hexane.
-
Load the sample onto the conditioned silica cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of hexane to elute non-polar compounds like cholesterol.
-
-
Elution:
-
Elute the 7-HOC and other oxysterols with 5 mL of hexane:ethyl acetate (B1210297) (80:20, v/v).
-
Dry the eluted fraction under a stream of nitrogen.
-
D. Derivatization for GC-MS Analysis
For analysis by GC-MS, the hydroxyl groups of 7-HOC must be derivatized to increase volatility and improve chromatographic performance. Silylation is the most common derivatization technique.
Protocol 5: Silylation
-
Reagent Preparation:
-
Prepare a fresh solution of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
-
Derivatization Reaction:
-
Add 100 µL of the MSTFA/TMCS solution to the dried, purified 7-HOC extract.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
-
Analysis:
-
After cooling, the sample is ready for injection into the GC-MS system.
-
E. Analysis by LC-MS/MS (Without Derivatization)
LC-MS/MS offers the advantage of analyzing 7-HOC without the need for derivatization, simplifying sample preparation.
Protocol 6: Direct LC-MS/MS Analysis
-
Sample Preparation:
-
Reconstitute the dried, purified 7-HOC extract in 100 µL of the initial mobile phase (e.g., methanol/water with 0.1% formic acid).
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 7-HOC from other isomers.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions (Example):
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 7-HOC and an internal standard.
-
II. Data Presentation
The choice of extraction and purification methodology can significantly impact the recovery and quantification of this compound. The following table summarizes representative quantitative data from the literature.
| Parameter | Folch Extraction | Bligh-Dyer Extraction | Silica SPE | C18 SPE | GC-MS | LC-MS/MS | Reference |
| Recovery | >90% | >90% | 80-95% | 85-98% | - | - | [1][2] |
| LOD | - | - | - | - | ~10 pg | ~1 pg | [3] |
| LOQ | - | - | - | - | ~50 pg | ~5 pg | [3] |
| Precision (RSD) | <10% | <10% | <15% | <15% | <10% | <15% | [3] |
Note: The values presented are indicative and can vary depending on the tissue matrix, specific protocol modifications, and instrumentation.
III. Visualizations
Experimental Workflow
References
- 1. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A newly developed and validated LC–MS/MS method for measuring 7-dehydrocholesterol (7DHC) concentration in human skin: a tool for vitamin D photobiology research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assays for 7α-Hydroxycholesterol Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
7α-Hydroxycholesterol (7α-HC) is an oxysterol, an oxidized derivative of cholesterol, that plays a significant role in various physiological and pathological processes. It is a key intermediate in the classic pathway of bile acid synthesis and has been implicated in the regulation of cholesterol homeostasis.[1] Beyond its metabolic role, 7α-HC is increasingly recognized as a potent signaling molecule involved in inflammation, apoptosis, and cellular stress.[2][3] Dysregulation of 7α-HC levels has been associated with chronic inflammatory diseases such as atherosclerosis.[4][5]
These application notes provide a comprehensive overview of in vitro assays to characterize the biological activity of 7α-HC. Detailed protocols for assessing its impact on inflammatory responses, cell viability, and apoptosis are presented, along with methods to investigate the underlying signaling pathways. The information is intended to guide researchers in designing and executing experiments to explore the multifaceted roles of 7α-HC and to screen for potential therapeutic agents that modulate its activity.
Data Presentation: Summary of 7α-Hydroxycholesterol In Vitro Activities
The following tables summarize quantitative data from various studies on the in vitro effects of 7α-Hydroxycholesterol.
Table 1: Pro-inflammatory Effects of 7α-Hydroxycholesterol
| Cell Line | Concentration of 7α-HC (µg/mL) | Incubation Time (hours) | Target Gene/Protein | Fold Increase (vs. Control) | Assay Method | Reference |
| THP-1 (monocytes) | 5 | 48 | IL-8 mRNA | ~4.5 | RT-PCR | [4] |
| THP-1 (monocytes) | 5 | 48 | CXCL8 (IL-8 protein) | ~6.0 | ELISA | [5] |
| THP-1 (monocytes) | 5 | 48 | TLR6 mRNA | ~2.5 | qRT-PCR | [3] |
| Chondrocytes | 25 | 48 | iNOS mRNA | 28.1 ± 4.4 | qRT-PCR | [6] |
| Chondrocytes | 50 | 48 | iNOS mRNA | 48.9 ± 7.4 | qRT-PCR | [6] |
Table 2: Cytotoxic and Apoptotic Effects of 7α-Hydroxycholesterol
| Cell Line | Concentration of 7α-HC (µg/mL) | Incubation Time (hours) | Effect | Assay Method | Reference |
| Chondrocytes | 25 | 48 | 127.8% ± 3.1% increase in ROS production | H2DCF-DA Assay | [6] |
| Chondrocytes | 50 | 48 | 226.3% ± 6.5% increase in ROS production | H2DCF-DA Assay | [6] |
| Chondrocytes | 25 | 48 | Increased proportion of apoptotic cells | Annexin V-FITC/PI Staining | [6] |
| Chondrocytes | 50 | 48 | Significantly increased proportion of apoptotic cells | Annexin V-FITC/PI Staining | [6] |
| U937 (monocytes) | 30 µM | 6 | Increased Caspase-8 activity | Fluorometric Assay | [7] |
| U937 (monocytes) | 60 µM | 2 | 42% decrease in mitochondrial membrane potential | JC-1 Staining | [7] |
Experimental Protocols
Protocol 1: Assessment of Pro-inflammatory Gene Expression by RT-PCR
This protocol details the measurement of Interleukin-8 (IL-8) mRNA expression in THP-1 human monocytic cells in response to 7α-HC treatment.
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
7α-Hydroxycholesterol (Sigma-Aldrich)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
PCR primers for IL-8 and a housekeeping gene (e.g., GAPDH)
-
PCR master mix (e.g., Taq PCR Master Mix, Qiagen)
-
Agarose (B213101) gel electrophoresis system
Methodology:
-
Cell Culture and Treatment:
-
Culture THP-1 cells in RPMI-1640 medium with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Prepare a stock solution of 7α-HC in ethanol.
-
Treat cells with 5 µg/mL of 7α-HC for 48 hours. Include a vehicle control (ethanol) group.
-
-
RNA Extraction and cDNA Synthesis:
-
Following treatment, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted RNA using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
RT-PCR:
-
Perform PCR using primers specific for IL-8 and GAPDH.
-
A typical PCR reaction includes: cDNA template, forward and reverse primers, PCR master mix, and nuclease-free water.
-
PCR cycling conditions should be optimized for the specific primers used. A general protocol is: initial denaturation at 95°C for 5 minutes, followed by 30-35 cycles of denaturation at 95°C for 30 seconds, annealing at 55-60°C for 30 seconds, and extension at 72°C for 1 minute, with a final extension at 72°C for 10 minutes.
-
-
Data Analysis:
-
Analyze the PCR products by agarose gel electrophoresis.
-
Visualize the bands under UV light and quantify the band intensity using densitometry software.
-
Normalize the IL-8 band intensity to the GAPDH band intensity to determine the relative gene expression.
-
Protocol 2: Quantification of Cytokine Secretion by ELISA
This protocol describes the measurement of CXCL8 (the protein product of the IL-8 gene) secretion from THP-1 cells.
Materials:
-
Conditioned media from 7α-HC-treated and control THP-1 cells (from Protocol 1)
-
Human CXCL8/IL-8 ELISA kit (e.g., R&D Systems, eBioscience)
-
Microplate reader
Methodology:
-
Sample Collection:
-
After the 48-hour treatment period with 7α-HC, centrifuge the cell culture plates to pellet the cells.
-
Carefully collect the supernatant (conditioned medium) and store it at -80°C until use.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.
-
Briefly, this involves adding standards and samples to a microplate pre-coated with an anti-human CXCL8 antibody, followed by incubation.
-
Wash the plate and add a biotinylated detection antibody.
-
After another incubation and wash step, add a streptavidin-HRP conjugate.
-
Finally, add a substrate solution to develop the color, and stop the reaction.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of CXCL8 in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 3: Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of 7α-HC on the viability of adherent cells, such as chondrocytes.
Materials:
-
Chondrocyte cell line
-
DMEM/F-12 medium with 10% FBS
-
7α-Hydroxycholesterol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Methodology:
-
Cell Seeding and Treatment:
-
Seed chondrocytes in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of 7α-HC (e.g., 0, 25, 50 µg/mL) for 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the cell viability as a percentage of the control (untreated) cells.
-
Protocol 4: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with 7α-HC
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Methodology:
-
Cell Preparation:
-
Harvest the cells (both adherent and floating) after treatment with 7α-HC.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.
-
Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Signaling Pathways and Visualizations
7α-Hydroxycholesterol-Induced Inflammatory Signaling Pathway
7α-Hydroxycholesterol can induce the expression of pro-inflammatory cytokines like IL-8 in monocytic cells through the activation of the C5a receptor and subsequent downstream signaling involving PI3K and MEK pathways.[4][8]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucocorticoids Impair the 7α-Hydroxycholesterol-Enhanced Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7α-Hydroxycholesterol induces monocyte/macrophage cell expression of interleukin-8 via C5a receptor | PLOS One [journals.plos.org]
- 5. 7α-Hydroxycholesterol induces monocyte/macrophage cell expression of interleukin-8 via C5a receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7α,25-Dihydroxycholesterol-Induced Oxiapoptophagic Chondrocyte Death via the Modulation of p53-Akt-mTOR Axis in Osteoarthritis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cambridge.org [cambridge.org]
- 8. discovery.researcher.life [discovery.researcher.life]
Application Notes: 7β-Hydroxycholesterol as a Biomarker for Alzheimer's Disease
Troubleshooting & Optimization
Technical Support Center: 7-Hydroxycholesterol Stability and Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-Hydroxycholesterol in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound instability in samples?
A1: this compound is highly susceptible to degradation, primarily through auto-oxidation. The main factors contributing to its instability are:
-
Exposure to Oxygen: The presence of oxygen can lead to the formation of various oxidation products, with 7-ketocholesterol (B24107) being a major derivative.
-
Exposure to Light: Photo-oxidation can accelerate the degradation process.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical degradation.[1]
-
Presence of Metal Ions: Metal ions can catalyze oxidation reactions.
-
Sample Matrix Effects: The complexity of the biological matrix can influence stability.
Q2: How can I prevent the degradation of this compound during sample collection and handling?
A2: To minimize degradation, it is crucial to adhere to the following best practices:
-
Use of Anticoagulants: For blood samples, use tubes containing EDTA.
-
Addition of Antioxidants: Immediately after collection, add an antioxidant such as Butylated Hydroxytoluene (BHT) to the sample.
-
Protection from Light: Wrap collection tubes in aluminum foil to prevent photo-oxidation.
-
Temperature Control: Keep samples on ice during collection and processing.
-
Prompt Processing: Process samples as quickly as possible to minimize the window for degradation.
Q3: What are the recommended long-term storage conditions for samples containing this compound?
A3: For long-term stability, samples should be stored at ultra-low temperatures. Storage at -80°C is highly recommended. If -80°C is not available, -20°C can be used for shorter durations, but degradation may still occur over time. It is crucial to minimize freeze-thaw cycles, as these can accelerate degradation.
Q4: I am observing artifactual peaks, particularly 7-ketocholesterol, in my chromatograms. What could be the cause and how can I prevent this?
A4: The appearance of 7-ketocholesterol is a common issue and is often an artifact of this compound oxidation during sample preparation or analysis. To mitigate this:
-
Work under an inert atmosphere: When possible, perform sample preparation steps under nitrogen or argon.
-
Use antioxidant-fortified solvents: All solvents used for extraction and reconstitution should contain an antioxidant like BHT.
-
Control temperature: Keep samples and extracts cold throughout the preparation process.
-
Derivatization: Consider derivatization of the hydroxyl group, which can improve stability during analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, particularly by LC-MS/MS.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Signal / Poor Sensitivity | 1. Degradation of this compound during storage or sample preparation.2. Inefficient extraction from the sample matrix.3. Suboptimal ionization in the mass spectrometer.4. Matrix suppression effects. | 1. Review and optimize sample handling and storage procedures (see FAQs). Ensure the use of antioxidants.2. Evaluate different extraction techniques (e.g., liquid-liquid extraction with MTBE/hexane, solid-phase extraction).3. Consider derivatization (e.g., with picolinoyl azide) to enhance ionization efficiency.4. Use a deuterated internal standard to compensate for matrix effects. Dilute the sample if suppression is severe. |
| Poor Peak Shape (Tailing, Fronting, Broadening) | 1. Secondary interactions with the analytical column (e.g., with residual silanols).2. Incompatible injection solvent with the mobile phase.3. Column contamination or degradation.4. High backpressure due to system blockage. | 1. Use a column with end-capping or a phenyl-hexyl stationary phase. Add a small amount of a weak acid (e.g., formic acid) to the mobile phase.2. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.3. Flush the column with a strong solvent. If the problem persists, replace the column.4. Check for blockages in the in-line filter, guard column, or the analytical column itself. |
| High Background Noise | 1. Contaminated solvents or reagents.2. Leak in the LC system.3. Contaminated mass spectrometer source. | 1. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.2. Perform a leak check on the LC system.3. Clean the mass spectrometer source according to the manufacturer's instructions. |
| Inconsistent Retention Times | 1. Inadequate column equilibration between injections.2. Fluctuations in mobile phase composition or flow rate.3. Temperature fluctuations in the column oven. | 1. Increase the column equilibration time in the gradient program.2. Prime the pumps and ensure the mobile phase is properly degassed.3. Verify that the column oven is maintaining a stable temperature. |
Data on this compound Stability
The stability of this compound is a critical concern. The following table summarizes the stability of a related oxysterol, 7-ketocholesterol, under various storage conditions. While not identical, the stability profile of this compound is expected to be similar, with a high propensity for oxidation.
Table 1: Stability of 7-Ketocholesterol in Solution Over 7 Days
| Storage Temperature | Day 1 | Day 3 | Day 5 | Day 7 |
| 23 ± 2°C (Room Temp) | Significant degradation observed | Further degradation | Substantial loss | Unstable |
| 4°C (Refrigerated) | Minor degradation | Moderate degradation | Significant degradation | Significant loss |
| -20°C (Frozen) | Stable | Stable | Generally stable | Minor degradation may occur |
Note: The stability of underivatized 7-ketocholesterol was found to be less affected by temperature than its derivatized form in one study, suggesting that the parent compound may be relatively stable when frozen, but degradation can be introduced during analytical procedures.
Table 2: Stability of 7-Ketocholesterol during Saponification [1]
| Saponification Condition | % Retention of 7-Ketocholesterol |
| 1 M KOH, 18h at 24°C (Control) | 100% |
| 1 M KOH, 18h at 37°C | ~53% |
| 1 M KOH, 3h at 45°C | ~49% |
| 3.6 M KOH, 3h at 24°C | ~71% |
These data highlight the significant impact of both temperature and alkalinity on the stability of 7-ketocholesterol during sample processing steps like saponification.[1] this compound is expected to exhibit similar or greater instability.
Experimental Protocols
Protocol 1: Plasma Sample Collection and Initial Handling
-
Blood Collection: Draw whole blood into EDTA-containing vacutainer tubes.
-
Antioxidant Addition: Immediately after collection, add BHT in ethanol (B145695) to the whole blood to a final concentration of 20 µM.
-
Light Protection: Wrap the tubes in aluminum foil.
-
Centrifugation: Centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma.
-
Aliquoting and Storage: Transfer the plasma to cryovials, flush with nitrogen or argon if possible, and store immediately at -80°C until analysis.
Protocol 2: Extraction of this compound from Plasma
This protocol is based on a modified Folch extraction method.
-
Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard: Add an appropriate deuterated internal standard (e.g., d7-7α-hydroxycholesterol) to the plasma sample.
-
Extraction Solvent: Add a 2:1 (v/v) mixture of chloroform:methanol (containing BHT) to the plasma sample at a ratio of 20:1 (solvent:plasma).
-
Vortexing: Vortex the mixture vigorously for 2 minutes.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Collection of Organic Layer: Carefully collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cholesterol Auto-oxidation Pathway
Caption: Initiation of Bile Acid Synthesis
Caption: this compound Analysis Workflow
References
Technical Support Center: Optimizing 7-Hydroxycholesterol Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of 7-Hydroxycholesterol.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the stability of this compound during extraction?
A1: this compound, like other oxysterols, is highly susceptible to oxidation. The primary factors affecting its stability are exposure to light, oxygen, and high temperatures.[1] It is crucial to handle samples under dim or red light and to use antioxidants, such as butylated hydroxytoluene (BHT), throughout the extraction process to prevent the formation of artifacts.[1]
Q2: My this compound recovery is consistently low. What are the likely causes?
A2: Low recovery can stem from several issues:
-
Incomplete cell lysis or tissue homogenization: Ensure that the initial disruption of the sample matrix is thorough to release the sterols.
-
Suboptimal solvent selection: The choice of extraction solvent is critical. A common and effective method is a two-phase liquid-liquid extraction using a chloroform (B151607) and methanol (B129727) mixture, such as in the Bligh-Dyer or Folch methods.[2]
-
Insufficient saponification: If you are measuring total this compound (both free and esterified forms), incomplete alkaline hydrolysis of steryl esters will lead to underestimation.[1][2] Ensure adequate time, temperature, and reagent concentration during this step.
-
Analyte degradation: As mentioned in Q1, oxidation can lead to significant loss of this compound. The use of antioxidants and protection from light are paramount.[1]
-
Loss during phase separation or solid-phase extraction (SPE): Careful technique during the separation of organic and aqueous layers is necessary to avoid aspirating the analyte-containing layer. If using SPE, ensure the column is properly conditioned and that the elution solvent is appropriate for this compound.
Q3: I am observing unexpected peaks in my chromatogram. What could they be?
A3: Unexpected peaks can be a result of:
-
Oxidation products: The most likely culprits are oxidation artifacts of this compound or other cholesterol species in the sample.[1] The presence of 7-ketocholesterol (B24107), for instance, can indicate oxidative stress during sample handling or extraction.[3][4]
-
Contaminants from reagents or labware: Ensure high-purity solvents and clean glassware to avoid introducing interfering substances.
-
Co-eluting isomers: Other sterol isomers with similar physicochemical properties might co-elute with this compound.[5] Optimization of the chromatographic method, such as adjusting the mobile phase gradient or trying a different column chemistry, may be necessary to improve resolution.[1]
-
Derivatization byproducts: If using a derivatization step, incomplete reactions or side reactions can introduce additional peaks.
Q4: Is derivatization necessary for this compound analysis?
A4: While not always mandatory, derivatization is often employed to enhance the analytical properties of this compound for both GC-MS and LC-MS analysis.[1] For GC-MS, silylation (e.g., using BSTFA to form trimethylsilyl (B98337) ethers) is a common practice to increase volatility and improve chromatographic behavior.[1][6] For LC-MS, derivatization can improve ionization efficiency and, consequently, detection sensitivity.[1][6]
Q5: How can I differentiate between enzymatically formed and auto-oxidized this compound?
A5: Distinguishing between the two can be challenging. One approach is to analyze the sample for a panel of oxysterols. The presence of specific isomers can be indicative of particular formation pathways. For example, a high ratio of 7β-hydroxycholesterol to 7α-hydroxycholesterol might suggest a greater contribution from non-enzymatic oxidation. Additionally, careful sample handling with antioxidants from the point of collection is the best strategy to minimize auto-oxidation and be more confident that the measured levels reflect the enzymatic production.
Troubleshooting Guide
| Issue | Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low Extraction Yield | Low peak intensity for this compound | Incomplete sample homogenization. | Increase homogenization time/intensity. Consider using a more robust homogenization method (e.g., bead beating). |
| Inefficient solvent extraction. | Ensure the correct ratio of chloroform:methanol:water for phase separation. Vortex thoroughly at each step. | ||
| Degradation of this compound. | Add an antioxidant like BHT to the extraction solvent.[1] Work under dim light and keep samples on ice.[1] | ||
| Incomplete saponification (for total sterol analysis). | Optimize saponification conditions (e.g., increase incubation time at 70°C to 40 minutes with 1 M KOH in 90% ethanol).[1] | ||
| Poor Reproducibility | High variability in peak areas between replicate injections. | Inconsistent sample handling. | Standardize all steps of the extraction protocol, including timing and temperature. |
| Sample degradation during storage. | Store extracts at -80°C under an inert atmosphere (e.g., argon or nitrogen) and analyze as soon as possible. | ||
| Inconsistent derivatization. | Ensure the sample extract is completely dry before adding the derivatization reagent, as water can quench the reaction.[1] Optimize derivatization time and temperature. | ||
| Extraneous Peaks | Unidentified peaks in the chromatogram. | Sample oxidation. | Implement the use of antioxidants and protect samples from light.[1] |
| Contamination from solvents or glassware. | Use high-purity, HPLC-grade solvents. Thoroughly clean all glassware. | ||
| Co-elution with other sterols. | Modify the HPLC gradient to improve separation.[1] Experiment with a different column stationary phase (e.g., phenyl-hexyl).[1] | ||
| Peak Tailing or Broadening | Poor peak shape in the chromatogram. | Column overload. | Dilute the sample extract before injection. |
| Active sites on the column. | Use a column with end-capping. Consider adding a small amount of a weak acid (e.g., acetic acid) to the mobile phase. | ||
| Inappropriate mobile phase. | Ensure the mobile phase is compatible with the column and the analyte. Optimize the mobile phase composition. |
Experimental Protocols
Protocol 1: Total this compound Extraction from Plasma with Saponification
This protocol is adapted from established methods for sterol analysis and is suitable for quantifying the total amount of this compound (free and esterified).
Materials:
-
Plasma sample
-
Antioxidant solution: 0.005% Butylated Hydroxytoluene (BHT) in ethanol (B145695)
-
Internal Standard (IS): Deuterated this compound (e.g., d7-7α-Hydroxycholesterol)
-
Saponification reagent: 1 M Potassium Hydroxide (KOH) in 90% ethanol (prepare fresh)
-
Chloroform
-
Methanol
-
Saline solution (0.9% NaCl)
-
Nitrogen gas source
-
Derivatization reagent (optional, e.g., BSTFA for GC-MS)
Procedure:
-
To 200 µL of plasma in a glass tube, add the internal standard.
-
Add 2 mL of the saponification reagent and 10 µL of the antioxidant solution.
-
Vortex briefly and incubate at 70°C for 40 minutes to hydrolyze the steryl esters.[1]
-
Cool the sample to room temperature.
-
Add 2 mL of chloroform and 1.8 mL of saline solution.
-
Vortex vigorously for 30 seconds to mix the phases.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) into a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
The dried extract is now ready for reconstitution in an appropriate solvent for analysis or for a subsequent derivatization step.
Protocol 2: Free this compound Extraction from Cells
This protocol is for the extraction of non-esterified this compound and omits the saponification step.
Materials:
-
Cell pellet
-
Internal Standard (IS): Deuterated this compound
-
Folch solution: Chloroform:Methanol (2:1, v/v) containing 0.005% BHT
-
Saline solution (0.9% NaCl)
-
Nitrogen gas source
Procedure:
-
To a cell pellet in a glass tube, add the internal standard.
-
Add 3 mL of the Folch solution.
-
Vortex vigorously for 1 minute to lyse the cells and extract the lipids.
-
Add 0.6 mL of saline solution.
-
Vortex for another 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to achieve phase separation.
-
Collect the lower organic phase.
-
Dry the extract under a stream of nitrogen.
-
Reconstitute the dried extract for analysis.
Data Presentation
Table 1: Comparison of Extraction Efficiencies for Various Oxysterols (Illustrative)
| Analyte | Extraction Method | Matrix | Average Recovery (%) | Reference |
| 7α-Hydroxycholesterol | Methanol:Dichloromethane with SPE | Human Plasma | 85-110 | [2][5] |
| 7β-Hydroxycholesterol | Methanol:Dichloromethane with SPE | Human Plasma | 85-110 | [5] |
| 24-Hydroxycholesterol | Methanol:Dichloromethane with SPE | Human Plasma | 85-110 | [2][5] |
| 25-Hydroxycholesterol | Methanol:Dichloromethane with SPE | Human Plasma | 85-110 | [2][5] |
| 2this compound | Methanol:Dichloromethane with SPE | Human Plasma | 85-110 | [2][5] |
Note: The data presented is a general representation from literature and actual recoveries may vary based on specific experimental conditions.
Visualizations
Caption: General workflow for this compound extraction.
Caption: Troubleshooting logic for low extraction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the formation of 7-ketocholesterol from 7-dehydrocholesterol in patients with CTX and SLO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 7-Hydroxycholesterol by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying 7-Hydroxycholesterol (7-HC) and its isomers using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider before starting a this compound quantification experiment?
A1: Before beginning, it is crucial to:
-
Define the analyte: Determine whether you need to measure 7α-hydroxycholesterol, 7β-hydroxycholesterol, or total this compound. This will influence your choice of standards and analytical method.
-
Select an appropriate internal standard: A stable isotope-labeled internal standard, such as 7α-Hydroxycholesterol-d7, is highly recommended for accurate quantification to compensate for matrix effects and variations in sample preparation.[1]
-
Prevent auto-oxidation: this compound is susceptible to oxidation. It is essential to handle samples quickly, on ice, and to use antioxidants like butylated hydroxytoluene (BHT) in extraction solvents.
-
Choose the right analytical platform: Decide between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its ability to analyze samples without derivatization, while GC-MS requires a derivatization step.
Q2: Should I measure free, esterified, or total this compound?
A2: The choice depends on the biological question. A significant portion of oxysterols in plasma can be esterified.[2] To measure total this compound, a saponification (alkaline hydrolysis) step is required to release the free sterol from its esterified form before extraction. For measuring only the free form, this step is omitted.
Q3: Is derivatization necessary for the analysis of this compound?
A3:
-
For GC-MS: Yes, derivatization is mandatory to increase the volatility and thermal stability of the analyte. A common method is the conversion to trimethylsilyl (B98337) (TMS) ether derivatives.[3]
-
For LC-MS/MS: Derivatization is not always necessary, and several methods exist for the direct analysis of this compound.[4][5] However, derivatization with reagents like picolinic acid or Girard P can enhance ionization efficiency and thus sensitivity, which is particularly useful for low-abundance analytes.[3][6]
Troubleshooting Guides
This section addresses common problems encountered during the quantification of this compound.
Poor Sensitivity or No Signal
| Potential Cause | Recommended Solution |
| Low Analyte Concentration | Concentrate the sample extract. Optimize the extraction procedure for higher recovery. Consider derivatization to improve ionization efficiency. |
| Inefficient Ionization | Optimize mass spectrometer source parameters (e.g., temperature, gas flows, voltages). For LC-MS, try a different ionization source (e.g., APCI instead of ESI) as it can be more efficient for certain sterols.[7] |
| Suboptimal MRM Transitions | Verify the Multiple Reaction Monitoring (MRM) transitions using a pure standard of this compound. Optimize collision energy for each transition. |
| Degradation of Analyte | Prepare fresh stock solutions of standards, as signal loss can occur with older solutions.[8] Ensure proper storage of samples and standards at low temperatures (e.g., -80°C). |
High Variability and Poor Reproducibility
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting, extraction, and derivatization. Use of an automated liquid handler can improve reproducibility. |
| Matrix Effects | Use a stable isotope-labeled internal standard (e.g., 7α-Hydroxycholesterol-d7) to normalize for variations.[1] Perform a matrix effect study by comparing the response of the analyte in a pure solution versus a post-extraction spiked sample.[4] If significant matrix effects are observed, improve the sample cleanup procedure (e.g., using Solid Phase Extraction - SPE). |
| Analyte Instability | Minimize sample exposure to light and air.[7] Work quickly and on ice. Always include antioxidants like BHT in solvents used for extraction. |
Inaccurate Quantification
| Potential Cause | Recommended Solution |
| Lack of a Suitable Internal Standard | Use a stable isotope-labeled internal standard that is structurally as similar as possible to the analyte.[1][9] |
| Poor Linearity of Calibration Curve | Prepare fresh calibration standards and ensure they cover the expected concentration range of the samples. Use a weighted linear regression if the variance is not constant across the concentration range. |
| Isomeric Interference | Ensure chromatographic separation of 7α- and 7β-hydroxycholesterol if quantifying a specific isomer. Isomeric compounds can sometimes have similar fragmentation patterns.[6] Optimization of the chromatographic method is crucial. |
| Carryover | Inject a blank solvent sample after a high-concentration sample to check for carryover. Optimize the wash steps in the autosampler and the LC method if carryover is observed. |
Experimental Protocols
Key Experiment: Sample Preparation for Total this compound in Plasma
-
Spiking with Internal Standard: To 100 µL of plasma, add the stable isotope-labeled internal standard (e.g., 7α-Hydroxycholesterol-d7).
-
Saponification (Hydrolysis): Add 1 mL of 1 M ethanolic potassium hydroxide. Vortex and incubate at 60°C for 1 hour to hydrolyze the cholesterol esters.
-
Extraction: After cooling to room temperature, add 1 mL of water and 5 mL of a hexane/methyl-tert-butyl ether (MTBE) mixture (1:1, v/v) containing an antioxidant like BHT. Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of mobile phase) for LC-MS/MS analysis.
Visualizations
Signaling Pathway: Simplified Cholesterol to 7α-Hydroxycholesterol Conversion
Caption: Enzymatic conversion of cholesterol to 7α-hydroxycholesterol by CYP7A1.
Experimental Workflow: this compound Quantification
Caption: General workflow for this compound quantification by LC-MS/MS.
Logical Relationship: Troubleshooting Poor Sensitivity
Caption: Decision tree for troubleshooting poor sensitivity in 7-HC analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS - OAK Open Access Archive [oak.novartis.com]
- 3. On the formation of 7-ketocholesterol from 7-dehydrocholesterol in patients with CTX and SLO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatization Techniques for Oxysterol Analysis by Liquid Chromatography-Mass Spectometry - ProQuest [proquest.com]
- 7. Determination of 7α-OH cholesterol by LC-MS/MS: application in assessing the activity of CYP7A1 in cholestatic minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A newly developed and validated LC–MS/MS method for measuring 7-dehydrocholesterol (7DHC) concentration in human skin: a tool for vitamin D photobiology research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: 7-Hydroxycholesterol Assays
Welcome to the technical support center for 7-Hydroxycholesterol (7-OHC) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the quantification of 7-OHC and other oxysterols.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most common and reliable methods for the quantification of this compound (7-OHC) are chromatography-based techniques coupled with mass spectrometry. These include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] These methods offer high sensitivity and selectivity, which are crucial for distinguishing 7-OHC from a complex biological matrix.[1] While older methods like HPLC-UV exist, they are generally less specific and sensitive.[2]
Q2: Why is derivatization necessary for GC-MS analysis of 7-OHC?
A2: Derivatization is a critical step in the GC-MS analysis of 7-OHC to increase the volatility and thermal stability of the molecule. Hydroxycholesterols are not sufficiently volatile for direct GC analysis. A common derivatization technique is silylation, which converts the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers, making the compound suitable for gas chromatography.[1][3]
Q3: What are the primary sources of interference in 7-OHC assays?
A3: The primary sources of interference in 7-OHC assays include:
-
Isomeric Interference: Structurally similar isomers, such as 7β-hydroxycholesterol, can co-elute and interfere with the accurate quantification of 7α-hydroxycholesterol.[4]
-
Matrix Effects: Components of the biological sample (e.g., phospholipids, salts) can suppress or enhance the ionization of 7-OHC in LC-MS/MS, leading to inaccurate results.[5][6]
-
Autoxidation: Cholesterol can oxidize non-enzymatically during sample preparation and storage, artificially forming 7-OHC and leading to falsely elevated measurements.[4]
-
High Abundance of Cholesterol: The vast excess of cholesterol in biological samples compared to 7-OHC can cause analytical challenges and potential interference.[7]
-
Other Oxysterols: Other structurally related oxysterols, like 7-ketochcholesterol, can also interfere with the assay if not properly separated chromatographically.[8]
Q4: How can I prevent the artificial formation of 7-OHC during sample preparation?
A4: To prevent autoxidation of cholesterol during sample preparation, it is crucial to work under conditions that minimize exposure to oxygen and light. This includes adding antioxidants like butylated hydroxytoluene (BHT) to all solvents, using light-protected vials, and keeping samples at low temperatures.[4][9][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during 7-OHC analysis in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Q: My 7-OHC peak is tailing in my LC-MS/MS analysis. What could be the cause?
-
A: Peak tailing can be caused by several factors. Secondary interactions between the analyte and the column stationary phase are a common cause. This can be addressed by modifying the mobile phase, for instance, by adjusting the pH or adding a competing base. Column contamination or degradation can also lead to tailing peaks; in this case, flushing or replacing the column may be necessary.[11]
-
-
Q: I am observing split peaks for my 7-OHC standard. What should I check?
-
A: Split peaks can occur if the injection solvent is stronger than the mobile phase, causing the sample to move through the column in a disjointed manner. Ensure your sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase.[11] A partially clogged column frit can also cause peak splitting, which may require column replacement.[11]
-
Issue 2: Inaccurate Quantification and Variability
-
Q: I am seeing significant variability in my 7-OHC measurements between replicate injections. What is the likely cause?
-
A: High variability can stem from inconsistent sample preparation, including incomplete derivatization in GC-MS or matrix effects in LC-MS/MS.[5] Ensure that your derivatization reaction goes to completion by optimizing reaction time and temperature.[1] For LC-MS/MS, the use of a stable isotope-labeled internal standard (e.g., d7-7α-hydroxycholesterol) is highly recommended to compensate for variability in extraction and matrix effects.[3]
-
-
Q: My measured 7-OHC concentrations are unexpectedly high. What could be the reason?
-
A: Falsely elevated 7-OHC levels are often due to the autoxidation of cholesterol during sample handling and preparation.[4] Review your sample preparation protocol to ensure the consistent use of antioxidants (e.g., BHT), protection from light, and maintenance of low temperatures.[9][10] Another possibility is co-elution with an interfering isomer like 7β-hydroxycholesterol; improving chromatographic resolution is key to resolving this.[4]
-
Issue 3: Low Signal Intensity or No Peak
-
Q: I am not detecting a peak for 7-OHC in my samples. What should I troubleshoot?
-
A: First, confirm that the instrument is functioning correctly by injecting a known standard. If the standard is detected, the issue may lie with your sample preparation. Inefficient extraction can lead to low recovery of 7-OHC. Optimize your extraction procedure, for example, by testing different solvent systems. For LC-MS/MS, severe ion suppression due to matrix effects can also lead to a complete loss of signal.[6] Consider additional sample clean-up steps like solid-phase extraction (SPE) to remove interfering matrix components.[12]
-
Data Presentation
Table 1: GC-MS Data for Trimethylsilyl (TMS) Derivatives of 7-Hydroxy Steroids [1]
| Compound | Derivative | Retention Time (min) | Molecular Ion (m/z) | Major Fragment Ions (m/z) |
| 7α-Hydroxycholesterol | di-TMS ether | 22.5 | 546 | 456, 366, 129 |
| 7β-Hydroxycholesterol | di-TMS ether | 22.8 | 546 | 456, 366, 129 |
Note: Retention times are approximate and can vary depending on the specific GC column and analytical conditions.
Table 2: Example LC-MS/MS Parameters for Oxysterol Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 7α-Hydroxycholesterol | 385.3 | 175.1 |
| 7β-Hydroxycholesterol | 385.3 | 175.1 |
| 7-Ketocholesterol | 401.3 | 383.3 |
Note: These are example transitions and should be optimized for the specific instrument and method.
Experimental Protocols
Protocol 1: Sample Preparation for 7-OHC Analysis from Serum (GC-MS)
This protocol outlines a typical liquid-liquid extraction and derivatization procedure for the analysis of 7-hydroxy steroids from serum.[1]
-
Saponification: To 1 mL of serum in a glass tube, add a known amount of a suitable internal standard (e.g., epicoprostanol). Add 2 mL of 1 M methanolic potassium hydroxide (B78521) (KOH) to hydrolyze the steroid esters. Vortex and incubate at room temperature for 1 hour.
-
Extraction: Add 1 mL of deionized water to the tube. Extract the steroids by adding 5 mL of a n-hexane/ethyl acetate (B1210297) (9:1, v/v) mixture. Vortex vigorously for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Collection: Carefully transfer the upper organic layer to a clean glass tube. Repeat the extraction step one more time and combine the organic layers.
-
Drying: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dried extract, add 50 µL of pyridine (B92270) to ensure complete dissolution. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial tightly, vortex for 30 seconds, and heat at 60°C for 1 hour.
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.
Protocol 2: GC-MS Instrument Parameters
The following are typical GC-MS instrument parameters for the analysis of derivatized 7-hydroxy steroids.[1]
-
GC Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 250°C.
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring the characteristic ions listed in Table 1.
-
Visualizations
Caption: A typical experimental workflow for this compound analysis.
Caption: A decision tree for troubleshooting 7-OHC assay issues.
Caption: Simplified LXR signaling pathway activated by oxysterols.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of 7α-OH cholesterol by LC-MS/MS: application in assessing the activity of CYP7A1 in cholestatic minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxycholesterols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. mdpi.com [mdpi.com]
- 8. scifac.hku.hk [scifac.hku.hk]
- 9. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells [bio-protocol.org]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
improving signal-to-noise for 7-Hydroxycholesterol detection
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in 7-Hydroxycholesterol (7-OHC) detection experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound?
A1: The most prevalent and sensitive methods for this compound quantification are based on mass spectrometry (MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is also used but often requires derivatization to make the analyte volatile.[4][5] High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection can also be employed, though it may offer less sensitivity and specificity compared to MS-based methods.[1][6]
Q2: Why is the signal-to-noise ratio often low in this compound analysis?
A2: Low signal-to-noise ratios in 7-OHC analysis can stem from several factors. 7-OHC is often present at low concentrations in biological matrices.[7][8] It is also a poorly ionizable compound, leading to a weak signal in mass spectrometry.[3] Furthermore, biological samples contain a multitude of other lipids and matrix components that can interfere with the analysis, causing high background noise (ion suppression or enhancement).[2][9][10]
Q3: What is derivatization and why is it important for this compound detection?
A3: Derivatization is a chemical modification of the analyte to enhance its analytical properties. For 7-OHC, derivatization is a critical step to improve its ionization efficiency for mass spectrometry, thereby significantly increasing the signal intensity.[3][11] Common derivatization agents include those that introduce a readily ionizable group onto the 7-OHC molecule.[11][12][13] This process can also shift the mass-to-charge ratio (m/z) of the analyte to a region with less background interference.[11]
Q4: Can you explain what "matrix effects" are in the context of LC-MS/MS analysis?
A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[9] These effects can either suppress the signal (ion suppression) or enhance it (ion enhancement), leading to inaccurate and imprecise quantification.[9] Matrix effects are a significant challenge in the analysis of complex biological samples like plasma, serum, or tissue homogenates and necessitate thorough sample cleanup and the use of appropriate internal standards.[2][10][11]
Q5: What are the key isomers of this compound I should be aware of?
A5: The primary isomers are 7α-hydroxycholesterol and 7β-hydroxycholesterol. It is crucial to chromatographically separate these isomers as they may have different biological origins and significance.[7][14] 7α-hydroxycholesterol is an enzymatic product in the bile acid synthesis pathway, while 7β-hydroxycholesterol can be formed by auto-oxidation.[14][15] Inadequate separation can lead to inaccurate quantification of the specific isomer of interest.[16]
Troubleshooting Guides
This section addresses specific issues encountered during this compound detection experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity | - Poor Ionization: 7-OHC is inherently difficult to ionize.[3]- Inefficient Extraction: The analyte is not being effectively recovered from the sample matrix.- Suboptimal MS Parameters: Incorrect ionization source settings or MS/MS transitions. | - Implement Derivatization: Use a derivatizing agent such as picolinoyl chloride or 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) to enhance ionization.[11]- Optimize Extraction: Evaluate different liquid-liquid extraction (LLE) solvents (e.g., n-hexane, methyl tert-butyl ether) or use solid-phase extraction (SPE) for cleaner extracts.[5][16]- Tune Mass Spectrometer: Optimize parameters like capillary voltage, desolvation gas flow, and collision energy for the specific 7-OHC derivative.[17] |
| High Background Noise | - Matrix Effects: Co-eluting lipids and other matrix components are interfering with detection.[9][10]- Contaminated Solvents/Reagents: Impurities in solvents or reagents can contribute to high background.- Carryover: Residual analyte from previous injections is present in the LC-MS system. | - Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering phospholipids (B1166683) and other lipids.[2][11][16]- Use High-Purity Solvents: Employ LC-MS grade solvents and freshly prepared reagents.- Optimize Wash Method: Implement a robust needle and column wash protocol between samples to prevent carryover.[8] |
| Poor Peak Shape / Resolution | - Suboptimal Chromatography: Inadequate separation from isomers or matrix components.- Incompatible Mobile Phase: The pH or organic composition of the mobile phase is not ideal.- Column Degradation: The analytical column has lost its performance. | - Optimize Gradient Elution: Adjust the gradient profile of the mobile phase to improve separation of 7-OHC from its isomers (e.g., 7α and 7β).[7]- Evaluate Different Columns: Test columns with different stationary phases (e.g., C18, Phenyl-Hexyl) to achieve better resolution.[18]- Replace Column: If performance does not improve with washing, replace the analytical column. |
| Low Recovery | - Inefficient Extraction: The chosen extraction method is not suitable for the sample matrix.- Analyte Degradation: 7-OHC may be unstable during sample processing.- Adsorption: The analyte may adsorb to plasticware or glassware. | - Test Different Extraction Protocols: Compare liquid-liquid extraction with solid-phase extraction to determine the most efficient method for your sample type.[1][10]- Add Antioxidants: Include antioxidants like butylated hydroxytoluene (BHT) during sample preparation to prevent auto-oxidation.[4]- Use Silanized Glassware: To minimize adsorption, use silanized glassware and low-adsorption autosampler vials.[16] |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization for Plasma this compound
This protocol outlines a general procedure for the extraction and derivatization of 7-OHC from plasma, adapted from common methodologies in the literature.
-
Sample Collection: Collect blood in EDTA-containing tubes and centrifuge to obtain plasma. Store plasma at -80°C until analysis.
-
Internal Standard Spiking: To 100 µL of plasma, add a deuterated internal standard (e.g., [²H₇]7α-hydroxycholesterol) to account for extraction losses and matrix effects.
-
Protein Precipitation and Liquid-Liquid Extraction (LLE):
-
Add 1 mL of acetonitrile (B52724) to the plasma sample to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding 1 mL of n-hexane, vortexing, and centrifuging.
-
Collect the upper organic layer. Repeat the extraction and pool the organic layers.
-
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Derivatization with Picolinoyl Chloride:
-
Reconstitute the dried extract in 50 µL of a solution containing picolinoyl chloride and a catalyst (e.g., dimethylaminopyridine) in an aprotic solvent like acetonitrile.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
After incubation, stop the reaction by adding a small volume of water.
-
-
Final Extraction: Perform a final LLE with n-hexane to extract the derivatized 7-OHC.
-
Reconstitution: Dry the final extract under nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides typical starting parameters for the analysis of derivatized this compound.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[13]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid.
-
Gradient Elution: A gradient from 50% B to 95% B over several minutes to ensure separation of isomers and other lipids.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 - 50°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions will depend on the derivatization agent used.
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Troubleshooting decision tree for low signal-to-noise.
Caption: Derivatization of this compound for enhanced detection.
References
- 1. Determination of 7α-OH cholesterol by LC-MS/MS: application in assessing the activity of CYP7A1 in cholestatic minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A newly developed and validated LC–MS/MS method for measuring 7-dehydrocholesterol (7DHC) concentration in human skin: a tool for vitamin D photobiology research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of 7-dehydrocholesterol and cholesterol in hair can be used in the diagnosis of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. Determination of 7-dehydrocholesterol in human skin by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Hydroxycholesterols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. Determination of non-cholesterol sterols in serum and HDL fraction by LC/MS-MS: Significance of matrix-related interferences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. On the formation of 7-ketocholesterol from 7-dehydrocholesterol in patients with CTX and SLO - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Identification of unusual oxysterols biosynthesised in human pregnancy by charge-tagging and liquid chromatography - mass spectrometry [frontiersin.org]
- 15. 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: 7-Hydroxycholesterol Assay Validation
Welcome to the technical support center for 7-Hydroxycholesterol (7-OHC) assay validation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on validating 7-OHC assays and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key regulatory guidelines for this compound assay validation?
A1: While there are no guidelines specifically for this compound, the general principles of bioanalytical method validation should be followed. Key guidance documents are issued by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5] The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation is also a primary reference.[1][5][6] These guidelines provide a framework for the validation of analytical methods to ensure they are reliable and reproducible for their intended purpose.[7]
Q2: What are the most common analytical techniques for quantifying this compound?
A2: The most prevalent and sensitive methods for 7-OHC quantification are chromatography-based, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9][10] Gas Chromatography-Mass Spectrometry (GC-MS) is also used but often requires derivatization to enhance the volatility of the analyte.[11][12] Enzyme-Linked Immunosorbent Assays (ELISAs) are another option, offering a higher-throughput format, though they may have different specificity and sensitivity profiles compared to mass spectrometry-based methods.[13][14]
Q3: Why is the distinction between 7α-hydroxycholesterol and 7β-hydroxycholesterol important?
A3: 7α-hydroxycholesterol is the primary product of the enzymatic reaction catalyzed by cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting step in the classic bile acid synthesis pathway.[8][13] In contrast, 7β-hydroxycholesterol can be formed through non-enzymatic auto-oxidation. Therefore, distinguishing between these isomers is crucial for accurately assessing enzymatic activity and avoiding artificially inflated results due to sample handling and storage.[15]
Q4: What are critical considerations for sample handling and storage when measuring this compound?
A4: Due to the risk of auto-oxidation, it is critical to handle and store samples containing 7-OHC with care.[15] Samples should be protected from light and air exposure.[8] The addition of antioxidants, such as butylated hydroxytoluene (BHT), to collection tubes and during sample processing is a common practice to prevent the formation of oxidation artifacts.[16] Samples should be stored at -80°C for long-term stability.
Q5: What is a suitable internal standard for this compound quantification by LC-MS/MS?
A5: A stable isotope-labeled internal standard is highly recommended for accurate quantification to account for variability during sample preparation and analysis. Deuterium-labeled this compound (e.g., d7-7α-hydroxycholesterol) is an appropriate choice.[8][17]
Troubleshooting Guide
This guide addresses specific issues that may arise during 7-OHC quantification.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background signal or interfering peaks | 1. Endogenous interference from the biological matrix.[8] 2. Contamination from labware or solvents. 3. Formation of oxidation products during sample preparation.[15] | 1. Optimize the sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction).[18] 2. Use high-purity solvents and thoroughly clean all labware. 3. Add an antioxidant like BHT to all solutions and keep samples on ice.[16] 4. Ensure chromatographic separation from interfering isomers like 7β-hydroxycholesterol.[17] |
| Poor peak shape (fronting, tailing, or splitting) | 1. Incompatible injection solvent. 2. Column overload. 3. Column contamination or degradation. | 1. Reconstitute the final extract in a solvent that is weaker than or matches the initial mobile phase.[19] 2. Reduce the injection volume or dilute the sample.[19] 3. Use a guard column and/or implement a column wash step in the analytical method.[19] |
| Low signal intensity or poor sensitivity | 1. Inefficient extraction of 7-OHC from the matrix. 2. Suboptimal mass spectrometry parameters. 3. Analyte degradation during sample processing. 4. For LC-MS/MS, derivatization may be needed to improve ionization.[18] | 1. Evaluate different extraction solvents (e.g., methyl tert-butyl ether, hexane).[9][16] 2. Optimize MS parameters such as collision energy and source temperature.[9] 3. Minimize sample exposure to heat and light. 4. Consider derivatization with a reagent like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) to enhance signal.[18] |
| High variability between replicate measurements (poor precision) | 1. Inconsistent sample preparation technique. 2. Instability of the analyte in the autosampler. 3. Fluctuations in instrument performance. | 1. Ensure consistent and precise pipetting and mixing. 2. Use a stable isotope-labeled internal standard to normalize for variations.[8] 3. Keep the autosampler at a controlled, cool temperature (e.g., 4°C). 4. Perform system suitability tests before each analytical run. |
| Inaccurate results (poor accuracy) | 1. Calibration standards prepared incorrectly. 2. Matrix effects (ion suppression or enhancement). 3. Use of a non-matching matrix for calibration standards. | 1. Prepare fresh calibration standards and verify their concentrations. 2. Assess matrix effects by comparing the response of the analyte in neat solution versus post-extraction spiked matrix.[8] If significant, optimize sample cleanup or use a matrix-matched calibration curve.[8] 3. Prepare calibration standards in the same biological matrix as the study samples.[3][8] |
Experimental Protocols
Key Validation Experiments and Acceptance Criteria
Bioanalytical method validation for 7-OHC should be performed in accordance with FDA and EMA guidelines.[1][2][3] The following table summarizes the key validation parameters and typical acceptance criteria.
| Validation Parameter | Methodology | Acceptance Criteria |
| Selectivity | Analyze at least six individual blank matrix samples to check for interferences at the retention time of the analyte and internal standard. | Response in blank samples should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the internal standard. |
| Calibration Curve | Analyze a blank sample, a zero sample (blank + internal standard), and at least six non-zero concentration levels over the expected range. Use a linear, weighted (1/x or 1/x²) regression model. | The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ). |
| Accuracy and Precision | Analyze replicate Quality Control (QC) samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in at least three separate analytical runs. | The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).[8] |
| Matrix Effect | Evaluate the effect of the matrix on the ionization of the analyte and internal standard. Compare the peak response of the analyte in a post-extraction spiked matrix to the response in a neat solution. | The CV of the matrix factor across different lots of matrix should be ≤ 15%. |
| Recovery | Compare the peak response of the analyte from an extracted sample to that of a post-extraction spiked sample at the same concentration. | Recovery should be consistent, precise, and reproducible. |
| Stability | Evaluate the stability of 7-OHC in the biological matrix under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage. | The mean concentration of stability samples should be within ±15% of the nominal concentration. |
Visualizations
Caption: General workflow for 7-OHC assay validation.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. moh.gov.bw [moh.gov.bw]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. id-eptri.eu [id-eptri.eu]
- 8. Determination of 7α-OH cholesterol by LC-MS/MS: application in assessing the activity of CYP7A1 in cholestatic minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Oxysterols: Functions, Occurrence, and Analysis Techniques - Creative Proteomics Blog [creative-proteomics.com]
- 12. Oxysterol research: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. egeneinc.com [egeneinc.com]
- 14. Human Cholesterol 7α-Hydroxylase (CYP7A) Elisa Kit – AFG Scientific [afgsci.com]
- 15. researchgate.net [researchgate.net]
- 16. Hydroxycholesterols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. d-nb.info [d-nb.info]
- 19. benchchem.com [benchchem.com]
Technical Support Center: 7-Hydroxycholesterol Immunoassay
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for 7-Hydroxycholesterol immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a this compound immunoassay?
Most this compound immunoassays are competitive enzyme-linked immunosorbent assays (ELISAs). In this format, this compound present in the sample competes with a fixed amount of labeled (e.g., biotinylated or HRP-conjugated) this compound for a limited number of binding sites on a specific antibody coated on a microplate. After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme-conjugated labeled this compound that has bound to the antibody. The resulting color intensity is inversely proportional to the concentration of this compound in the sample.
Q2: What are the most common sources of error in a this compound immunoassay?
Common sources of error include:
-
Pipetting errors: Inaccurate or inconsistent pipetting of standards, samples, and reagents.[1]
-
Improper washing: Inadequate washing steps can lead to high background signals.
-
Incorrect incubation times and temperatures: Deviations from the recommended protocol can affect antibody-antigen binding kinetics.
-
Cross-reactivity: Binding of the antibody to molecules structurally similar to this compound.[2][3]
-
Matrix effects: Interference from other components in the sample matrix.
-
Reagent degradation: Improper storage or handling of kit components.[1]
Q3: What is cross-reactivity and why is it a concern in this compound immunoassays?
Cross-reactivity is the phenomenon where the antibody in an immunoassay binds to molecules that are structurally similar to the target analyte, in this case, this compound.[2][4] This is a significant concern because oxysterols and other cholesterol derivatives share a common sterol backbone, making it possible for the antibody to recognize and bind to these related molecules.[5] This non-specific binding can lead to an overestimation of the this compound concentration, resulting in inaccurate data.[4]
Q4: Which molecules are likely to cross-react in a this compound immunoassay?
Structurally similar molecules with a high potential for cross-reactivity include other oxysterols and cholesterol precursors. The primary determinants for cross-reactivity are the steroid backbone, the position of double bonds, and the location of hydroxyl or keto groups. Potential cross-reactants include:
-
7β-Hydroxycholesterol
-
7-Ketocholesterol
-
7-Dehydrocholesterol[6]
-
Cholesterol
-
25-Hydroxycholesterol[6]
-
2this compound
-
Lathosterol
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Background Signal | Insufficient washing. | Increase the number of wash cycles or the soaking time during washes. Ensure all wells are completely aspirated after each wash. |
| Contaminated wash buffer. | Prepare fresh wash buffer for each assay. | |
| Non-specific binding of antibodies. | Ensure the plate is properly blocked. Use the blocking buffer recommended in the kit protocol. | |
| Over-incubation. | Adhere strictly to the incubation times specified in the protocol. | |
| Poor Standard Curve | Improper preparation of standards. | Prepare fresh standards for each assay. Ensure accurate serial dilutions and thorough mixing. |
| Pipetting inaccuracies. | Calibrate pipettes regularly. Use fresh pipette tips for each standard and sample.[1] | |
| Degraded standard. | Store the standard stock solution according to the manufacturer's instructions to avoid degradation from repeated freeze-thaw cycles.[1] | |
| Incorrect plate reader settings. | Ensure the correct wavelength (e.g., 450 nm) is used for reading the absorbance. | |
| Low Signal or Sensitivity | Inactive enzyme conjugate. | Check the expiration date of the kit. Store reagents at the recommended temperatures. |
| Insufficient incubation time. | Follow the protocol's incubation time recommendations to allow for adequate binding. | |
| Use of incorrect reagents. | Use only the reagents provided with the kit and ensure they are prepared according to the instructions. | |
| High Coefficient of Variation (CV) | Inconsistent pipetting. | Be consistent with pipetting technique and timing, especially when adding stop solution. |
| Temperature gradients across the plate. | Allow all reagents and the plate to equilibrate to room temperature before starting the assay. | |
| Inadequate mixing in wells. | Gently tap the plate after adding reagents to ensure thorough mixing. | |
| Suspected Cross-Reactivity | Sample contains high levels of structurally related sterols. | Pre-treat samples to remove interfering compounds, if possible (e.g., using solid-phase extraction). |
| Perform a cross-reactivity validation experiment (see protocol below). | ||
| Consider using a more specific analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for confirmation. |
Data Presentation: Cross-Reactivity of Potential Analogs
The following table provides an illustrative example of how to present cross-reactivity data for a this compound immunoassay. The values presented here are for demonstration purposes only and must be determined experimentally for each specific assay and antibody lot.
| Compound | Structural Similarity to this compound | IC50 (ng/mL) | % Cross-Reactivity |
| 7α-Hydroxycholesterol | Target Analyte | e.g., 10 | 100% |
| 7β-Hydroxycholesterol | Epimer, hydroxyl group at C7 is in the beta position. | e.g., 50 | e.g., 20% |
| 7-Ketocholesterol | Ketone group at C7 instead of a hydroxyl group. | e.g., 200 | e.g., 5% |
| 7-Dehydrocholesterol | Precursor to cholesterol with an additional double bond. | e.g., 1000 | e.g., 1% |
| Cholesterol | Lacks the hydroxyl group at the C7 position. | e.g., >10000 | e.g., <0.1% |
| 25-Hydroxycholesterol | Hydroxyl group at C25 instead of C7. | e.g., >10000 | e.g., <0.1% |
Calculation of % Cross-Reactivity:
% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100
Experimental Protocols
Protocol for Assessing Cross-Reactivity in a Competitive ELISA
This protocol outlines the steps to determine the percentage of cross-reactivity of structurally related molecules in a this compound competitive ELISA.
-
Plate Coating:
-
Coat a 96-well microplate with a capture antibody specific for this compound.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant in assay buffer.
-
In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of a fixed concentration of HRP-conjugated this compound.
-
Incubate this mixture for 1 hour at room temperature.
-
Transfer 100 µL of the antibody-competitor mixture to the corresponding wells of the coated and blocked assay plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of a substrate solution (e.g., TMB) to each well.
-
Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance against the log of the concentration for both the this compound standard and each potential cross-reactant.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for each compound from the resulting sigmoidal curves.
-
Calculate the percentage of cross-reactivity using the formula provided above.
-
Visualizations
Caption: Principle of antibody cross-reactivity.
Caption: Experimental workflow for cross-reactivity assessment.
References
- 1. Determination of 7α-OH cholesterol by LC-MS/MS: application in assessing the activity of CYP7A1 in cholestatic minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D - Wikipedia [en.wikipedia.org]
- 3. 7α-Hydroxycholesterol - Wikipedia [en.wikipedia.org]
- 4. mybiosource.com [mybiosource.com]
- 5. 7α-Hydroxycholesterol | TargetMol [targetmol.com]
- 6. Cholesterol metabolism: from lipidomics to immunology - PMC [pmc.ncbi.nlm.nih.gov]
best internal standard for 7-Hydroxycholesterol analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of 7-Hydroxycholesterol (7-HC).
Frequently Asked Questions (FAQs)
Q1: What is the best internal standard for this compound (7-HC) analysis?
A1: The most suitable internal standards for 7-HC analysis are stable isotope-labeled (deuterated) forms of the analyte, such as 7α-hydroxycholesterol-d7 and 7β-hydroxycholesterol-d7 . These standards are ideal because they share very similar chemical and physical properties with the endogenous 7-HC, ensuring they behave almost identically during sample preparation, chromatography, and mass spectrometry ionization. This co-elution and similar ionization efficiency allow for accurate correction of variations that can occur during the analytical process.
Q2: Why is a deuterated internal standard preferred over a structural analog?
A2: Deuterated internal standards are considered the "gold standard" for quantitative mass spectrometry. They have nearly identical retention times and ionization efficiencies to their non-labeled counterparts, providing the most accurate correction for sample loss during preparation and for matrix effects in the ion source. Structural analogs, while sometimes used, may not perfectly mimic the behavior of the analyte, potentially leading to less accurate quantification.
Q3: Can I use the same internal standard for both 7α- and 7β-hydroxycholesterol isomers?
A3: It is highly recommended to use the corresponding deuterated internal standard for each isomer (i.e., 7α-hydroxycholesterol-d7 for 7α-hydroxycholesterol analysis and 7β-hydroxycholesterol-d7 for 7β-hydroxycholesterol analysis). This is crucial for accurate quantification, especially since the chromatographic separation of these isomers is a critical step in the analysis.
Q4: How can I prevent the artificial formation of this compound from cholesterol oxidation during sample handling?
A4: Auto-oxidation of cholesterol to 7-HC is a common issue. To minimize this, it is crucial to:
-
Work under controlled temperature: Keep samples on ice or at 4°C whenever possible.
-
Protect from light: Use amber vials and minimize exposure to light.
-
Use antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) to extraction solvents.
-
Process samples quickly: Minimize the time between sample collection and analysis.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution of 7-HC Isomers
| Possible Cause | Recommended Solution |
| Inadequate Chromatographic Separation | Optimize the HPLC/GC column and mobile/carrier gas phase conditions. For LC-MS, consider using a column with a different stationary phase (e.g., C18, PFP) and adjust the gradient elution profile. For GC-MS, ensure the temperature program is optimized for the separation of sterol isomers. |
| Co-elution with Interfering Matrix Components | Improve sample clean-up procedures. Techniques like solid-phase extraction (SPE) can be effective in removing interfering substances. |
| Inappropriate Derivatization (GC-MS) | Ensure complete derivatization by optimizing the reaction time, temperature, and reagent concentration (e.g., BSTFA with TMCS). |
Issue 2: High Variability in Quantitative Results
| Possible Cause | Recommended Solution |
| Inconsistent Internal Standard Spiking | Ensure the internal standard is added accurately and at the very beginning of the sample preparation process to account for all subsequent variations. Use a calibrated pipette and ensure the internal standard is fully dissolved and mixed with the sample. |
| Matrix Effects (Ion Suppression or Enhancement) | Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte. To mitigate this, improve sample purification, dilute the sample if sensitivity allows, or use a matrix-matched calibration curve. A deuterated internal standard is the most effective way to compensate for matrix effects. |
| Analyte or Internal Standard Degradation | Ensure proper storage of standards and samples at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions of standards regularly. |
Issue 3: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Recommended Solution |
| Suboptimal Mass Spectrometry Parameters | Optimize the MS parameters, including ionization source settings (e.g., temperature, gas flows), and collision energy for the specific MRM transitions of 7-HC and its internal standard. |
| Inefficient Extraction | Optimize the extraction solvent and procedure to ensure maximum recovery of 7-HC from the sample matrix. |
| Derivatization Issues (if applicable) | For LC-MS, derivatization with reagents like picolinic acid can enhance ionization efficiency. For GC-MS, ensure the derivatization to trimethylsilyl (B98337) (TMS) ethers is complete. |
Quantitative Data Summary
The following tables summarize typical performance data for LC-MS/MS and GC-MS methods for the analysis of this compound using deuterated internal standards.
Table 1: LC-MS/MS Method Performance
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | |
| Intra-day Precision (%CV) | < 10% | |
| Inter-day Precision (%CV) | < 15% | |
| Recovery | 85 - 115% |
Table 2: GC-MS Method Performance
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL | |
| Intra-day Precision (%CV) | < 10% | |
| Inter-day Precision (%CV) | < 15% | |
| Recovery | 80 - 120% |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound
This protocol provides a general workflow for the quantification of 7-HC in biological samples using a deuterated internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma or serum, add the deuterated internal standard (e.g., 7α-hydroxycholesterol-d7).
-
Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol (B129727) containing BHT.
-
Vortex vigorously for 2 minutes.
-
Add 200 µL of water and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol/acetonitrile).
2. LC-MS/MS Conditions
-
Column: A C18 or PFP reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) or methanol with 0.1% formic acid (B).
-
Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for 7-HC and its deuterated internal standard.
Protocol 2: GC-MS Analysis of this compound
This protocol outlines a typical procedure for 7-HC analysis by GC-MS, which requires a derivatization step.
1. Sample Preparation and Saponification
-
To the sample, add the deuterated internal standard.
-
Add ethanolic potassium hydroxide (B78521) and incubate at 60°C for 1 hour to hydrolyze cholesteryl esters.
-
After cooling, add water and extract the non-saponifiable lipids with hexane (B92381) or another suitable organic solvent.
-
Wash the organic extract with water to remove residual base.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate to dryness.
2. Derivatization
-
To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 60-80°C for 1 hour to form the trimethylsilyl (TMS) ethers of the sterols.
3. GC-MS Conditions
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Splitless injection.
-
Temperature Program: A temperature gradient is used to separate the sterols.
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized 7-HC and its deuterated internal standard.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound analysis.
preventing auto-oxidation of 7-Hydroxycholesterol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving 7-Hydroxycholesterol (7-OHC).
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to prevent auto-oxidation?
A1: Proper storage is critical to maintain the stability of this compound. For long-term storage, 7-OHC should be stored as a solid at -20°C under desiccating conditions. When stored as a solid, it can be stable for up to a year or longer[1]. Stock solutions of 7-OHC in organic solvents such as ethanol (B145695) or DMSO should be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation[2]. It is crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation[2]. Aqueous solutions of 7-OHC are not recommended for storage beyond one day due to their limited stability[3].
Q2: What are the main products of this compound auto-oxidation?
A2: The primary and most stable product of this compound auto-oxidation is 7-ketocholesterol[4]. The presence of 7-ketocholesterol (B24107) in your samples is a strong indicator that auto-oxidation has occurred. Other potential oxidation products include various hydroperoxides, although these are generally less stable and may further convert to 7-ketocholesterol[4].
Q3: Which antioxidants are recommended to prevent the auto-oxidation of this compound during experimental procedures?
A3: To prevent auto-oxidation during sample preparation and analysis, the use of antioxidants is highly recommended. Butylated hydroxytoluene (BHT) is a commonly used synthetic antioxidant that has been shown to be effective in preventing lipid peroxidation[5][6]. Natural antioxidants such as α-tocopherol (a form of vitamin E) and various polyphenols have also demonstrated protective effects against the oxidation of cholesterol and related compounds[7][8][9]. The addition of antioxidants like BHT and triphenylphosphine (B44618) (TPP) is a standard practice during lipid extraction procedures to safeguard against artifactual oxidation[10].
Q4: What solvents are suitable for dissolving this compound, and how do they affect its stability?
A4: this compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide[3]. When preparing stock solutions, it is advisable to use high-purity, peroxide-free solvents to minimize the risk of oxidation[2]. For cell culture experiments, a concentrated stock solution is typically prepared in DMSO or ethanol and then diluted to the final working concentration in the culture medium. The final concentration of the organic solvent in the cell culture should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity. The stability of 7-OHC is lower in aqueous solutions, and these should be prepared fresh for each experiment[3].
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity Observed in Cell-Based Assays
-
Potential Cause: Degradation of this compound due to auto-oxidation.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that your solid 7-OHC is stored at -20°C and stock solutions are at -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Use Fresh Solutions: Prepare working dilutions of 7-OHC fresh for each experiment from a recently prepared stock solution.
-
Incorporate Antioxidants: When preparing stock solutions, consider adding a small amount of an antioxidant like BHT (e.g., 0.005%) to inhibit oxidation.
-
Check Solvent Quality: Ensure that the solvents used for dissolution are of high purity and free of peroxides.
-
Perform Quality Control: Analyze a sample of your 7-OHC solution by LC-MS or GC-MS to check for the presence of oxidation products like 7-ketocholesterol.
-
-
Issue 2: High Background or Artifact Peaks in Analytical Chromatography (GC-MS, LC-MS)
-
Potential Cause: Auto-oxidation of this compound during sample preparation and analysis.
-
Troubleshooting Steps:
-
Add Antioxidants during Extraction: Incorporate antioxidants such as BHT and/or TPP into the extraction solvent (e.g., Folch solution) to prevent oxidation during the extraction process[10].
-
Minimize Exposure to Air and Light: Work quickly and, if possible, under an inert atmosphere (e.g., nitrogen or argon). Protect samples from light by using amber vials or covering tubes with aluminum foil.
-
Use Silanized Glassware: To prevent adsorption of the analyte to glass surfaces, which can promote degradation, use silanized glassware.
-
Control Temperature: Keep samples on ice or at 4°C throughout the preparation process to minimize thermal degradation.
-
Derivatization for GC-MS: For GC-MS analysis, derivatization of hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers is a common step. Ensure this reaction goes to completion to avoid variability. Incomplete derivatization can be a source of inconsistent results[11].
-
-
Data Presentation
Table 1: Stability of Related Cholesterol Oxides Under Different Storage Temperatures Over 7 Days
This table presents the stability of 7-ketocholesterol and 19-hydroxycholesterol, which are structurally related to this compound, at various storage temperatures. The data indicates that lower temperatures significantly improve the stability of these compounds. The values represent the percentage of the initial compound remaining.
| Temperature | 7-ketocholesterol (TMS ether) | 19-hydroxycholesterol (TMS ether) |
| 23 ± 2°C | Decreased over time | Decreased over time |
| 4°C | More stable than at 23°C | More stable than at 23°C |
| -20°C | Most stable | Most stable |
Data adapted from a study on the stability of cholesterol oxides. The study noted a significant increase in the derivatized (TMS ether) form over time at higher temperatures, suggesting degradation of the underivatized form. The most stable conditions were observed at -20°C[11][12].
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Cell Culture Experiments
-
Materials:
-
This compound (solid)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
-
Procedure:
-
Under a sterile hood, weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile, amber microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: General Procedure for Lipid Extraction with Antioxidant Protection
-
Materials:
-
Biological sample (cells or tissue)
-
Folch solution (Chloroform:Methanol, 2:1 v/v)
-
Butylated Hydroxytoluene (BHT)
-
Triphenylphosphine (TPP)
-
0.9% NaCl solution
-
-
Procedure:
-
Prepare the Folch solution containing antioxidants. For example, add BHT to a final concentration of 0.005% and TPP to 0.25 mg/ml[10].
-
Homogenize the biological sample in the prepared Folch solution.
-
Add 0.9% NaCl solution (approximately 1/5th of the total volume) and vortex thoroughly to create a biphasic mixture.
-
Centrifuge the sample to separate the layers.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
The dried lipid extract can then be reconstituted in an appropriate solvent for analysis (e.g., by LC-MS or GC-MS).
-
Visualizations
Caption: Auto-oxidation pathway of this compound.
Caption: Recommended workflow for handling this compound.
Caption: Simplified signaling pathways affected by 7-Ketocholesterol.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel pathway for sequential transformation of 7-dehydrocholesterol and expression of the P450scc system in mammalian skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidanalytical.com [lipidanalytical.com]
- 5. 7-ketocholesterol incorporation into sphingolipid/cholesterol-enriched (lipid raft) domains is impaired by vitamin E: a specific role for alpha-tocopherol with consequences on cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dl.icdst.org [dl.icdst.org]
- 7. rem.bioscientifica.com [rem.bioscientifica.com]
- 8. Smith–Lemli–Opitz syndrome - Wikipedia [en.wikipedia.org]
- 9. 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cholesterol-mediated Degradation of 7-Dehydrocholesterol Reductase Switches the Balance from Cholesterol to Vitamin D Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
Technical Support Center: Analysis of 7-Hydroxycholesterol by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the LC-MS/MS analysis of 7-Hydroxycholesterol, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte, this compound, by co-eluting endogenous components of the sample matrix.[1][2][3][4] These effects can lead to inaccurate and irreproducible quantification, as well as decreased sensitivity.[5] In biological matrices like plasma or serum, phospholipids (B1166683) are a primary cause of matrix effects.[5]
Q2: My this compound signal is showing poor reproducibility and inconsistent peak areas. What could be the cause?
A2: Poor reproducibility and inconsistent peak areas are classic symptoms of uncompensated matrix effects.[6] Co-eluting matrix components can interfere with the ionization of this compound, leading to signal suppression or enhancement that varies between samples.[1][2] This variability can result from differences in the composition of individual biological samples.
Q3: How can I quantitatively assess the degree of matrix effect in my this compound assay?
A3: The matrix effect can be quantified by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of a pure solvent standard at the same concentration. The formula is:
Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100[6]
A negative percentage indicates ion suppression, while a positive value suggests ion enhancement.[6] Values between -20% and 20% are often considered acceptable.[6]
Q4: What is the most effective way to compensate for matrix effects in this compound quantification?
A4: The use of a stable isotope-labeled internal standard (SIL-IS), such as 7α-Hydroxycholesterol-d7 or 7-Dehydrocholesterol-d7, is the most effective strategy to compensate for matrix effects.[7][8][9] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for reliable quantification based on the analyte-to-internal standard peak area ratio.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects during the LC-MS/MS analysis of this compound.
Problem: Inaccurate quantification and high variability in results.
Initial Assessment Workflow
Caption: Initial troubleshooting workflow for inaccurate quantification.
Troubleshooting Steps & Solutions
| Potential Cause | Recommended Solution | Experimental Protocol |
| Inadequate Sample Cleanup | Implement a more rigorous sample preparation method to remove interfering matrix components, particularly phospholipids.[10] | See Experimental Protocols section for detailed methods on Protein Precipitation, Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Phospholipid Removal. |
| Co-elution of Analyte and Interferences | Optimize chromatographic conditions to improve the separation of this compound from matrix components.[11] | Modify the mobile phase composition, gradient profile, or consider a different column chemistry (e.g., pentafluorophenyl - PFP). |
| Suboptimal Ionization | Consider derivatization of this compound to improve its ionization efficiency and shift its retention time away from interfering compounds.[12][13] | Derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can enhance signal intensity.[12][14] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies, highlighting the effectiveness of different sample preparation and analytical strategies.
Table 1: Comparison of Sample Preparation Methods - Recovery & Matrix Effect
| Method | Analyte | Matrix | Average Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | 7α-OH cholesterol | Liver Microsomes | 90.9 - 104.4 | No significant effect reported | [15] |
| Solid Supported Liquid Extraction (SLE) | 7-Dehydrocholesterol (B119134) | Human Skin Biopsies | 91.4 | No ion suppression observed | [12][14] |
| Solid-Phase Extraction (Oasis PRiME HLB) | THC and metabolites | Plasma | >85 | <15 | [5] |
| HybridSPE-Phospholipid | Various | Plasma | Not specified | Significant reduction | [16][17] |
Table 2: LC-MS/MS Method Parameters and Performance
| Parameter | Method 1 | Method 2 |
| Analyte | 7α-OH cholesterol | 7-Dehydrocholesterol |
| Internal Standard | D7-Cholesterol | 3β-7DHC-d7 |
| Column | Synergi polar-C18 | Modus pentafluorophenyl (PFP) |
| Mobile Phase | 0.1% HCOOH in Water and Acetonitrile (B52724) | 0.1% Formic Acid in Water and Acetonitrile |
| Ionization Mode | APCI (+) | ESI (+) |
| Linear Range | 1.563 - 100.0 ng/ml | 1.6 - 100 µg/g |
| r² | Not specified | >0.997 |
| Intra-assay Precision (CV%) | <15 | 4.32 |
| Inter-assay Precision (CV%) | <15 | 11.1 |
| Reference | [15] | [18][12] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This method is quick but may result in less clean extracts.[19]
-
To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE can provide cleaner extracts than PPT but may have lower recovery for more polar analytes.[10][19]
-
To a 200 µL sample, add the internal standard.
-
Add 1 mL of a non-polar solvent like hexane (B92381) or a moderately polar solvent like methyl tert-butyl ether.
-
Vortex vigorously for 2 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue for injection.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers selective extraction and can significantly reduce matrix effects.[10][19]
Caption: General Solid-Phase Extraction (SPE) workflow.
Protocol 4: Phospholipid Removal
Specialized products like HybridSPE-Phospholipid or Ostro plates are highly effective at removing phospholipids.[16][17][20]
-
Add plasma/serum sample to the phospholipid removal plate/tube.
-
Add a 3:1 ratio of precipitation solvent (e.g., acetonitrile with 1% formic acid).
-
Mix to precipitate proteins and pass the sample through the sorbent (via vacuum or centrifugation).
-
The resulting filtrate is free of proteins and phospholipids and can be directly injected or further processed.[20]
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scienceopen.com [scienceopen.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. d-nb.info [d-nb.info]
- 13. chromsoc.jp [chromsoc.jp]
- 14. researchgate.net [researchgate.net]
- 15. Determination of 7α-OH cholesterol by LC-MS/MS: application in assessing the activity of CYP7A1 in cholestatic minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A newly developed and validated LC–MS/MS method for measuring 7-dehydrocholesterol (7DHC) concentration in human skin: a tool for vitamin D photobiology research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. waters.com [waters.com]
Validation & Comparative
A Comparative Guide to the Functions of 7α-Hydroxycholesterol and 27-Hydroxycholesterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biological functions of two prominent oxysterols, 7α-hydroxycholesterol (7α-HC) and 27-hydroxycholesterol (B1664032) (27-HC). It is designed to be a valuable resource for researchers in lipid biology, oncology, immunology, and cardiovascular disease, as well as for professionals involved in the development of therapeutic agents targeting pathways modulated by these molecules. This document summarizes key differences in their mechanisms of action, presents quantitative data from experimental studies, outlines detailed experimental protocols, and visualizes their primary signaling pathways.
Introduction
Oxysterols, oxidized derivatives of cholesterol, are not merely byproducts of cholesterol metabolism but are now recognized as critical signaling molecules involved in a plethora of physiological and pathological processes. Among the vast family of oxysterols, 7α-hydroxycholesterol and 2this compound have garnered significant attention due to their distinct and often opposing biological activities. 7α-HC is a key intermediate in the classical pathway of bile acid synthesis and a potent pro-inflammatory agent. In contrast, 27-HC, the most abundant circulating oxysterol, functions as an endogenous selective estrogen receptor modulator (SERM) and a liver X receptor (LXR) agonist, implicating it in cholesterol homeostasis, cancer biology, and neurodegenerative diseases. Understanding the functional distinctions between these two molecules is crucial for elucidating their roles in health and disease and for the development of targeted therapies.
Comparative Functional Analysis
The primary functions of 7α-HC and 27-HC are summarized below, highlighting their key differences in biological activity.
7α-Hydroxycholesterol (7α-HC): The Pro-inflammatory Mediator
7α-HC is principally recognized for its role as a key intermediate in the synthesis of bile acids from cholesterol, a process initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1).[1][2] Beyond this metabolic role, 7α-HC has been shown to exhibit potent pro-inflammatory and cytotoxic effects. It can induce the expression of adhesion molecules and the secretion of chemokines, such as CCL2 and MMP-9, in macrophages through the activation of the ERK and PI3K signaling pathways.[3] This pro-inflammatory activity links 7α-HC to the pathogenesis of atherosclerosis.
2this compound (27-HC): The Endogenous SERM and LXR Agonist
27-HC is a multifaceted oxysterol with significant roles in cholesterol metabolism and endocrine signaling. It is the most abundant oxysterol in human circulation and is produced by the enzyme sterol 27-hydroxylase (CYP27A1).[4] 27-HC has been identified as the first endogenous selective estrogen receptor modulator (SERM), exhibiting tissue-specific agonist and antagonist effects on estrogen receptors (ERs).[5][6] This activity is particularly relevant in the context of estrogen receptor-positive (ER+) breast cancer, where 27-HC can promote tumor growth.[5] Furthermore, 27-HC is a well-established agonist of Liver X Receptors (LXRs), nuclear receptors that play a pivotal role in regulating cholesterol efflux and transport.[4][7] Through LXR activation, 27-HC induces the expression of target genes such as ABCA1 and ABCG1, which are crucial for reverse cholesterol transport.[7][8]
Quantitative Data Comparison
The following tables summarize the available quantitative data for the biological activities of 7α-HC and 27-HC. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: Cytotoxicity (IC50 Values)
| Oxysterol | Cell Line | IC50 (µM) | Reference |
| 7α-Hydroxycholesterol | 158N (Oligodendrocyte) | ~15 | [9] |
| C6 (Glioma) | ~40 | [9] | |
| MCF-7 (Breast Cancer) | >10 | [10] | |
| 2this compound | MCF-7 (Breast Cancer) | 2.19 | [11] |
Table 2: Receptor Interaction and Activation
| Oxysterol | Receptor | Parameter | Value | Reference |
| 2this compound | Estrogen Receptor β (ERβ) | Inhibitor Constant (Ki) | 50 nM | [12] |
| Liver X Receptor (LXR) | EC50 | 2-10 µM | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare the functions of 7α-HC and 27-HC.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of oxysterols on cultured cells.
-
Materials:
-
Cell line of interest (e.g., MCF-7 breast cancer cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
7α-Hydroxycholesterol and 2this compound (stock solutions in ethanol (B145695) or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of 7α-HC and 27-HC in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the oxysterols or vehicle control.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of an oxysterol to compete with radiolabeled estradiol (B170435) for binding to the estrogen receptor.
-
Materials:
-
Rat uterine cytosol (source of estrogen receptors)
-
[3H]-17β-estradiol (radiolabeled ligand)
-
Unlabeled 17β-estradiol (for standard curve)
-
7α-Hydroxycholesterol and 2this compound
-
Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare a reaction mixture containing a fixed concentration of [3H]-17β-estradiol and increasing concentrations of unlabeled 17β-estradiol (for the standard curve) or the test oxysterols in assay buffer.
-
Add a consistent amount of rat uterine cytosol to each reaction tube.
-
Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
To separate bound from free radioligand, add cold HAP slurry to each tube and incubate on ice with intermittent vortexing.
-
Wash the HAP pellets with assay buffer to remove unbound radioligand.
-
Elute the bound [3H]-17β-estradiol from the HAP pellet with ethanol.
-
Add scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.
-
Plot the percentage of bound [3H]-17β-estradiol against the log concentration of the competitor to determine the IC50 value. The binding affinity (Ki) can be calculated from the IC50 value.
-
Liver X Receptor (LXR) Reporter Gene Assay
This assay measures the ability of an oxysterol to activate LXR-mediated gene transcription.
-
Materials:
-
A suitable cell line (e.g., HEK293T or HepG2)
-
LXR expression plasmid (e.g., pCMX-LXRα)
-
RXR expression plasmid (LXR heterodimerizes with RXR)
-
An LXR-responsive reporter plasmid containing a luciferase gene downstream of an LXR response element (LXRE) (e.g., pLXRE-Luc)
-
A control plasmid for transfection efficiency normalization (e.g., a β-galactosidase or Renilla luciferase plasmid)
-
Transfection reagent
-
7α-Hydroxycholesterol and 2this compound
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Co-transfect the cells with the LXR, RXR, LXRE-luciferase, and control plasmids using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test oxysterols or a known LXR agonist (positive control) and vehicle (negative control).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to the activity of the co-transfected control plasmid.
-
Plot the fold induction of luciferase activity against the concentration of the oxysterol to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is used to quantify the changes in the expression of target genes in response to oxysterol treatment.
-
Materials:
-
Cell line of interest
-
7α-Hydroxycholesterol and 2this compound
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., CCL2, MMP9 for 7α-HC; TFF1, ABCA1 for 27-HC) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
-
-
Procedure:
-
Treat cells with the desired concentrations of oxysterols or vehicle for a specific time period.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
-
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling pathways of 7α-HC and 27-HC.
References
- 1. Oxysterol restraint of cholesterol synthesis prevents AIM2 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxysterol-Induced Inflammation in Human Diseases: Strategies for Treatment with Natural Compounds and Synthetic Molecules | MDPI [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. 2this compound - Wikipedia [en.wikipedia.org]
- 5. 2this compound: a potential endogenous regulator of Estrogen Receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. 2this compound induces macrophage gene expression via LXR-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kjpp.net [kjpp.net]
- 9. benchchem.com [benchchem.com]
- 10. oncotarget.com [oncotarget.com]
- 11. The Cytotoxicity of 2this compound in MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2this compound Is an Estrogen Receptor β-Selective Negative Allosteric Modifier of 17β-Estradiol Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The oxysterol 2this compound regulates α-synuclein and tyrosine hydroxylase expression levels in human neuroblastoma cells through modulation of liver X receptors and estrogen receptors-Relevance to Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-Hydroxycholesterol and Cholestanol Levels for Researchers
This guide provides a detailed comparison of 7-Hydroxycholesterol and cholestanol (B8816890), two cholesterol-related molecules of significant interest in biomedical research and drug development. We present quantitative data on their circulating levels in both healthy and diseased states, outline common experimental protocols for their quantification, and illustrate their metabolic relationship.
Introduction to this compound and Cholestanol
This compound is an oxysterol, a class of molecules formed from the oxidation of cholesterol. It exists in two main isomeric forms, 7α-hydroxycholesterol and 7β-hydroxycholesterol. 7α-hydroxycholesterol is an intermediate in the enzymatic pathway of bile acid synthesis. In contrast, 7β-hydroxycholesterol is primarily formed through non-enzymatic cholesterol autooxidation and is considered a biomarker for oxidative stress. Elevated levels of this compound have been associated with a range of age-related and inflammatory conditions, including cardiovascular and neurodegenerative diseases.[1][2][3]
Cholestanol is a saturated sterol that is a minor component in the human body under normal physiological conditions. It is formed through the reduction of cholesterol. While present at low levels in healthy individuals, a significant accumulation of cholestanol is the hallmark of cerebrotendinous xanthomatosis (CTX), a rare, inherited lipid storage disorder.[4][5][6] This accumulation in various tissues, including the brain and tendons, leads to the pathological manifestations of the disease.[6] Interestingly, evidence suggests that 7α-hydroxycholesterol can be a precursor in the biosynthesis of cholestanol, particularly in the context of CTX.[7][8]
Quantitative Comparison of Plasma/Serum Levels
The following table summarizes the typical plasma and serum concentrations of this compound (specifically 7β-hydroxycholesterol as a marker of oxidative stress) and cholestanol in healthy individuals and in relevant disease states.
| Analyte | Condition | Mean Concentration (ng/mL) | Mean Concentration (µmol/L) | Reference(s) |
| 7β-Hydroxycholesterol | Healthy (Swedish population) | 9 ± 8 | ~0.022 | [9][10] |
| High Cardiovascular Risk (Lithuanian population) | 12 ± 5 | ~0.030 | [9][10] | |
| Healthy (COVID-19 study control) | ~8 | ~0.020 | [11] | |
| Moderate COVID-19 | 12 - 20 | ~0.030 - 0.050 | [11] | |
| Severe COVID-19 | 12 - 40 | ~0.030 - 0.100 | [11] | |
| Cholestanol | Healthy Adults (18-70 years) | 2500 ± 700 (0.25 ± 0.07 mg/dL) | 0.65 ± 0.18 | [4] |
| Healthy Children (0.2-18 years) | 2700 ± 800 (0.27 ± 0.08 mg/dL) | 0.70 ± 0.21 | [4] | |
| Cerebrotendinous Xanthomatosis (CTX) | 1,060,000 (range: 560,000 - 2,380,000) (106 µmol/L) | 273.9 (range: 144.7 - 615.1) | [12] |
Concentration conversions are approximate and based on molecular weights of 402.65 g/mol for 7β-hydroxycholesterol and 388.67 g/mol for cholestanol.
Experimental Protocols for Quantification
The quantification of this compound and cholestanol in biological matrices, most commonly plasma or serum, is typically performed using chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalent methods, offering high sensitivity and specificity.
General Workflow for Sterol Analysis by GC-MS
Caption: General workflow for sterol analysis using GC-MS.
1. Sample Preparation:
-
Internal Standard Addition: An internal standard (e.g., epicoprostanol (B1214048) for cholestanol analysis) is added to a known volume of plasma or serum to account for variations in sample processing.
-
Saponification: The sample is hydrolyzed, typically with an ethanolic potassium hydroxide (B78521) (KOH) solution, to release sterols from their esterified forms.[13]
-
Extraction: The non-saponifiable lipids, including the sterols of interest, are extracted into an organic solvent such as n-hexane.[14][15]
-
Derivatization: To increase their volatility for gas chromatography, the extracted sterols are derivatized. A common method is silylation, using reagents like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA).[13]
2. GC-MS Analysis:
-
Injection and Separation: The derivatized sample is injected into the gas chromatograph, where the different sterols are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Ionization and Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized (e.g., by electron impact or chemical ionization), and the resulting ions are separated based on their mass-to-charge ratio (m/z).[13][16]
-
Quantification: The concentration of the target analyte is determined by comparing the peak area of the analyte to that of the internal standard. Selected ion monitoring (SIM) is often used to enhance sensitivity and specificity by monitoring for specific fragment ions characteristic of the sterol of interest.[14][16]
Signaling and Metabolic Pathways
The metabolic relationship between cholesterol, 7α-hydroxycholesterol, and cholestanol is a key aspect of their biological significance, particularly in the context of bile acid synthesis and the pathophysiology of Cerebrotendinous Xanthomatosis (CTX).
Caption: Simplified metabolic pathway of 7α-hydroxycholesterol and cholestanol.
In the primary pathway for bile acid synthesis, cholesterol is converted to 7α-hydroxycholesterol by the enzyme cholesterol 7α-hydroxylase (CYP7A1).[17] 7α-hydroxycholesterol is then further metabolized to form primary bile acids. In individuals with CTX, a deficiency in the enzyme sterol 27-hydroxylase disrupts the alternative bile acid synthesis pathway. This leads to an upregulation of CYP7A1 and an accumulation of intermediates, including 7α-hydroxycholesterol.[17] A portion of this excess 7α-hydroxycholesterol is then converted to cholestanol, contributing to its pathological accumulation.[7]
Conclusion
This compound and cholestanol are two distinct cholesterol-related molecules with different physiological roles and pathological implications. While this compound is primarily associated with oxidative stress and inflammation in common age-related diseases, cholestanol is the key pathogenic molecule in the rare genetic disorder CTX. Their quantification in biological fluids provides valuable insights for disease diagnosis, monitoring, and for understanding the underlying biochemical pathways. The use of robust analytical methods like GC-MS and LC-MS/MS is crucial for accurate and reliable measurement of these important biomarkers.
References
- 1. Metabolic profiling in serum, cerebrospinal fluid, and brain of patients with cerebrotendinous xanthomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Ketocholesterol- and 7β-Hydroxycholesterol-Induced Peroxisomal Disorders in Glial, Microglial and Neuronal Cells: Potential Role in Neurodegeneration : 7-ketocholesterol and 7β-hydroxycholesterol-Induced Peroxisomal Disorders and Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholesterol profiling reveals 7β‐hydroxycholesterol as a pathologically relevant peripheral biomarker of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma/Serum Cholestanol - Clinical Genetic Test - GTR - NCBI [ncbi.nlm.nih.gov]
- 5. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 6. Cerebrotendinous Xanthomatosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. On the mechanism of biosynthesis of cholestanol from 7 alpha-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies of the mechanism of the increased biosynthesis of cholestanol in cerebrotendinous xanthomatosis. The activity of delta 5-3 beta-hydroxysteroid dehydrogenase [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Increased plasma 7 beta-hydroxycholesterol concentrations in a population with a high risk for cardiovascular disease [pubmed.ncbi.nlm.nih.gov]
- 11. 7-Ketocholesterol: Effects on viral infections and hypothetical contribution in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Usefulness of cholestanol levels in the diagnosis and follow-up of patients with cerebrotendinous xanthomatosis | Neurología (English Edition) [elsevier.es]
- 13. academic.oup.com [academic.oup.com]
- 14. Quantitative determination of cholestanol in plasma with mass fragmentography. Biochemical diagnosis of cerebrotendinous xanthomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
7-Hydroxycholesterol: A Validated Biomarker Navigating the Landscape of Disease Diagnostics
A comprehensive analysis of 7-Hydroxycholesterol and its derivatives as diagnostic and prognostic indicators in various pathological conditions, supported by comparative data and detailed experimental methodologies.
In the quest for reliable and sensitive biomarkers, this compound (7-OHC) and its isomers have emerged as significant players in the fields of neurodegenerative diseases, inborn errors of metabolism, and oxidative stress-related conditions. This guide provides a comparative analysis of the validation of 7-OHC as a biomarker, presenting supporting experimental data, detailed protocols, and logical workflows to aid researchers, scientists, and drug development professionals in their understanding and application of this critical molecule.
Comparative Analysis of this compound and Alternative Biomarkers
The utility of a biomarker is defined by its sensitivity, specificity, and correlation with disease severity. 7-OHC and its related compounds have been rigorously evaluated against other potential biomarkers in various diseases.
Niemann-Pick Disease, Type C (NPC)
In the context of Niemann-Pick disease, type C (NPC), a lysosomal storage disorder characterized by the accumulation of cholesterol, specific oxysterols have proven to be highly valuable for diagnosis. Cholestane-3β,5α,6β-triol (C-triol) and 7-ketocholesterol (B24107) (7-KC) have been identified as key plasma biomarkers for NPC.[1][2] Studies have shown that while both C-triol and 7-KC have excellent receiver operating characteristics for diagnosing NPC, C-triol is often considered the biomarker of choice due to its higher specificity.[2] In comparison, 7-KC can be elevated in other conditions, making it a less specific marker for NPC alone.[3] The elevation of these oxysterols is a direct consequence of the impaired intracellular cholesterol trafficking and subsequent oxidative stress.[4]
| Biomarker | Disease | Fold Increase vs. Controls (Plasma) | Key Advantages | Key Limitations | Citations |
| 7-Ketocholesterol (7-KC) | Niemann-Pick Type C | 9.3 | Elevated in NPC, detectable in plasma | Less specific than C-triol, can be elevated in other conditions | [1][5] |
| Cholestane-3β,5α,6β-triol (C-triol) | Niemann-Pick Type C | 9.6 | Highly specific and sensitive for NPC diagnosis | May not be as readily available for testing as other general chemistry markers | [2][5][6] |
| 24(S)-Hydroxycholesterol (24(S)OHC) | Niemann-Pick Type C | Increased upon treatment | Reflects CNS biochemical correction, non-invasive peripheral measure | Primarily a marker of treatment response in the CNS | [7][8] |
Smith-Lemli-Opitz Syndrome (SLOS)
Smith-Lemli-Opitz syndrome (SLOS) is an autosomal recessive disorder caused by a deficiency in the enzyme 7-dehydrocholesterol (B119134) (7-DHC) reductase, leading to an accumulation of 7-DHC.[9] In SLOS, a novel oxysterol, 3β,5α-dihydroxycholest-7-en-6-one (DHCEO), has been identified as a biomarker for the oxidation of 7-DHC.[10][11] The levels of DHCEO show a strong correlation with the levels of 7-DHC, making it a promising biomarker for monitoring oxidative stress in SLOS patients.[10][11]
| Biomarker | Disease | Correlation with Primary Defect | Key Advantages | Key Limitations | Citations |
| 7-Dehydrocholesterol (7-DHC) | Smith-Lemli-Opitz Syndrome | Direct precursor accumulation | Primary diagnostic marker | Levels can be influenced by diet and other factors | [9][12] |
| 3β,5α-dihydroxycholest-7-en-6-one (DHCEO) | Smith-Lemli-Opitz Syndrome | High correlation with 7-DHC levels (R = 0.9851) | Specific marker of 7-DHC oxidation and oxidative stress | Newer biomarker, may have limited availability for routine testing | [10][11] |
Alzheimer's Disease and Other Conditions
Elevated levels of 7β-hydroxycholesterol have been associated with Alzheimer's disease (AD), with serum levels increasing with age in AD mouse models and hair levels correlating with clinical severity in human patients.[13][14] This isomer has been shown to induce pro-inflammatory responses and enhance the amyloidogenic pathway, suggesting its direct involvement in AD pathogenesis.[13] Furthermore, plasma 7β-hydroxycholesterol has been investigated as a potential smoking-independent predictor of lung cancer risk.[15]
Signaling Pathways and Experimental Workflows
To understand the role of this compound as a biomarker, it is crucial to visualize the metabolic pathways it is involved in and the experimental procedures used for its quantification.
Caption: Proposed pathway for the formation of the biomarker DHCEO from 7-DHC in SLOS.[10][11]
Caption: A generalized workflow for the quantification of this compound using LC-MS/MS.
Detailed Experimental Protocols
Accurate and reproducible quantification of this compound and its isomers is paramount for their validation as biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Protocol: Quantification of this compound by LC-MS/MS
This protocol provides a general framework. Specific parameters may need optimization based on the analyte and matrix.
1. Sample Preparation:
-
Lipid Extraction: Lipids are extracted from the biological matrix (e.g., plasma, tissue homogenate) using a suitable organic solvent system, such as ethyl acetate:methanol (1:1, v/v).[16]
-
Saponification (Optional): To measure total 7-OHC (free and esterified), samples can be saponified using a potassium hydroxide (B78521) solution.
-
Derivatization: To improve ionization efficiency and chromatographic separation, 7-OHC can be derivatized. A common derivatizing agent is 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).[16][17] The reaction is typically carried out at room temperature.[17]
-
Solid-Phase Extraction (SPE): The extracted and derivatized sample is cleaned up using a silica-based SPE cartridge to remove interfering substances.[15]
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 or a monolithic column is commonly used for separation.[18][19]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile, methanol) and an aqueous solution with a modifier (e.g., 0.1% formic acid) is typically employed.[19]
-
Flow Rate: The flow rate is optimized for the specific column and separation, often around 1 ml/min.[19]
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Atmospheric pressure chemical ionization (APCI) in positive ion mode is frequently used for oxysterol analysis.[17][18]
-
Detection: The analysis is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard (e.g., D7-cholesterol). For 7α-OH cholesterol, an example MRM transition is 385.1 -> 159.1.[19]
-
3. Data Analysis:
-
Quantification: The concentration of 7-OHC is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standard.
Method Validation:
A robust LC-MS/MS method should be validated according to regulatory guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, recovery, and stability.[16][19] For example, a validated method for 7-ketocholesterol demonstrated a detection limit of 0.1 ng/ml and a linearity range from 0.5 to 2000 ng/ml.[18]
Conclusion
This compound and its related oxysterols have been substantially validated as biomarkers for a range of diseases, offering valuable insights into diagnosis, prognosis, and the underlying pathophysiology of oxidative stress. The specificity of certain isomers, such as C-triol for NPC and DHCEO for SLOS, highlights their power in differential diagnosis. The continued development and standardization of robust analytical methods, primarily LC-MS/MS, are crucial for the widespread clinical implementation of these important biomarkers. This guide provides a foundational understanding for researchers and clinicians to effectively utilize this compound in their respective fields.
References
- 1. Evaluation of plasma cholestane-3β,5α,6β-triol and 7-ketocholesterol in inherited disorders related to cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancing diagnosis and treatment of Niemann-Pick C disease through biomarker discovery [explorationpub.com]
- 3. Metabolomic Studies of Lipid Storage Disorders, with Special Reference to Niemann-Pick Type C Disease: A Critical Review with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cholesterol oxidation products are sensitive and specific blood-based biomarkers for Niemann-Pick C1 disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholesterol homeostatic responses provide biomarkers for monitoring treatment for the neurodegenerative disease Niemann–Pick C1 (NPC1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Utility of 24(S)-hydroxycholesterol as a proximal biomarker to monitor long-term intrathecal adrabetadex therapy in individuals with Niemann-Pick disease, type C1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. avantiresearch.com [avantiresearch.com]
- 10. An oxysterol biomarker for 7-dehydrocholesterol oxidation in cell/mouse models for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An oxysterol biomarker for 7-dehydrocholesterol oxidation in cell/mouse models for Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of 7-dehydrocholesterol and cholesterol in hair can be used in the diagnosis of Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cholesterol profiling reveals 7β‐hydroxycholesterol as a pathologically relevant peripheral biomarker of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cholesterol profiling reveals 7β-hydroxycholesterol as a pathologically relevant peripheral biomarker of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. A newly developed and validated LC–MS/MS method for measuring 7-dehydrocholesterol (7DHC) concentration in human skin: a tool for vitamin D photobiology research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fast LC-MS/MS analysis of free oxysterols derived from reactive oxygen species in human plasma and carotid plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of 7α-OH cholesterol by LC-MS/MS: application in assessing the activity of CYP7A1 in cholestatic minipigs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 7-Hydroxycholesterol and 7-Ketocholesterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two prominent oxysterols, 7-hydroxycholesterol (7-OHC) and 7-ketocholesterol (B24107) (7-KC). Both are oxidized derivatives of cholesterol implicated in the pathophysiology of numerous age-related and inflammatory diseases. A nuanced understanding of their distinct biological effects is paramount for advancing research into disease mechanisms and for the development of novel therapeutic strategies.
Introduction to this compound and 7-Ketocholesterol
This compound and 7-ketocholesterol are produced in the body through both enzymatic and non-enzymatic oxidation of cholesterol.[1][2] They are frequently found in high concentrations in pathological settings such as atherosclerotic plaques.[3] Both oxysterols are known to be potent inducers of cellular stress, leading to inflammation, apoptosis (programmed cell death), and alterations in lipid metabolism. While they share overlapping toxic profiles, evidence suggests significant differences in their potency and mechanisms of action. This guide synthesizes available experimental data to delineate these differences.
Comparative Biological Activity Data
The following tables summarize the quantitative data from studies directly comparing the biological effects of this compound (specifically the 7β-isomer, which is commonly studied alongside 7-KC) and 7-ketocholesterol.
Table 1: Comparative Cytotoxicity
| Cell Line | Oxysterol | Concentration | Observed Effect | Comparative Finding |
| Murine C2C12 Myoblasts | 7β-hydroxycholesterol | Not specified | Induction of cell death | More pronounced cytotoxic effects compared to 7-ketocholesterol. |
| Murine C2C12 Myoblasts | 7-ketocholesterol | Not specified | Induction of cell death | Less pronounced cytotoxic effects compared to 7β-hydroxycholesterol. |
| Human Aortic Endothelial Cells (HAEC) | 7-ketocholesterol | 10 µg/mL | Significant decrease in cell viability and induction of apoptosis. | More potent in inducing endothelial cell damage compared to 25-hydroxycholesterol. |
Note: Direct IC50 value comparisons for 7β-hydroxycholesterol and 7-ketocholesterol in the same cell line under identical experimental conditions are limited in the reviewed literature.
Table 2: Comparative Inflammatory Potential
| Cell Line | Oxysterol | Concentration | Cytokine Measured | Fold Increase vs. Control (Mean ± SEM) |
| Human Monocytic THP-1 Cells | 7β-hydroxycholesterol | 15 µM | Interleukin-8 (IL-8) | ~3.5-fold |
| Human Monocytic THP-1 Cells | 7-ketocholesterol | 15 µM | Interleukin-8 (IL-8) | ~2.5-fold |
Table 3: Effects on Lipid Metabolism (7-Ketocholesterol)
Directly comparative quantitative data for 7β-hydroxycholesterol on these specific parameters was not available in the reviewed literature.
| Cell Line | Treatment | Key Genes/Metabolites Affected | Observed Effect |
| Cardiac Cells (HL-1) | 7-ketocholesterol (20 µM) | Sterol O-acyltransferase (SOAT) | Upregulation of gene expression, leading to increased cholesteryl ester accumulation. |
| Cardiac Cells (HL-1) | 7-ketocholesterol (20 µM) | Phospholipase A2 | Upregulation of gene expression. |
| Cardiac Cells (HL-1) | 7-ketocholesterol (20 µM) | Triacylglycerol and Cholesterol Biosynthesis Pathway Genes | Downregulation of gene expression. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Oxysterol Treatment: Treat the cells with varying concentrations of this compound or 7-ketocholesterol for a specified duration (e.g., 24, 48 hours). Include a vehicle control (e.g., ethanol (B145695) or DMSO).
-
MTT Addition: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound or 7-ketocholesterol as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Annexin V and PI Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Signaling Pathways and Experimental Workflows
Apoptosis Signaling Pathway Induced by 7-OHC and 7-KC
Both this compound and 7-ketocholesterol can induce apoptosis through a mitochondrial-mediated pathway. The following diagram illustrates the key steps involved.
Caption: Mitochondrial-mediated apoptosis pathway induced by 7-OHC and 7-KC.
Experimental Workflow for Comparing Oxysterol Cytotoxicity
The following diagram outlines a typical experimental workflow for comparing the cytotoxic effects of this compound and 7-ketocholesterol.
Caption: Workflow for comparative analysis of oxysterol-induced cytotoxicity.
Summary of Key Differences and Concluding Remarks
Both this compound and 7-ketocholesterol are cytotoxic oxysterols that contribute to cellular dysfunction in a variety of pathological contexts. The available data suggests that their relative potencies can vary depending on the cell type and the specific biological process being investigated. For instance, while 7β-hydroxycholesterol appears to be more cytotoxic to myoblasts, 7-ketocholesterol shows a more potent damaging effect on endothelial cells.
In terms of inflammatory potential, both oxysterols induce the expression of pro-inflammatory cytokines like IL-8, with some evidence suggesting 7β-hydroxycholesterol may be a more potent inducer in certain immune cells. 7-ketocholesterol has been shown to significantly reprogram lipid metabolism in cardiac cells, leading to the accumulation of cholesteryl esters.
The choice of which oxysterol to focus on in a research or drug development context will depend on the specific disease model and biological question. Further head-to-head comparative studies, particularly those employing 'omics' approaches, are needed to fully elucidate the distinct and overlapping mechanisms of action of these two important oxysterols. This will undoubtedly pave the way for more targeted therapeutic interventions for diseases associated with aberrant cholesterol oxidation.
References
- 1. 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7-Ketocholesterol: Effects on viral infections and hypothetical contribution in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Comparative Analysis of Oxysterols in Alzheimer's Disease
For researchers, scientists, and drug development professionals, understanding the nuanced roles of oxysterols in Alzheimer's disease (AD) is paramount. These cholesterol oxidation products are not mere bystanders in the neurodegenerative cascade; they are active modulators of amyloidogenesis, neuroinflammation, and neuronal survival. This guide provides a comparative analysis of three key oxysterols implicated in AD — 24S-hydroxycholesterol (24S-OHC), 27-hydroxycholesterol (B1664032) (27-OHC), and 7-ketocholesterol (B24107) (7-KC) — supported by experimental data and detailed methodologies.
Oxidized derivatives of cholesterol, known as oxysterols, have emerged as significant players in the intricate pathology of Alzheimer's disease.[1] Altered cholesterol metabolism in the brain is a well-established feature of AD, and oxysterols represent a crucial link between this dysregulation and the progression of the disease.[2] Unlike cholesterol, certain oxysterols can traverse the blood-brain barrier, implicating both central and peripheral cholesterol metabolism in neurodegeneration.[2] This guide delves into the comparative analysis of key oxysterols, summarizing their levels in various biological matrices, detailing the experimental protocols for their measurement, and illustrating their impact on critical signaling pathways.
Quantitative Comparison of Oxysterol Levels in Alzheimer's Disease
The concentrations of specific oxysterols are significantly altered in the brain, cerebrospinal fluid (CSF), and plasma of individuals with Alzheimer's disease compared to healthy controls. These changes, however, can vary depending on the disease stage and the specific oxysterol.
Table 1: Comparative Levels of Key Oxysterols in Alzheimer's Disease
| Oxysterol | Biological Matrix | Change in AD Patients | Notes | Reference(s) |
| 24S-hydroxycholesterol (24S-OHC) | Brain | Decreased (especially in advanced stages) | Decrease is often attributed to neuronal loss, as 24S-OHC is primarily neuron-derived. | [3][4][5][6] |
| Cerebrospinal Fluid (CSF) | Increased (especially in early stages) | Elevated levels in early AD may reflect increased cholesterol turnover and neurodegeneration.[7][8][9] Findings can be inconsistent across studies.[5] | [5][7][8][9] | |
| Plasma/Serum | Inconsistent (Increased, decreased, or no change) | The relationship between plasma 24S-OHC and AD is complex and may be influenced by disease stage and other factors. | [5][7] | |
| 2this compound (27-OHC) | Brain | Increased | 27-OHC can cross the blood-brain barrier from the periphery and its accumulation is linked to AD pathology.[4][10] | [4][10] |
| Cerebrospinal Fluid (CSF) | Increased | Elevated levels are thought to be due to dysfunction of the blood-brain and blood-CSF barriers.[4][10] | [4][10] | |
| Plasma/Serum | Increased | Higher plasma levels of 27-OHC are associated with an increased risk for AD.[11][12] | [11][12] | |
| 7-Ketocholesterol (7-KC) | Brain | Increased | 7-KC is a product of cholesterol autooxidation and a marker of oxidative stress, which is elevated in the AD brain.[1][3][13] | [1][3][13] |
| Cerebrospinal Fluid (CSF) | Increased | Reflects the heightened oxidative stress environment within the central nervous system in AD.[14] | [14] | |
| Plasma/Serum | No significant difference (in some meta-analyses) | While brain levels are consistently elevated, systemic levels in plasma may not always show a significant change.[14][15] | [14][15] |
Experimental Protocols for Oxysterol Analysis
The accurate quantification of oxysterols in biological samples is critical for research in this field. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Protocol 1: Quantification of Oxysterols in Brain Tissue by LC-MS/MS
This protocol provides a general workflow for the extraction and analysis of oxysterols from brain tissue.
1. Brain Tissue Homogenization:
-
Weigh a frozen brain tissue sample (e.g., 100 mg).
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice to prevent artificial oxidation.
2. Lipid Extraction:
-
Add a mixture of chloroform (B151607) and methanol (B129727) (typically 2:1 v/v) to the homogenate to extract total lipids.
-
Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
3. Saponification (Optional):
-
To measure total oxysterols (both free and esterified), the lipid extract is subjected to alkaline hydrolysis (saponification) using a strong base like potassium hydroxide (B78521) to release esterified oxysterols.
4. Solid-Phase Extraction (SPE):
-
The lipid extract is passed through an SPE cartridge to separate oxysterols from other lipids and interfering substances.
-
The cartridge is washed with non-polar solvents to remove cholesterol, and the oxysterols are then eluted with a more polar solvent mixture.
5. Derivatization (Optional but common for GC-MS):
-
For GC-MS analysis, oxysterols are often derivatized (e.g., silylation) to increase their volatility and improve chromatographic separation. For LC-MS/MS, derivatization is not always necessary but can enhance sensitivity.
6. LC-MS/MS Analysis:
-
The purified oxysterol fraction is injected into an LC-MS/MS system.
-
Liquid Chromatography (LC): A C18 or a specialized column is used to separate the different oxysterol isomers. A gradient elution with a mobile phase consisting of solvents like acetonitrile, methanol, and water with additives like formic acid is typically employed.
-
Tandem Mass Spectrometry (MS/MS): The separated oxysterols are ionized (e.g., using electrospray ionization - ESI) and detected by the mass spectrometer. Multiple Reaction Monitoring (MRM) mode is used for quantification, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each oxysterol and its corresponding internal standard.
Protocol 2: Quantification of 24S-hydroxycholesterol in Cerebrospinal Fluid by GC-MS
This protocol outlines the steps for analyzing 24S-OHC in CSF samples.
1. Sample Preparation:
-
To 1 mL of CSF, add an internal standard (e.g., deuterated 24S-OHC).
-
Perform alkaline hydrolysis to release esterified 24S-OHC.
2. Extraction:
-
Extract the lipids from the hydrolyzed CSF using a non-polar solvent like hexane (B92381).
3. Solid-Phase Extraction (SPE):
-
Apply the hexane extract to a silica (B1680970) SPE cartridge.
-
Wash the cartridge with hexane to remove cholesterol.
-
Elute the 24S-OHC using a mixture of hexane and ethyl acetate.
4. Derivatization:
-
Evaporate the solvent and derivatize the 24S-OHC to form a trimethylsilyl (B98337) (TMS) ether, which is more volatile and suitable for GC analysis.
5. GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Gas Chromatography (GC): A capillary column (e.g., DB-5ms) is used to separate the TMS-derivatized 24S-OHC. A temperature gradient program is applied to the oven to achieve optimal separation.
-
Mass Spectrometry (MS): The separated compound is ionized by electron impact (EI) and detected by the mass spectrometer. Selected Ion Monitoring (SIM) mode is used to monitor specific ions for 24S-OHC and the internal standard, allowing for accurate quantification.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the roles of these oxysterols and the processes to study them, the following diagrams illustrate key signaling pathways and a typical experimental workflow.
Caption: Experimental workflow for oxysterol quantification.
Caption: Signaling pathways affected by oxysterols in AD.
The Dichotomous Roles of Oxysterols in Alzheimer's Pathogenesis
The impact of oxysterols on AD is not monolithic; their effects can be either detrimental or, in some contexts, potentially beneficial.
24S-hydroxycholesterol (24S-OHC): The Brain's Cholesterol Regulator with a Dark Side
Primarily synthesized by neurons, 24S-OHC is crucial for maintaining cholesterol homeostasis in the brain.[7] Its role in AD is complex and appears to be concentration-dependent. While some studies suggest that 24S-OHC can promote the non-amyloidogenic processing of amyloid precursor protein (APP), others indicate that at higher concentrations, it can enhance the expression of β-secretase (BACE1), the key enzyme for amyloid-beta (Aβ) production.[6][16] Furthermore, 24-OHC has been shown to induce neuroinflammation and oxidative stress.[17] The observed decrease in brain 24S-OHC levels in late-stage AD is thought to be a consequence of the extensive neuronal loss characteristic of the disease.[6] Conversely, some research points to a neuroprotective role for 24S-OHC, suggesting it can prevent tau hyperphosphorylation through the activation of SIRT1.[16][18]
2this compound (27-OHC): A Peripheral Threat to the Brain
Mainly produced in the periphery, 27-OHC can cross the blood-brain barrier and accumulate in the AD brain.[4][10] A significant body of evidence points to its pro-amyloidogenic effects.[11][12] Studies have shown that 27-OHC can increase the production of Aβ peptides.[19] It also contributes to neuroinflammation by activating microglia and astrocytes. The increased levels of 27-OHC in the plasma of individuals with mild cognitive impairment and AD suggest its potential as a biomarker for early detection.[11]
7-Ketocholesterol (7-KC): A Marker and Mediator of Oxidative Damage
7-KC is formed through the non-enzymatic oxidation of cholesterol and is a reliable indicator of oxidative stress.[13] Its levels are consistently found to be elevated in the brains of AD patients.[1][3] 7-KC is a potent inducer of neurotoxicity, promoting apoptosis in neuronal cells. It also exacerbates neuroinflammation by activating microglia.[13] Furthermore, 7-KC can promote the aggregation of Aβ peptides, contributing to plaque formation.
Conclusion
The comparative analysis of 24S-OHC, 27-OHC, and 7-KC reveals their distinct yet interconnected roles in the pathogenesis of Alzheimer's disease. While elevated levels of 27-OHC and 7-KC are predominantly associated with detrimental effects, including increased Aβ production, neuroinflammation, and oxidative stress, the role of 24S-OHC is more ambiguous, with both neurotoxic and potentially neuroprotective functions being reported.
For researchers and drug development professionals, these oxysterols represent promising targets for therapeutic intervention and valuable biomarkers for disease diagnosis and progression. A deeper understanding of the mechanisms governing their synthesis, transport, and signaling pathways is crucial for the development of novel strategies to combat Alzheimer's disease. The provided experimental protocols offer a foundation for the robust and reliable measurement of these critical molecules, facilitating further research into their complex roles in neurodegeneration.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dial.uclouvain.be [dial.uclouvain.be]
- 6. mdpi.com [mdpi.com]
- 7. Research Portal [openresearch.surrey.ac.uk]
- 8. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxysterol research: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The oxysterol and cholestenoic acid profile of mouse cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. NIBSC - Brain Tissue Preparation [nibsc.org]
- 14. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Circulating Oxysterols in Alzheimer’s disease: A Systematic Review and Meta-analysis | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 7-Hydroxycholesterol and its Correlation with Clinical Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical correlations of 7-hydroxycholesterol (7-HC) and its related metabolites, 7-dehydrocholesterol (B119134) (7-DHC) and 7-ketocholesterol (B24107) (7-KC). These oxysterols, formed through enzymatic action or cholesterol auto-oxidation, are increasingly recognized as potent signaling molecules and biomarkers of oxidative stress.[1] Their accumulation is linked to the pathophysiology of numerous age-related and metabolic diseases.[1][2] This document summarizes key experimental findings, details analytical methodologies, and illustrates the signaling pathways involved.
Correlation with Major Clinical Outcomes
Elevated levels of 7-HC isomers and 7-KC are frequently observed in pathological states, particularly those associated with chronic inflammation and oxidative stress.[2]
Cardiovascular Disease (CVD): 7-ketocholesterol and 7β-hydroxycholesterol are major cytotoxic components found in oxidized low-density lipoproteins (oxLDL) and atherosclerotic lesions.[2][3] They contribute to the progression of atherosclerosis by inducing oxidative stress and cell death within the vascular wall.[2] Conversely, 7-dehydrocholesterol (7-DHC), the precursor to cholesterol, has been shown to suppress canonical TGF-β signaling, a pathway that is generally protective against atherosclerotic cardiovascular disease (ASCVD).[4][5] This suggests that an accumulation of 7-DHC could contribute to atherogenesis.[4]
Neurodegenerative Diseases: There is a strong association between 7-HC/7-KC and neurodegeneration.[6] These oxysterols are found at increased concentrations in patients with Alzheimer's disease (AD) and multiple sclerosis (MS).[1][6] A recent 2024 study identified 7β-hydroxycholesterol as a pathologically relevant peripheral biomarker for AD, with levels in hair correlating with clinical severity.[7] Intrahippocampal injection of 7β-OHC in mice induced neuroinflammation, enhanced the amyloidogenic pathway, and caused memory deficits.[7] These oxysterols are believed to promote neurodegeneration by altering the biogenesis of peroxisomes and inducing mitochondrial dysfunction, oxidative stress, and inflammation.[6]
Cancer: The role of these sterols in cancer is complex. Elevated serum levels of 7-KC have been observed in patients with lung and rectal cancer.[8] In breast cancer models, 7-KC has been shown to decrease sensitivity to doxorubicin (B1662922), a common chemotherapeutic agent.[8] In contrast, 7-DHC has demonstrated anti-cancer properties. Its accumulation, triggered by the inhibition of cholesterol biosynthesis enzymes, induces endoplasmic reticulum (ER) stress and apoptosis in head and neck squamous cell carcinoma.[9] Furthermore, 7-DHC can inhibit the proliferation and invasion of melanoma cells by suppressing the Akt1/NF-κB signaling pathway.[10]
Genetic Disorders: Smith-Lemli-Opitz syndrome (SLOS) is a severe developmental disorder caused by a mutation in the 7-dehydrocholesterol reductase (DHCR7) gene, which is responsible for the final step of cholesterol synthesis.[11] This defect leads to a significant accumulation of 7-DHC, which is then readily oxidized to form cytotoxic oxysterols, including 7β-OHC and 7-KC, contributing to the pathology of the disease.[12][13]
Quantitative Data Summary
The following table summarizes quantitative findings on the levels of 7-HC and related sterols in various clinical conditions from the cited literature.
| Oxysterol | Clinical Condition | Key Quantitative Finding | Comparison Group | Reference(s) |
| 7α-Hydroxycholesterol | Liver Cirrhosis | 3.4-fold lower serum concentration (22 ± 8 ng/mL) | Matched Controls (75 ± 19 ng/mL) | [14] |
| 7α-Hydroxycholesterol | Hypercholesterolemia (with Cholestyramine treatment) | 4.5-fold increase in serum concentration (from 40 ± 11 ng/mL to 181 ± 95 ng/mL) | Pre-treatment | [14] |
| 7-Ketocholesterol | Lung and Rectal Cancer | 2- to 3-fold higher serum concentrations | Healthy Participants | [8] |
| 7-Ketocholesterol & 7β-Hydroxycholesterol | COVID-19 | Significantly increased plasma levels | Age-matched Healthy Controls | [15] |
| 7β-Hydroxycholesterol | Alzheimer's Disease | Increased levels in patient hair, correlated with clinical severity | Normal Cognition Subjects | [7] |
| 2this compound (B1664032) | Breast Cancer | 3-fold higher mean level in normal breast tissue; 2-fold higher in tumor vs. normal tissue | Benign Control Group | [8] |
Key Signaling Pathways
This compound and its related compounds exert their biological effects by modulating several critical signaling pathways.
Apoptosis Induction by 7-KC and 7β-HC: These oxysterols are potent inducers of apoptosis, or programmed cell death. The process involves an influx of calcium, activation of signaling cascades that lead to mitochondrial dysfunction, the release of pro-apoptotic factors like cytochrome c, and the activation of caspases, which execute the cell death program.[3]
Suppression of TGF-β Signaling by 7-DHC: 7-DHC alters the architecture of the cell membrane by promoting the formation of lipid rafts. This leads to the sequestration of TGF-β receptors into these microdomains, where they are unable to transduce their canonical, protective signals effectively, potentially contributing to disease states like atherosclerosis.[4][5]
References
- 1. Oxysterols, age-related-diseases and nutritherapy: Focus on 7-ketocholesterol and 7β-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 7-Dehydrocholesterol (7-DHC), But Not Cholesterol, Causes Suppression of Canonical TGF-β Signaling and Is Likely Involved in the Development of Atherosclerotic Cardiovascular Disease (ASCVD) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Dehydrocholesterol (7-DHC), But Not Cholesterol, Causes Suppression of Canonical TGF-β Signaling and Is Likely Involved in the Development of Atherosclerotic Cardiovascular Disease (ASCVD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Ketocholesterol- and 7β-Hydroxycholesterol-Induced Peroxisomal Disorders in Glial, Microglial and Neuronal Cells: Potential Role in Neurodegeneration : 7-ketocholesterol and 7β-hydroxycholesterol-Induced Peroxisomal Disorders and Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholesterol profiling reveals 7β-hydroxycholesterol as a pathologically relevant peripheral biomarker of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-ketocholesterol and 2this compound decreased doxorubicin sensitivity in breast cancer cells: estrogenic activity and mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of 7-dehydrocholesterol in inducing ER stress and apoptosis of head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Smith–Lemli–Opitz syndrome - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Biological activities of 7-dehydrocholesterol-derived oxysterols: implications for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Serum concentration of 7 alpha-hydroxycholesterol as an indicator of bile acid synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 7-Ketocholesterol: Effects on viral infections and hypothetical contribution in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of 7-Hydroxycholesterol Measurement
For researchers, scientists, and professionals in drug development, the accurate and reproducible measurement of oxysterols such as 7-hydroxycholesterol (7-HC) is critical for understanding cellular processes, disease pathogenesis, and drug efficacy. This guide provides an objective comparison of the performance of various analytical methods for 7-HC measurement, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
Quantitative Performance of this compound Measurement Methods
The reproducibility and sensitivity of an analytical method are paramount for reliable quantification. The following table summarizes key performance metrics for different methods used to measure this compound and related isomers. The primary techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Analyte | Method | Sample Matrix | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Lower Limit of Quantification (LLOQ) | Linearity (r²) | Reference |
| 7α-Hydroxycholesterol | LC-MS/MS | Liver Microsomes | < 15% | < 15% | 1.563 ng/mL | Not Reported | [1] |
| 7-Dehydrocholesterol (B119134) | LC-MS/MS | Human Skin | 4.32% | 11.1% | 1.6 µg/g | > 0.99 | [2][3] |
| 7α-Hydroxycholesterol | GC-MS | Mouse Plasma | Not Reported | Not Reported | 0.03 µg/mL | Not Reported | [4] |
| 7β-Hydroxycholesterol | GC-MS | Mouse Plasma | Not Reported | Not Reported | 0.03 µg/mL | Not Reported | [4] |
| 24(S)-Hydroxycholesterol | LC-MS/MS | Human Plasma | < 15% | < 15% | 1 ng/mL | Not Reported | [5] |
| 24(S)-Hydroxycholesterol | LC-MS/MS | Human CSF | < 15% | < 15% | 0.025 ng/mL | Not Reported | [5] |
| 2this compound | LC-MS/MS | Human Plasma | < 10% (Inter-day) | Not Reported | 30 nM | Not Reported | [6] |
Note: Data for various hydroxycholesterol isomers are included to provide a broader context of oxysterol analysis, as method principles are often similar.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are summaries of the experimental protocols from the cited studies.
LC-MS/MS Method for 7α-Hydroxycholesterol in Liver Microsomes[1]
-
Sample Preparation: Protein precipitation of liver microsome samples with acetonitrile. The supernatant is directly injected into the LC-MS/MS system.
-
Chromatography: A Synergi polar-C18 column (50 × 4.6 mm, 3 µm) with a gradient elution using a mobile phase of 0.1% formic acid in water and acetonitrile. The flow rate is 1 mL/min, and the total run time is 4 minutes.
-
Mass Spectrometry: Detection is performed using an APCI source in positive ion mode. The Multiple Reaction Monitoring (MRM) transition for 7α-OH cholesterol is m/z 385.1 -> 159.1.
LC-MS/MS Method for 7-Dehydrocholesterol in Human Skin[2][3]
-
Sample Preparation: Extraction of 7-dehydrocholesterol (7DHC) from skin biopsies using ethyl acetate:methanol (1:1 v/v). This is followed by solid-supported liquid extraction (SLE) to remove interfering lipids. The extracted 7DHC is then derivatized with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) to improve ionization.
-
Chromatography: A reversed-phase pentafluorophenyl (PFP) column (100 mm × 2.1 mm, 2.7 µm) is used with a gradient elution. The mobile phase consists of 0.1% formic acid in water and 0.1% formic acid in acetonitrile, at a flow rate of 0.4 mL/min. The total run time is 14 minutes.
-
Mass Spectrometry: ESI-MS/MS is performed in positive ion mode for detection.
GC-MS Method for 7α- and 7β-Hydroxycholesterol in Mouse Plasma[4]
-
Sample Preparation: The specific sample preparation details are not extensively described in the abstract but generally involve extraction and derivatization to make the analytes volatile for GC analysis.
-
Chromatography and Mass Spectrometry: Gas chromatography is coupled with mass spectrometry, operating in Selected Ion Monitoring (SIM) mode for enhanced selectivity and sensitivity.
Visualizing the Workflow
Understanding the experimental workflow is key to appreciating the nuances of each method. The following diagrams illustrate the typical steps involved in LC-MS/MS and GC-MS analysis of hydroxycholesterols.
Caption: A typical workflow for this compound measurement using LC-MS/MS.
Caption: A generalized workflow for this compound analysis by GC-MS.
Signaling Pathways and Biological Relevance
7-hydroxycholesterols are not merely biomarkers; they are biologically active molecules. For instance, 7β-hydroxycholesterol and its oxidation product, 7-ketocholesterol, are potent inducers of oxidative stress and can trigger cellular dysfunction and cell death.[7][8] These oxysterols have been implicated in the pathology of several diseases, including cardiovascular and neurodegenerative disorders.[7][8] The accurate measurement of these compounds is therefore essential for studying the signaling pathways they affect.
Caption: Cytotoxic effects of this compound metabolites.
References
- 1. Determination of 7α-OH cholesterol by LC-MS/MS: application in assessing the activity of CYP7A1 in cholestatic minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Inter-laboratory Comparison of 7-Hydroxycholesterol Analysis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the precise and accurate quantification of 7-hydroxycholesterol is critical for understanding its role in various physiological and pathological processes. As an oxidized derivative of cholesterol, this compound serves as a key intermediate in bile acid synthesis and a signaling molecule in inflammatory responses. This guide provides a comparative overview of the analytical methodologies for this compound, with a focus on their performance characteristics as reported in scientific literature. Due to the absence of direct inter-laboratory ring trials, this comparison is synthesized from individually validated methods to aid laboratories in selecting and implementing the most suitable analytical approach.
Comparative Analysis of Quantification Methods
The primary analytical challenge in the quantification of this compound and its isomers lies in their structural similarity and often low endogenous concentrations in complex biological matrices. High-specificity techniques such as mass spectrometry coupled with chromatographic separation are therefore the methods of choice.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely reported method for the analysis of this compound and other oxysterols.[1][2] It offers high sensitivity and specificity, allowing for the differentiation of isomers when coupled with appropriate chromatographic separation.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, though it often requires derivatization of the analyte prior to analysis to improve volatility and chromatographic performance.[5]
The following table summarizes the performance characteristics of various published methods for the quantification of this compound and related oxysterols.
| Analyte(s) | Technique | Matrix | LLOQ | Linearity (r²) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| 7α-hydroxycholesterol | LC-MS/MS | Liver Microsome | 1.563 ng/mL | >0.99 (weighted) | 3.1-8.5% | Not Reported | [5] |
| 7-dehydrocholesterol | LC-MS/MS | Human Skin | 1.6 µg/g | 0.997 | 4.32% | 11.1% | [6] |
| 7α-hydroxycholesterol | LC-MS/MS | Mouse Plasma, Cortex, Liver | Not Specified | >0.995 | 0.47-14.05% | Not Reported | [1][7] |
| 24(S)-hydroxycholesterol | LC-MS/MS | Human Plasma | 1 ng/mL | >0.99 | 2.3-13.3% | 7.6% | [3] |
| 24(S)-hydroxycholesterol | LC-MS/MS | Human CSF | 0.025 ng/mL | >0.99 | 3.5-6.3% | 7.9% | [3] |
| 7-dehydrocholesterol | GC-MS | Plasma | Not Specified | Not Specified | Not Specified | Not Specified | [8][9] |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation.
Experimental Protocols
Representative Protocol: 7α-hydroxycholesterol Analysis by LC-MS/MS
This section outlines a typical experimental protocol for the quantification of 7α-hydroxycholesterol in a biological matrix, synthesized from common practices reported in the literature.[1][5]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Internal Standard Spiking: To an aliquot of the biological sample (e.g., 100 µL of plasma or tissue homogenate), add an internal standard (e.g., deuterated 7α-hydroxycholesterol) to correct for extraction losses and matrix effects.
-
Protein Precipitation & Extraction: Add a water-immiscible organic solvent, such as methyl tert-butyl ether (MTBE) or a chloroform/methanol mixture, to the sample.[1] Vortex vigorously to precipitate proteins and extract the lipids into the organic phase.
-
Phase Separation: Centrifuge the sample to achieve complete separation of the aqueous and organic layers.
-
Drying and Reconstitution: Carefully transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) compatible with the LC-MS/MS system.
2. Chromatographic Conditions
-
Column: A reverse-phase C18 column is commonly used for the separation of oxysterols.[5]
-
Mobile Phase: A binary gradient consisting of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile/methanol with 0.1% formic acid) is typically employed.[3][5]
-
Gradient Elution: A gradient program is run to separate 7α-hydroxycholesterol from other isomers and matrix components.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[5]
3. Mass Spectrometry Parameters
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive mode is often used for the analysis of hydroxycholesterols as it provides good sensitivity.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.
-
Example Transition for 7α-hydroxycholesterol: m/z 385.1 -> 159.1[5]
-
-
Data Analysis: The concentration of 7α-hydroxycholesterol in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same matrix.
Mandatory Visualizations
Experimental Workflow for this compound Analysis
Caption: General workflow for the analysis of this compound.
Signaling Pathway of 7α-Hydroxycholesterol
Caption: Role of 7α-hydroxycholesterol in bile acid synthesis and LXR signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Liver X receptor - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rem.bioscientifica.com [rem.bioscientifica.com]
- 6. Cholesterol 7 alpha-hydroxylase - Wikipedia [en.wikipedia.org]
- 7. Liver X receptor opens a new gateway to StAR and to steroid hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7Alpha-Hydroxycholesterol | C27H46O2 | CID 107722 - PubChem [pubchem.ncbi.nlm.nih.gov]
Confirming 7-Hydroxycholesterol Identity: A Comparative Guide to Tandem MS Techniques
For researchers, scientists, and drug development professionals, unequivocally identifying 7-Hydroxycholesterol is paramount for accurate biological assessment. Tandem mass spectrometry (MS/MS) stands as a cornerstone technology for this purpose, offering high sensitivity and specificity. This guide provides a comparative overview of two primary tandem MS methodologies for confirming the identity of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
This document outlines the distinct fragmentation patterns and experimental considerations for each technique, supported by experimental data from peer-reviewed studies. By understanding the nuances of each approach, researchers can select the most appropriate method for their specific analytical needs.
Data Presentation: Quantitative Comparison of Tandem MS Methods
The confident identification of this compound relies on the characteristic fragmentation of the parent molecule in the mass spectrometer. The tables below summarize the key mass-to-charge ratio (m/z) transitions and fragment ions observed for 7α-Hydroxycholesterol using LC-MS/MS and GC-MS/MS.
Table 1: LC-MS/MS Parameters for 7α-Hydroxycholesterol Analysis
| Parameter | Value | Ionization Mode |
| Precursor Ion (m/z) | 385.1 | APCI (+) |
| Product Ion (m/z) | 159.1 | APCI (+) |
| Declustering Potential (V) | 96 | APCI (+) |
| Collision Energy (V) | 36 | APCI (+) |
Data sourced from a study on the determination of 7α-OH cholesterol by LC-MS/MS.[1][2][3]
Table 2: Characteristic GC-MS/MS Fragment Ions of 7α-Hydroxycholesterol (as TMS Derivative)
| Fragmentation Description | Key Fragment Ions (m/z) |
| Molecular Ion [M]•+ (di-TMS derivative) | 546 |
| Loss of Trimethylsilanol (B90980) [M-90]+ | 456 |
| D-ring fragmentation | 129 |
| Loss of a methyl group [M-15]+ | Not explicitly stated, but a common fragmentation |
| Successive loss of two trimethylsilanol molecules [M-90-90]+ | Not explicitly stated, but a common fragmentation |
Data compiled from resources on the GC-MS analysis of 7-hydroxy steroids.[4][5]
Experimental Protocols
Accurate and reproducible data are contingent on meticulous experimental execution. The following sections detail generalized protocols for the analysis of this compound using LC-MS/MS and GC-MS/MS.
LC-MS/MS Experimental Protocol
A typical LC-MS/MS workflow for the analysis of 7α-Hydroxycholesterol involves the following steps:
-
Sample Preparation: Biological samples (e.g., liver microsomes) are subjected to protein precipitation, often using a solvent like acetonitrile. The supernatant is then directly injected into the LC-MS/MS system.
-
Chromatographic Separation: A reverse-phase C18 column is commonly employed. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) is used to separate 7α-Hydroxycholesterol from other matrix components.
-
Mass Spectrometric Detection: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is a frequently used ionization technique. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, monitoring the transition of the precursor ion (m/z 385.1) to a specific product ion (m/z 159.1) for quantification and confirmation.[1][2][3]
GC-MS/MS Experimental Protocol
The analysis of this compound by GC-MS/MS necessitates a derivatization step to increase the volatility of the analyte:
-
Extraction: The sterol is first extracted from the biological matrix.
-
Derivatization: The hydroxyl groups of this compound are converted to trimethylsilyl (B98337) (TMS) ethers. This is typically achieved by reacting the dried extract with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a solvent like pyridine, followed by heating.[4]
-
Chromatographic Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polar column). The temperature of the GC oven is programmed to ramp up to ensure the separation of the TMS-derivatized this compound from other compounds.
-
Mass Spectrometric Detection: Electron Ionization (EI) is the standard ionization method. The mass spectrometer is operated in selected ion monitoring (SIM) or full scan mode to detect the characteristic fragment ions of the TMS-derivatized this compound.
Methodology Comparison: LC-MS/MS vs. GC-MS/MS
Both LC-MS/MS and GC-MS/MS are powerful techniques for the identification of this compound, each with its own set of advantages and disadvantages.
-
Sample Preparation: LC-MS/MS often requires simpler sample preparation, with direct injection possible after protein precipitation. GC-MS/MS, on the other hand, necessitates a more involved derivatization step.
-
Sensitivity: LC-MS/MS is generally considered to be more sensitive than GC-MS for the analysis of oxysterols.
-
Specificity: Both techniques offer high specificity through the use of tandem mass spectrometry. The unique fragmentation patterns generated by each method provide a high degree of confidence in the identification of this compound.
-
Ionization: LC-MS/MS typically employs "softer" ionization techniques like APCI or Electrospray Ionization (ESI), which often result in a prominent protonated molecule or adduct ion. GC-MS uses high-energy Electron Ionization (EI), leading to more extensive fragmentation. For less polar compounds like this compound, APCI is often preferred over ESI in LC-MS/MS.
Visualization of Analytical Workflows
To further elucidate the experimental processes, the following diagrams, generated using Graphviz, illustrate the workflows for confirming this compound identity by tandem MS.
References
- 1. Determination of 7α-OH cholesterol by LC-MS/MS: Application in assessing the activity of CYP7A1 in cholestatic minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of 7α-OH cholesterol by LC-MS/MS: application in assessing the activity of CYP7A1 in cholestatic minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 7-Hydroxycholesterol: A Guide for Laboratory Professionals
The safe and compliant disposal of 7-Hydroxycholesterol is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals to manage the disposal of this compound in accordance with general laboratory safety protocols. It is imperative to consult your institution's specific safety data sheets (SDS) and waste disposal procedures, as regulations can vary.
Immediate Safety and Handling Precautions
Step-by-Step Disposal Procedure
The proper disposal of this compound, as with most laboratory chemicals, involves segregation, proper containment, and disposal through a certified hazardous waste management program. Never dispose of this compound or its containers in the regular trash or down the drain.[4][5]
-
Waste Collection:
-
Solid Waste: Collect pure this compound, contaminated labware (e.g., pipette tips, Eppendorf tubes), and spill cleanup materials in a designated, leak-proof, and clearly labeled hazardous waste container.[5][6] The container must be compatible with the chemical. A good practice is to use the original container or a similar sturdy, well-sealing container.[7]
-
Liquid Waste: For solutions containing this compound, collect the waste in a labeled, sealed, and chemically compatible container. Do not mix with incompatible wastes.[4] It is advisable to separate halogenated and non-halogenated solvent waste streams.[5]
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".[7]
-
Indicate the primary hazards (e.g., "Irritant," "Environmental Hazard").
-
List all constituents of a mixture, including solvents and their approximate concentrations.
-
-
Storage:
-
Disposal of Empty Containers:
-
To be considered non-hazardous, a chemical container must be thoroughly emptied.[4]
-
Triple-rinse the empty this compound container with a suitable solvent.[6]
-
After triple-rinsing and air-drying, deface or remove the original label.[4][6] The container can then be disposed of as regular solid waste or recycled according to your institution's policies.
-
-
Arranging for Pickup:
Hazard and Disposal Summary
| Parameter | Information | Source |
| Physical State | Solid | N/A |
| Known Hazards | Skin Irritation, Serious Eye Irritation, Respiratory Irritation (based on related compounds) | |
| Environmental Hazards | May cause long-lasting harmful effects to aquatic life (based on related compounds) | [1][2] |
| Recommended PPE | Protective gloves, eye protection/face protection | |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [8] |
| Sink Disposal | Not Permitted | [4][5] |
| Trash Disposal | Not Permitted for chemical waste; triple-rinsed and defaced containers may be permissible. | [4][6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. dev25.webster.edu [dev25.webster.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. louisville.edu [louisville.edu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Essential Safety and Operational Guide for Handling 7-Hydroxycholesterol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety, operational, and disposal information for 7-Hydroxycholesterol, a crucial oxysterol in bile acid biosynthesis and a compound implicated in various cellular processes.[1][2] Given the varying classifications of its isomers and derivatives, a cautious approach to personal protective equipment (PPE) is recommended.
Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) for derivatives like 7α-hydroxy Cholesterol-d7 do not classify the substance as hazardous[3], other sources for 7α-Hydroxycholesterol identify it as an acute oral toxicant (Category 4) and an aquatic toxicant.[4] The 7β isomer is noted as a combustible solid.[5] Due to these potential hazards and the cytotoxic nature of oxysterols[5][6], the following PPE is essential to minimize exposure and ensure user safety.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To prevent eye irritation from accidental splashes or contact with the powder form of the compound.[4][7] |
| Skin Protection | Nitrile or neoprene gloves and a standard laboratory coat. Consider double-gloving for enhanced protection. | To prevent skin contact and irritation.[4][7][8] The selection of glove material should be based on the solvent being used. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid dust generation. | To prevent inhalation of the compound, which is classified as potentially harmful if swallowed and may cause respiratory irritation.[4][7] A NIOSH-approved respirator may be necessary if engineering controls are insufficient.[7] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
-
Receiving and Storage : Upon receiving the compound, inspect the container for any signs of damage or leakage. Store the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources.[4] Recommended storage temperatures are -20°C for the powder and -80°C when in solvent.[4]
-
Preparation : Before handling, ensure all necessary PPE is correctly donned. Prepare the work area within a chemical fume hood to minimize inhalation exposure.
-
Handling :
-
Spill Response :
-
Small Spills : For minor powder spills, carefully sweep up the material to avoid generating dust. Place the swept material into a sealed container for proper disposal. Clean the spill area with a suitable solvent.
-
Large Spills : For larger spills, evacuate the area and follow your institution's emergency procedures.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. 7α-Hydroxycholesterol - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 7α-Hydroxycholesterol|566-26-7|MSDS [dcchemicals.com]
- 5. 7b-Hydroxycholesterol = 95 566-27-8 [sigmaaldrich.com]
- 6. 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
